molecular formula C₁₂H₁₅N₅O₃ B1147483 (1R,3R,4R)-Entecavir CAS No. 1367369-76-3

(1R,3R,4R)-Entecavir

Katalognummer: B1147483
CAS-Nummer: 1367369-76-3
Molekulargewicht: 277.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1R,3R,4R)-Entecavir, also known as (1R,3R,4R)-Entecavir, is a useful research compound. Its molecular formula is C₁₂H₁₅N₅O₃ and its molecular weight is 277.28. The purity is usually 95%.
BenchChem offers high-quality (1R,3R,4R)-Entecavir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R,4R)-Entecavir including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,3R,4R)-Entecavir synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1R,3R,4R)-Entecavir

Authored by Gemini, Senior Application Scientist

Introduction: The Challenge of a Stereochemically Dense Antiviral

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine used as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2] Unlike natural nucleosides, Entecavir's structure replaces the furanose oxygen with a methylene group, a modification that imparts enhanced stability against enzymatic degradation by phosphorylases.[3][4] The key to its high antiviral efficacy and limited viral resistance lies in its specific stereochemistry—(1R,3R,4R)—and an exocyclic double bond that locks the cyclopentane ring into a conformation mimicking the natural ribose sugar.[4][5]

This complex, stereochemically dense architecture presents a significant synthetic challenge. The construction of the carbocyclic core with three contiguous chiral centers and the exocyclic methylene group requires precise stereocontrol over multiple steps. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the strategic decisions, key intermediates, and the methodologies employed to achieve the target (1R,3R,4R) configuration.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of Entecavir is not a monolithic process; rather, it has evolved through several distinct strategies. The choice of a particular route is often a trade-off between step economy, scalability, cost-effectiveness, and the availability of starting materials. The major approaches can be broadly categorized by their starting materials and the method used to establish chirality.

Key Synthetic Approaches Overview

G cluster_0 Starting Materials cluster_1 Key Methodologies cluster_2 Pivotal Intermediate Scaffolds cluster_3 Final Product D-Ribose D-Ribose Chiral Pool Synthesis Chiral Pool Synthesis D-Ribose->Chiral Pool Synthesis  Utilizes existing stereocenters S-(+)-Carvone S-(+)-Carvone Favorskii Rearrangement Favorskii Rearrangement S-(+)-Carvone->Favorskii Rearrangement  Builds cyclopentane core Cyclopentenone Cyclopentenone Asymmetric Catalysis Asymmetric Catalysis Cyclopentenone->Asymmetric Catalysis  e.g., Michael Addition Acyclic Precursors Acyclic Precursors Ring-Closing Metathesis (RCM) Ring-Closing Metathesis (RCM) Acyclic Precursors->Ring-Closing Metathesis (RCM)  Forms carbocycle Core Cyclopentane Core Cyclopentane Chiral Pool Synthesis->Core Cyclopentane Asymmetric Catalysis->Core Cyclopentane Ring-Closing Metathesis (RCM)->Core Cyclopentane Favorskii Rearrangement->Core Cyclopentane Entecavir Entecavir Core Cyclopentane->Entecavir  Guanine coupling &  deprotection

Caption: High-level overview of major synthetic strategies for Entecavir.

Pathway 1: Chiral Pool Synthesis from D-Ribose

One of the earliest and most logical approaches utilizes D-ribose, a readily available chiral starting material. This strategy leverages the inherent stereochemistry of the sugar to build the carbocyclic core.

Rationale and Key Steps

The core principle is to transform the ribofuranose ring into a cyclopentane ring while preserving or inverting key stereocenters. A synthesis developed by Chu and coworkers exemplifies this route.[6][7] The process begins by manipulating D-ribose to form a key allylic alcohol intermediate.[6] A critical, multi-step sequence is then required to deoxygenate the C2' position to achieve the DNA-like structure, a process often involving a radical-based procedure.[4]

Key Intermediate: The Allylic Alcohol (S.3)

The synthesis of the key allylic alcohol intermediate (referred to as S.3 in literature) from D-ribose is a foundational step in this pathway.[7]

Experimental Protocol: Synthesis of Intermediate S.3
  • Protection: D-ribose is first protected to form a stable derivative, often an acetonide.

  • Enolate Formation: The protected ribose derivative is treated with a strong base like lithium diisopropylamide (LDA) to form an enolate.

  • Methylene Installation: The enolate reacts with Eschenmoser's salt to install the exocyclic methylene group, a hallmark of the Entecavir structure.[4][7] This reaction proceeds via an elimination mechanism.

  • Diastereoselective Reduction: The resulting ketone is reduced diastereoselectively using a reducing agent like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O). The cerium salt acts as a Lewis acid to chelate with nearby hydroxyl groups, directing the hydride attack from the less sterically hindered face to yield the desired allylic alcohol.[7]

Trustworthiness and Causality

The use of CeCl₃ in the reduction step (the Luche reduction) is a classic example of chelation control. It enhances the electrophilicity of the carbonyl carbon and coordinates with neighboring oxygen atoms, forcing the bulky borohydride to attack from a specific trajectory. This ensures high diastereoselectivity, which is paramount for the success of a multi-step synthesis.

Pathway 2: The Carvone Route for Scalable Production

For industrial-scale production, starting from an inexpensive chiral molecule like (S)-(+)-carvone is highly advantageous. A robust and scalable route has been developed that efficiently constructs the cyclopentene skeleton.[8][9]

Rationale and Key Steps

This pathway is distinguished by a series of highly efficient transformations, including a Favorskii rearrangement, a Baeyer-Villiger oxidation, and a directed epoxidation to establish the necessary stereocenters.[8]

Key Transformations and Intermediates
  • Favorskii Rearrangement: The synthesis begins with a tandem Favorskii rearrangement-elimination-epimerization sequence on a derivative of (S)-(+)-carvone. This elegantly and efficiently establishes the core cyclopentene skeleton.[8]

  • Baeyer-Villiger Oxidation: A subsequent Baeyer-Villiger oxidation/rearrangement is used to install a hydroxyl group with the correct configuration. The regioselectivity of this reaction is critical for positioning the functional groups correctly for subsequent steps.

  • Directed Epoxidation: A pivotal step involves the stereoselective epoxidation of a homoallylic alcohol intermediate. Vanadium catalysts, such as VO(acac)₂, are employed to direct the epoxidation, where the existing secondary alcohol guides the oxidant to one face of the double bond, yielding the desired epoxide with high diastereoselectivity (β/α ratio of 8.6:1 reported).[9]

  • Epoxide Opening: The final key stereocenter is introduced by the regioselective opening of the epoxide ring. This is often achieved using a combination of a strong, sterically hindered base like lithium tetramethylpiperidide (LiTMP) and a Lewis acid such as diethylaluminum chloride (Et₂AlCl).[9] This step installs the hydroxyl group required for the later coupling with the guanine base.

Detailed Synthesis Pathway from (S)-(+)-Carvone

G A (S)-(+)-Carvone B Cyclopentene Carboxylate (H) A->B  Favorskii Rearrangement   C Diol (J) B->C  Reduction & Oxidation   D β-Epoxide (K) C->D  VO(acac)₂-catalyzed  Epoxidation   E Core Alcohol (L) D->E  LiTMP/Et₂AlCl  Epoxide Opening   F Protected Entecavir E->F  Mitsunobu Coupling  with Guanine Derivative   G Entecavir F->G  Acidic Deprotection  

Caption: Key transformations in the scalable synthesis of Entecavir from carvone.

Pathway 3: Catalytic Asymmetric Synthesis

More recent strategies focus on building the chiral centers from achiral or racemic starting materials using catalytic asymmetric reactions. This approach avoids the limitations of chiral pool synthesis and can be highly efficient.

Rationale and Key Steps

A notable example involves a Pd-catalyzed enyne borylative cyclization.[1][10] This strategy constructs the densely substituted cyclopentene core with exceptional stereoselectivity.

Key Intermediate: 1,6-Enyne

The synthesis begins by constructing a 1,6-enyne substrate, which contains the requisite atoms for the carbocyclic ring. This intermediate is often prepared using organocatalyzed enantioselective aldol reactions.[1]

Experimental Protocol: Pd-Catalyzed Borylative Cyclization
  • Substrate Preparation: The chiral 1,6-enyne substrate is prepared and its hydroxyl groups are protected.

  • Cyclization Conditions: The enyne is subjected to a palladium catalyst, often with a specific phosphine ligand, in the presence of a boron-containing reagent (e.g., bis(pinacolato)diboron).

  • Mechanism and Stereocontrol: The palladium catalyst orchestrates the cyclization of the enyne. The stereochemical outcome is controlled by the pre-existing chiral centers on the substrate, which direct the cyclization to occur on the less sterically hindered face, thus forming the cyclopentene ring with the desired relative stereochemistry.[1]

  • Oxidation: The resulting boronate ester is then oxidized (e.g., with sodium perborate) to reveal the hydroxyl group, completing the stereospecific construction of the cyclopentene core.

Installation of the Guanine Base: The Mitsunobu Reaction

Across most synthetic pathways, the final key carbon-nitrogen bond formation to attach the purine base is achieved via the Mitsunobu reaction.[4][11]

Causality and Protocol

This reaction is chosen for its reliability in forming C-N bonds with complete inversion of stereochemistry at the carbon center.

Experimental Protocol: Mitsunobu Coupling
  • Reactant Preparation: The fully functionalized carbocyclic core alcohol (e.g., intermediate L from the carvone route) is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Reagent Addition: A protected guanine derivative (often 2-amino-6-chloropurine or a Boc-protected guanine), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) are added, typically at 0°C.[9]

  • Reaction Mechanism: The PPh₃ and DIAD react to form a phosphonium salt. This activates the alcohol, which is then displaced by the nucleophilic guanine derivative in an Sₙ2 fashion. The stereochemical inversion at the alcohol's carbon atom is a hallmark of this reaction and is critical for achieving the final (1R) configuration of Entecavir.

  • Final Steps: Following the coupling, the protecting groups on the guanine base and the carbocyclic core are removed, usually under acidic conditions, to yield the final Entecavir product.[4][9]

Quantitative Data Summary

The efficiency of a synthetic route is best judged by its yields and selectivity across key steps. Below is a summary of representative data from the scalable carvone synthesis.

StepReactionReagentsYieldSelectivity (dr or ratio)Reference
Cyclopentene Formation Favorskii RearrangementNaOMe~92%[9]
Directed Epoxidation Homoallylic EpoxidationVO(acac)₂, TBHP~75%8.6:1 (β:α)[9]
Guanine Coupling Mitsunobu ReactionProtected Guanine, DIAD, PPh₃~82%Sₙ2 inversion[9]
Final Deprotection Acid Hydrolysis3 M HCl~90%[9]
Overall Yield (from Carvone) 15 Steps~9%>99% ee[9]

Conclusion

The synthesis of (1R,3R,4R)-Entecavir is a testament to the power of modern organic chemistry. From leveraging the innate chirality of natural products like D-ribose and carvone to the development of sophisticated catalytic asymmetric methods, chemists have devised multiple robust pathways to this vital antiviral drug.[3][8][12] The success of these syntheses hinges on the precise and predictable control of stereochemistry, often achieved through substrate-directed reactions, chelation control, and reliable transformations like the Mitsunobu reaction. The development of a scalable, cost-effective route from (S)-(+)-carvone, in particular, represents a significant achievement in process chemistry, ensuring that this life-saving medication remains accessible.[8] Future research will likely continue to focus on shortening synthetic sequences and developing even more efficient and environmentally benign catalytic systems.

References

  • Solid-Phase Synthesis of Carbocyclic Nucleosides . Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores . Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases . National Center for Biotechnology Information (PMC). Available at: [Link]

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The Serendipitous Discovery and Strategic Development of (1R,3R,4R)-Entecavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir, marketed as Baraclude®, stands as a cornerstone in the management of chronic hepatitis B (CHB) infection.[1][2] Its journey from a shelved anti-herpes compound to a first-line therapy for one of the world's most persistent viral diseases is a testament to serendipity, keen scientific insight, and rigorous developmental strategy. This guide provides an in-depth technical analysis of the discovery and developmental history of (1R,3R,4R)-Entecavir, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced scientific rationale behind its synthesis, its intricate mechanism of action, and the pivotal clinical evaluations that established its potent efficacy and high barrier to resistance.

A Fortuitous Beginning: The Discovery of a Potent Anti-HBV Agent

The story of Entecavir begins not with a targeted search for a hepatitis B treatment, but within an anti-herpes virus program at Squibb (later Bristol-Myers Squibb, BMS). In 1992, the compound, then designated SQ-34676, was synthesized as a carbocyclic nucleoside analog.[1][3] However, it demonstrated insufficient efficacy against herpes simplex virus (HSV) and was subsequently deprioritized.[3][4][5]

The turning point came on January 13, 1995, when researchers at Bristol-Myers Squibb revisited SQ-34676 while screening compounds for activity against the hepatitis B virus (HBV).[3][6] The results were striking: SQ-34676, later renamed BMS-200475 and eventually Entecavir, exhibited exceptionally potent and selective inhibition of HBV replication.[3][4] This discovery repurposed a dormant compound and initiated a focused development program that would ultimately deliver a highly effective CHB therapy.[3][7] The development of Entecavir, from its initial discovery to its approval by the FDA in 2005, spanned over a decade of intensive research.[3][7]

The Molecular Blueprint: Stereoselective Synthesis of (1R,3R,4R)-Entecavir

Entecavir is a guanosine nucleoside analog where the ribose sugar is replaced by a carbocyclic cyclopentane ring.[8] This structural modification enhances its metabolic stability. A critical feature is the exocyclic double bond, which locks the carbocycle in a conformation that mimics the natural ribose structure, facilitating its interaction with the viral polymerase.[8] The synthesis of Entecavir is a significant challenge due to the need for precise stereochemical control to obtain the desired (1R,3R,4R) isomer, which is the biologically active form.

Several synthetic strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions. One notable approach begins with D-ribose, utilizing a key allylic alcohol intermediate.[9] Other routes have been devised starting from commercially available materials like (S)-(+)-carvone or employing sophisticated catalytic methods to construct the densely substituted cyclopentene core with high stereoselectivity.[10][11][12]

Illustrative Synthetic Protocol: A Conceptual Overview

While numerous specific synthetic routes exist, a generalized protocol for a key transformation, the stereoselective construction of the cyclopentane core, can be outlined as follows. This conceptual workflow highlights the critical steps involved in achieving the desired stereochemistry.

  • Chiral Pool Starting Material: The synthesis often commences with a readily available chiral molecule, such as (S)-(+)-carvone, to establish the initial stereocenters.[10][12]

  • Ring Restructuring: A series of reactions, potentially including a Favorskii rearrangement, is employed to transform the initial ring system into a functionalized cyclopentane derivative.[12]

  • Stereoselective Epoxidation: A crucial step involves the stereoselective epoxidation of a homoallylic alcohol intermediate. Vanadium-catalyzed epoxidation is one method used to achieve high diastereoselectivity, favoring the formation of the desired epoxide isomer.[12]

  • Regio- and Stereoselective Epoxide Opening: The epoxide is then opened in a regio- and stereoselective manner to introduce a necessary hydroxyl group.

  • Introduction of the Guanine Base: The protected guanine base is coupled to the carbocyclic core, often via a Mitsunobu reaction, which proceeds with inversion of configuration at the reaction center, a critical consideration for achieving the final correct stereochemistry.[8][10][13]

  • Final Deprotection: The synthesis concludes with the removal of all protecting groups to yield the final (1R,3R,4R)-Entecavir molecule.

The causality behind these experimental choices lies in the necessity to control the spatial arrangement of the functional groups on the cyclopentane ring, as only the (1R,3R,4R) isomer possesses the potent anti-HBV activity. Each step is designed to either preserve existing stereocenters or create new ones with a high degree of stereocontrol.

Diagram: Conceptual Synthetic Pathway for Entecavir

Entecavir_Synthesis A Chiral Starting Material (e.g., (S)-(+)-carvone) B Functionalized Cyclopentene Intermediate A->B Ring Restructuring C Stereoselective Epoxidation B->C e.g., Vanadium-catalyzed D Regio- and Stereoselective Epoxide Opening C->D Introduction of -OH E Coupling with Protected Guanine D->E e.g., Mitsunobu Reaction F Final Deprotection E->F Removal of Protecting Groups G (1R,3R,4R)-Entecavir F->G

Caption: A generalized workflow for the stereoselective synthesis of Entecavir.

Mechanism of Action: A Multi-pronged Attack on HBV Replication

Entecavir is a potent and selective inhibitor of the hepatitis B virus DNA polymerase.[14] As a guanosine nucleoside analog, it exerts its antiviral effect through a multi-step intracellular process.[14][15]

  • Intracellular Phosphorylation: Upon entering a cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[14][15][16]

  • Competitive Inhibition: ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.[14][16]

  • Inhibition of All Three Polymerase Activities: A key feature that distinguishes Entecavir is its ability to inhibit all three catalytic functions of the HBV DNA polymerase:[15][17]

    • Base Priming: The initiation of viral DNA synthesis.

    • Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA template.

    • Positive-Strand DNA Synthesis: The completion of the viral DNA.

  • Chain Termination: Once incorporated into the growing viral DNA chain, Entecavir acts as a chain terminator, preventing the elongation of the DNA strand and halting viral replication.[15]

This triple inhibition mechanism contributes to its potent antiviral activity and the high genetic barrier to the development of resistance.[7][17]

Diagram: Mechanism of Action of Entecavir

Entecavir_MoA cluster_cell Hepatocyte cluster_replication HBV Replication Cycle ETV Entecavir ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Cellular Kinases HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition Priming 1. Base Priming ETV_TP->Priming Inhibition RT 2. Reverse Transcription (Negative-Strand Synthesis) ETV_TP->RT Inhibition DNA_Synth 3. Positive-Strand DNA Synthesis ETV_TP->DNA_Synth Inhibition dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Natural Binding Priming->RT RT->DNA_Synth

Caption: Entecavir's multi-faceted inhibition of the HBV DNA polymerase.

Clinical Development: Establishing a New Standard of Care

The clinical development program for Entecavir was extensive, involving several randomized, double-blind, global Phase II and III trials.[2][3] These studies were designed to evaluate the efficacy and safety of Entecavir in both nucleoside-naïve and lamivudine-refractory adult patients with CHB.[3]

Key Phase III Clinical Trial Findings

The pivotal Phase III trials demonstrated the superiority of Entecavir over the then-standard-of-care, lamivudine.[18][19]

Study Patient Population Treatment Arms Key Efficacy Endpoint (Week 48) Virologic Response (HBV DNA < 300 copies/mL) Reference
AI463022 Nucleoside-naïve, HBeAg-positiveEntecavir 0.5 mg vs. Lamivudine 100 mgHistologic Improvement67% (Entecavir) vs. 36% (Lamivudine)[18]
AI463027 Nucleoside-naïve, HBeAg-negativeEntecavir 0.5 mg vs. Lamivudine 100 mgHistologic Improvement90% (Entecavir) vs. 72% (Lamivudine)[3]
AI463026 Lamivudine-refractory, HBeAg-positiveEntecavir 1.0 mg vs. Lamivudine 100 mgMean HBV DNA Reduction19% (Entecavir) vs. 1% (Lamivudine)[18]

These studies consistently showed that Entecavir led to significantly greater reductions in HBV DNA levels, higher rates of histologic improvement, and normalization of liver enzymes compared to lamivudine.[3][18][19] Long-term follow-up studies further confirmed the sustained viral suppression and favorable safety profile of Entecavir.[3][20] Notably, long-term therapy with Entecavir has been shown to reverse fibrosis and cirrhosis in a significant proportion of patients.[20]

A critical advantage of Entecavir is its high barrier to resistance in nucleoside-naïve patients.[3][7] The emergence of Entecavir resistance is rare in this population, even after several years of therapy.[21]

Conclusion

The journey of (1R,3R,4R)-Entecavir from a failed anti-herpes candidate to a leading treatment for chronic hepatitis B is a powerful example of the value of revisiting shelved compounds and the importance of robust, mechanism-driven drug development. Its discovery was serendipitous, but its development was a strategic triumph of medicinal chemistry, virology, and clinical research. The precise stereoselective synthesis, potent triple-inhibition mechanism of action, and compelling clinical data have firmly established Entecavir as a vital tool in the global fight against hepatitis B. This in-depth guide has illuminated the key technical milestones of this remarkable molecule, offering valuable insights for the next generation of antiviral drug discovery and development.

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An In-depth Technical Guide to (1R,3R,4R)-Entecavir Analogues and Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Entecavir in HBV Therapy

Entecavir, a carbocyclic 2'-deoxyguanosine analogue, stands as a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its remarkable potency, high genetic barrier to resistance in treatment-naïve patients, and favorable safety profile have established it as a first-line therapeutic agent.[1][3] The core of its success lies in its unique (1R,3R,4R)-configured cyclopentyl ring, which replaces the natural deoxyribose sugar moiety.[4][5] This modification confers metabolic stability while an exocyclic methylene group locks the carbocycle into a conformation that mimics the natural nucleoside, allowing for efficient recognition and phosphorylation by cellular kinases.[4]

Despite its clinical success, the quest for antiviral supremacy is relentless. Challenges such as the emergence of drug-resistant HBV strains, particularly in patients with prior exposure to other nucleos(t)ide analogues like lamivudine, and the goal of achieving a functional cure for HBV, drive the continuous exploration of Entecavir's chemical space.[6][7] This guide provides a technical deep-dive into the world of Entecavir analogues and derivatives, exploring the rationale behind their design, synthesis strategies, and the methodologies used to evaluate their potential as next-generation antiviral agents. We will dissect the structure-activity relationships (SAR) that govern their efficacy and delve into the specific modifications aimed at overcoming current therapeutic hurdles.

Section 1: The (1R,3R,4R)-Entecavir Pharmacophore: A Structural Masterpiece

Entecavir's potency is intrinsically linked to its structure. It is a guanosine nucleoside analogue where the ribose sugar's oxygen atom is replaced by a carbon, forming a cyclopentyl ring.[8][9] This carbocyclic design is crucial for its mechanism of action. The active form, entecavir triphosphate, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV polymerase.[2][10]

The key structural features contributing to its high efficacy are:

  • Carbocyclic Core: The cyclopentane ring provides enhanced stability against enzymatic degradation compared to natural nucleosides.

  • Exocyclic Methylene Group: This C=CH₂ bond at the 5'-position is critical. It constrains the flexible carbocyclic ring into a conformation that is favorable for binding to the HBV polymerase active site.[4][11] Its removal significantly reduces antiviral potency.[11]

  • Guanine Base: Provides the necessary molecular recognition for targeting the guanosine-specific binding pocket of the viral polymerase.

Section 2: Mechanism of Action: A Three-Pronged Attack on Viral Replication

Entecavir is a prodrug that requires intracellular activation.[10] Upon entering the hepatocyte, it is sequentially phosphorylated by cellular kinases to its active triphosphate form (ETV-TP).[2][5] ETV-TP then exerts its powerful anti-HBV effect by inhibiting the viral polymerase (a reverse transcriptase) at three distinct stages of the replication cycle, a feature that distinguishes it from some other nucleoside inhibitors.[6][10][12]

  • Base Priming: Inhibition of the initiation of reverse transcription.[5][6]

  • Negative-Strand Synthesis: Blocks the reverse transcription of the pre-genomic RNA (pgRNA) template into the negative-strand DNA.[5][6]

  • Positive-Strand Synthesis: Prevents the synthesis of the positive-strand HBV DNA from the negative-strand template.[5][6]

This multi-stage inhibition results in potent and rapid suppression of HBV replication.[13]

Entecavir_Activation_and_Mechanism cluster_cell Hepatocyte cluster_hbv HBV Polymerase Inhibition ETV Entecavir (ETV) ETV_MP ETV-Monophosphate ETV->ETV_MP Cellular Kinases ETV_DP ETV-Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP ETV-Triphosphate (Active) ETV_DP->ETV_TP Cellular Kinases Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (- Strand Synthesis) ETV_TP->RT Inhibits DNA_Synth 3. DNA Synthesis (+ Strand Synthesis) ETV_TP->DNA_Synth Inhibits

Caption: Intracellular activation and triple inhibition mechanism of Entecavir.

Section 3: The Challenge of Drug Resistance

While Entecavir has a high genetic barrier to resistance in nucleoside-naïve patients, resistance can emerge, particularly in individuals with pre-existing lamivudine resistance (LAM-R).[6][14] LAM-R is typically associated with mutations in the YMDD motif of the HBV polymerase, such as rtM204V/I.[15]

The development of clinical Entecavir resistance (ETV-R) generally requires the presence of LAM-R mutations plus at least one additional substitution at specific residues.[6] This "two-hit" mechanism underscores the importance of genotypic monitoring in treatment-experienced patients.

Mutation(s) Effect on Susceptibility Clinical Context References
rtM204V/I + rtL180MBaseline mutations for LAM-R. Cause a modest (~8-fold) decrease in ETV susceptibility.Found in LAM-refractory patients before starting ETV.[15][16]
rtM204V/I + rtL180M + rtT184G/S/L/C Significant increase in resistance to ETV.ETV-specific resistance pathway.[6][17]
rtM204V/I + rtL180M + rtS202G/I/C Significant increase in resistance to ETV.ETV-specific resistance pathway.[6][17]
rtM204V/I + rtL180M + rtM250V/I Can contribute to ETV resistance, often affecting elongation.ETV-specific resistance pathway.[6][17]

Molecular modeling studies suggest these resistance mutations alter the conformation of the polymerase's dNTP-binding pocket, reducing the binding affinity of ETV-TP.[17][18][19]

Entecavir_Resistance_Pathway WT Wild-Type HBV LAM_R Lamivudine-Resistant HBV (rtM204V/I + rtL180M) WT->LAM_R Lamivudine Pressure ETV_R Entecavir-Resistant HBV (LAM-R + rtT184, rtS202, or rtM250) LAM_R->ETV_R Entecavir Pressure

Caption: Common pathway to high-level Entecavir resistance.

Section 4: Strategies for Analogue and Derivative Synthesis

The primary motivations for synthesizing novel Entecavir analogues are to:

  • Overcome Resistance: Design molecules that retain high potency against ETV-R and other drug-resistant HBV strains.

  • Enhance Potency: Increase the intrinsic antiviral activity beyond that of Entecavir.

  • Improve Pharmacokinetics (PK): Develop long-acting formulations or prodrugs to improve patient adherence, reduce dosing frequency, and optimize drug delivery.[20][21]

  • Reduce Toxicity: Although Entecavir is well-tolerated, minimizing any potential for off-target effects is always a goal in drug development.

Key synthetic strategies often focus on modifying the carbocyclic core, as this region is critical for polymerase interaction and is less constrained than the purine base, which must maintain its hydrogen-bonding pattern.[4][22]

Section 5: Key Analogues and Derivatives in Antiviral Research

Recent research has yielded several promising classes of Entecavir analogues.

Carbocyclic Core Modifications

Modifying the cyclopentyl ring and its exocyclic methylene group is a fertile area of research. These changes aim to create novel interactions within the polymerase active site that may be less susceptible to resistance mutations.

  • Spiro[2.4]heptane Analogues: One innovative approach involves replacing the exocyclic methylene with a spiro-cyclopropyl group. A novel 2′-deoxyguanosine carbocyclic nucleoside with a spiro[2.4]heptane core was synthesized and showed moderate anti-HBV activity.[11][23]

  • 4'-Cyano and 6''-Fluoromethylenecyclopentene Analogues: Encouraged by findings that a 4'-cyano group can enhance binding to the HBV polymerase, researchers have designed hybrid structures.[7] A standout example, compound (E)-6, which incorporates both a 4'-cyano group and a 6''-fluoromethylene moiety, demonstrated extremely potent anti-HBV activity.[7][24]

Prodrug Strategies for Long-Acting Formulations

To address the need for long-term therapy and improve patient compliance, long-acting prodrugs of Entecavir are being developed. These are designed to form a drug reservoir in the body after administration (e.g., via intramuscular injection), allowing for slow and sustained release of the active drug.[20] A patent describes Entecavir-5′-stearoylamidobutanoate as one such prodrug, designed for low solubility to achieve a long-acting effect.[20]

Analogue / Derivative Key Modification Anti-HBV Activity (EC₅₀) Cytotoxicity (CC₅₀) Key Finding / Rationale References
Spiro[2.4]heptane AnalogueExomethylene replaced with spiro-cyclopropyl group0.12 µM (120 nM)>100 µMNovel core structure retains moderate activity with low cytotoxicity.[11][23]
(E)-64'-Cyano and 6''-Fluoromethylenecyclopentene1.2 nM93 µMHybrid design leads to highly potent activity, significantly exceeding Entecavir.[7][24]
Entecavir-5′-stearoylamidobutanoateLong-chain fatty acid ester prodrug(Prodrug)(Prodrug)Designed for low solubility to create a long-acting injectable formulation.[20]

Section 6: Experimental Protocols for Preclinical Evaluation

The evaluation of novel Entecavir analogues requires a standardized set of in vitro assays to determine antiviral potency, cytotoxicity, and therapeutic index.

Protocol 6.1: Anti-HBV Activity Assay in Cell Culture

This protocol outlines a standard method for assessing the 50% effective concentration (EC₅₀) of a compound against HBV replication. The HepG2.2.15 cell line, which is stably transfected with the HBV genome and constitutively produces viral particles, is the workhorse model.[11]

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 24- or 48-well plates at a density that allows for logarithmic growth over the course of the experiment. Culture in appropriate media (e.g., DMEM/F12 supplemented with FBS, antibiotics, and G418 for selection).

  • Compound Preparation: Prepare a stock solution of the test analogue in DMSO. Create a series of 2- or 3-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM down to picomolar levels). Include Entecavir as a positive control and a "no-drug" vehicle control (DMSO).

  • Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with the medium containing the serially diluted compounds.

  • Incubation: Incubate the cells for 6-8 days, replacing the drug-containing medium every 2-3 days to ensure constant drug pressure and nutrient supply.

  • Supernatant Collection & DNA Extraction: At the end of the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant using a viral DNA extraction kit or a precipitation method (e.g., PEG precipitation followed by proteinase K digestion).

  • Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using a validated quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition relative to the vehicle control against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

Protocol 6.2: Cytotoxicity Assay

This protocol is performed in parallel to the antiviral assay to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Methodology:

  • Cell Seeding and Treatment: Seed HepG2.2.15 cells (or the parental HepG2 line) and treat with the same concentrations of the test compound as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Viability Assessment: On the final day, assess cell viability using a standard colorimetric assay, such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or WST/CCK-8. These assays measure mitochondrial reductase activity, which correlates with the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability relative to the vehicle control against the log of the compound concentration. Use a non-linear regression model to calculate the CC₅₀ value.

Section 7: Future Directions and Conclusion

The development of (1R,3R,4R)-Entecavir analogues and derivatives remains a critical frontier in antiviral research. While Entecavir itself is a highly effective drug, the field is moving towards more ambitious goals. Future research will likely focus on:

  • Potency Against Resistant Strains: The primary driver for new analogues is the need for compounds that are impervious to known resistance mutations.

  • Targeting cccDNA: The ultimate challenge in curing HBV is the elimination of the stable covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes. While Entecavir suppresses replication, it does not directly eliminate cccDNA. Future derivatives might be conjugated to molecules that can target or destabilize this viral persistence form.

  • Combination Therapies: Novel analogues may be designed specifically for synergistic use with other therapeutic modalities, such as immunomodulators or capsid assembly modulators.

  • Long-Acting Formulations: The development of injectable, long-acting prodrugs is a major clinical goal to improve adherence and ease the burden of daily oral therapy.[21]

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Stereochemistry and SAR of (1R,3R,4R)-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

A. Executive Summary

Entecavir (ETV), a potent guanosine nucleoside analogue, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection. Its remarkable antiviral efficacy is intrinsically linked to its unique stereochemical architecture. This technical guide provides an in-depth analysis of the stereochemistry and structure-activity relationships (SAR) of Entecavir, focusing on the biologically active (1R,3R,4R)-isomer. We will dissect the critical role of each chiral center, explore the SAR landscape that dictates its potent inhibition of HBV polymerase, and detail the synthetic and analytical methodologies crucial for its development. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antiviral therapeutics, offering a comprehensive synthesis of the chemical, biological, and mechanistic underpinnings of Entecavir's function.

Introduction: Entecavir and the Challenge of Hepatitis B

Chronic hepatitis B, caused by the hepatitis B virus (HBV), remains a significant global health issue, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. Entecavir is a frontline antiviral medication for managing chronic HBV infection.[1] It is a carbocyclic analogue of 2'-deoxyguanosine, where the ribose sugar is replaced by a cyclopentyl ring.[2] This structural modification confers high metabolic stability and potent antiviral activity.

Entecavir's mechanism of action involves the inhibition of the HBV polymerase, a multifunctional enzyme crucial for viral replication.[3][4] Upon administration, Entecavir is intracellularly phosphorylated to its active triphosphate form, Entecavir triphosphate (ETV-TP).[3][5] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[5] This process inhibits all three catalytic functions of the HBV polymerase: base priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive-strand HBV DNA.[3][4]

A key feature of Entecavir that contributes to its high potency is the exocyclic methylene group on the cyclopentane ring.[6][7] This moiety is believed to interact with a novel hydrophobic pocket in the HBV polymerase, enhancing the drug's binding affinity and inhibitory activity.[8][9]

The Stereochemical Imperative: Unraveling the (1R,3R,4R) Configuration

Entecavir possesses three contiguous chiral centers on its cyclopentane core, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The specific spatial arrangement of the substituents at these centers is paramount for its biological activity. The clinically approved and biologically active form of Entecavir is the (1R,3R,4R)-isomer.[10] Any deviation from this precise stereochemical configuration results in a dramatic loss of antiviral potency.

Analysis of the Chiral Centers

The three chiral centers of Entecavir are located at the C1, C3, and C4 positions of the cyclopentyl ring. The absolute configuration of these centers dictates the three-dimensional orientation of the guanine base, the hydroxymethyl group, and the hydroxyl group, which are all critical for molecular recognition and interaction with the HBV polymerase active site.

The synthesis of Entecavir and its stereoisomers has been a subject of extensive research, with various stereoselective synthetic routes developed to access the desired (1R,3R,4R)-isomer with high purity.[11][12][13] These synthetic strategies often employ chiral starting materials or asymmetric catalytic reactions to establish the correct stereochemistry at each chiral center.[12]

The Privileged (1R,3R,4R)-Isomer

The (1R,3R,4R)-configuration of Entecavir is the only stereoisomer that exhibits potent anti-HBV activity. This high degree of stereoselectivity underscores the precise complementary fit between the drug and the active site of the HBV polymerase. The other stereoisomers, such as the (1S,3S,4S)-enantiomer or various diastereomers, are significantly less active or inactive.[10][14] This highlights the critical importance of controlling stereochemistry during the manufacturing process to ensure the therapeutic efficacy and safety of the final drug product.

Deconstructing Potency: The Structure-Activity Relationship (SAR) of Entecavir

The SAR of Entecavir has been extensively investigated to understand the molecular determinants of its potent antiviral activity. These studies have revealed the crucial contributions of the carbocyclic core, the guanine base, the exocyclic methylene group, and the stereochemistry of the substituents.

The Carbocyclic Nucleoside Analogue Core

The replacement of the furanose ring of natural nucleosides with a carbocyclic cyclopentane ring in Entecavir provides several advantages. It imparts resistance to enzymatic degradation by phosphorylases and hydrolases, leading to a longer intracellular half-life. The conformational flexibility of the cyclopentane ring also allows for an optimal presentation of the key functional groups for binding to the HBV polymerase.

Impact of Stereoisomers on Antiviral Potency

As previously mentioned, the (1R,3R,4R)-stereochemistry is essential for Entecavir's activity. Comparative studies of different stereoisomers have consistently shown that any alteration in the absolute configuration at C1, C3, or C4 leads to a substantial decrease in antiviral potency. This stringent stereochemical requirement suggests a highly specific three-point binding interaction within the enzyme's active site.

Key Functional Group Interactions with HBV Polymerase
  • Guanine Base: The 2-amino-6-oxo-purine (guanine) base is responsible for the specific recognition and base-pairing with the cytosine template in the viral genome. Modifications to the guanine moiety generally lead to a loss of activity.

  • Exocyclic Methylene Group: The exocyclic double bond at the C2' position of the cyclopentane ring is a hallmark of Entecavir's structure and a key contributor to its high potency.[6][7] Modeling studies suggest that this group fits into a specific hydrophobic pocket within the HBV polymerase active site, thereby enhancing the binding affinity.[8][9] Analogues lacking this exocyclic methylene group show significantly reduced antiviral activity.[15]

  • Hydroxymethyl and Hydroxyl Groups: The primary hydroxyl group of the hydroxymethyl substituent and the secondary hydroxyl group on the cyclopentane ring mimic the 5'-hydroxyl and 3'-hydroxyl groups of natural deoxynucleosides, respectively. These groups are crucial for the initial phosphorylation steps to form the active triphosphate metabolite and for subsequent interactions within the polymerase active site.

The intricate interplay of these structural features, governed by the precise (1R,3R,4R) stereochemistry, results in the potent and selective inhibition of HBV replication by Entecavir.

Visualizing the SAR of Entecavir

The following diagram illustrates the key structural features of (1R,3R,4R)-Entecavir and their importance for its antiviral activity.

SAR_Entecavir cluster_entecavir Structure-Activity Relationship of (1R,3R,4R)-Entecavir cluster_activity Biological Outcome ETV (1R,3R,4R)-Entecavir Guanine Guanine Base (Essential for Recognition) ETV->Guanine interacts with template base Exo_Methylene Exocyclic Methylene (Key to High Potency) ETV->Exo_Methylene fits into hydrophobic pocket Hydroxyls Hydroxyl Groups (Phosphorylation & Binding) ETV->Hydroxyls enable metabolic activation Stereochem Absolute Stereochemistry (1R,3R,4R is Critical) ETV->Stereochem dictates 3D conformation Activity Potent Inhibition of HBV Polymerase Guanine->Activity Exo_Methylene->Activity Hydroxyls->Activity Stereochem->Activity

Caption: Key structural determinants of Entecavir's antiviral activity.

Experimental Protocols for SAR Evaluation

To elucidate the SAR of Entecavir and its analogues, robust and reproducible experimental assays are essential. Below is a representative protocol for an in vitro HBV DNA polymerase inhibition assay.

Protocol: HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of test compounds against HBV DNA polymerase.

Materials:

  • Recombinant HBV polymerase

  • Biotinylated HBV DNA template-primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • [α-³²P]dCTP (radiolabeled tracer)

  • Test compounds (e.g., Entecavir and its stereoisomers) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microtiter plates

  • Scintillation counter

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a microtiter plate, combine the assay buffer, biotinylated DNA template-primer, and the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant HBV polymerase to each well to initiate the pre-incubation. Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiation of Polymerization: Start the polymerase reaction by adding a mixture of dNTPs, including [α-³²P]dCTP.

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C) to allow for DNA synthesis.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Add streptavidin-coated SPA beads to each well. The biotinylated DNA product will bind to the beads, bringing the incorporated radiolabel in close proximity to the scintillant in the beads, generating a detectable signal.

  • Signal Measurement: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of HBV polymerase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

The following diagram outlines the workflow for this assay.

HBV_Polymerase_Assay start Start prep Prepare Compound Dilutions start->prep setup Set up Reaction: Buffer, Template-Primer, Compound prep->setup pre_inc Add HBV Polymerase (Pre-incubation) setup->pre_inc initiate Add dNTPs with [α-³²P]dCTP pre_inc->initiate incubate Incubate for DNA Synthesis initiate->incubate quench Stop Reaction with EDTA incubate->quench detect Add SPA Beads quench->detect measure Measure Radioactivity detect->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for an HBV DNA Polymerase Inhibition SPA.

Conclusion and Future Perspectives

The development of (1R,3R,4R)-Entecavir is a testament to the power of stereochemically controlled drug design. Its high potency, selectivity, and high barrier to resistance are all direct consequences of its unique three-dimensional structure, which allows for optimal interactions with the HBV polymerase.[8] The stringent SAR, particularly the absolute requirement for the (1R,3R,4R) configuration and the exocyclic methylene group, provides a clear roadmap for the design of future anti-HBV nucleoside/nucleotide analogues.

Future research in this area may focus on modifications of the Entecavir scaffold to further improve its resistance profile, enhance its activity against resistant HBV strains, or explore novel delivery strategies to improve its pharmacokinetic properties. The detailed understanding of Entecavir's stereochemistry and SAR will undoubtedly continue to guide and inspire the development of the next generation of antiviral therapies for chronic hepatitis B.

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  • Xu, H., et al. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development, 22(3), 363–369. Retrieved from [Link]

  • Harada, S., et al. (2016). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3572. Retrieved from [Link]

  • Harada, S., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(9), 3626-39. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem. Retrieved from [Link]

  • Scott, L. J., & Keating, G. M. (2008). Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. Expert Review of Anti-infective Therapy, 6(5), 569-79. Retrieved from [Link]

  • Harada, S., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(9), 3626–3639. Retrieved from [Link]

  • Dwek, R. A., et al. (2002). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. Journal of Virology, 76(13), 6649–6656. Retrieved from [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). Retrieved from [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. Retrieved from [Link]

  • Kim, D.-W., et al. (2018). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceutics, 10(2), 43. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of (1R,3R,4R)-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir (ETV), a potent guanosine nucleoside analogue, stands as a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic success is underpinned by a favorable pharmacokinetic (PK) profile, characterized by efficient oral absorption, minimal metabolism, and predominant renal excretion.[4][5][6] This technical guide provides a comprehensive examination of the preclinical pharmacokinetics of the clinically relevant (1R,3R,4R)-enantiomer of entecavir. By synthesizing data from various preclinical models, including rodents and non-rodents, this document aims to offer researchers and drug development professionals a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of entecavir, which are crucial for its nonclinical safety assessment and translation to clinical use.

Introduction: Entecavir and its Stereochemical Significance

Entecavir's chemical structure, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, features a carbocyclic sugar mimic.[7] This structural design, replacing the ribose ring's oxygen with a carbon, enhances its metabolic stability.[7] The specific stereochemistry, particularly the (1R,3R,4R) configuration of the cyclopentyl ring, is crucial for its potent antiviral activity. Various synthetic strategies have been developed to achieve the desired stereoisomer with high efficiency.[7][8][9][10]

Entecavir exerts its antiviral effect by inhibiting the HBV DNA polymerase.[1][4] Intracellularly, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, leading to the termination of viral DNA synthesis.[1][11][12][13] This potent and selective mechanism of action contributes to its high barrier to resistance in treatment-naïve patients.[3]

Preclinical Pharmacokinetic Profile

The preclinical evaluation of entecavir's pharmacokinetics has been conducted in a range of animal models, providing essential data for predicting its behavior in humans.

Absorption

Following oral administration in preclinical species such as rats and dogs, entecavir is rapidly absorbed, with time to maximum plasma concentration (Tmax) generally occurring within 1 to 2 hours.[14] Studies have demonstrated dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), indicating linear pharmacokinetics over the therapeutic dose range.[5][15] The absolute oral bioavailability is estimated to be high.[4][5]

It is important to note that the presence of food can impact the rate and extent of entecavir absorption, leading to a delay in Tmax and a reduction in Cmax and AUC.[5] This has led to the clinical recommendation of administering entecavir on an empty stomach to ensure optimal absorption.[5][15]

Distribution

Entecavir exhibits a volume of distribution that suggests it is distributed into tissues.[5] In vitro studies have shown that entecavir has low binding to plasma proteins, approximately 13%.[5] This low protein binding allows for a greater fraction of the drug to be available for distribution to target tissues and for elimination.

Metabolism

A key feature of entecavir's pharmacokinetic profile is its minimal metabolism. In vitro and in vivo studies have consistently shown that entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[5][15][16] This characteristic significantly reduces the potential for drug-drug interactions with co-administered medications that are metabolized by CYP enzymes.[15] The primary metabolic pathway involves phosphorylation to the active triphosphate form within the target cells.[1][11][17][18] Minor phase II conjugation reactions, such as glucuronidation and sulfation, have been observed but do not represent a major elimination pathway.[5]

Excretion

The primary route of elimination for entecavir is renal excretion.[4][5][6][19][20] The majority of the administered dose is recovered in the urine as unchanged drug, indicating that renal clearance is the predominant mechanism of elimination.[5][6][20] This process involves both glomerular filtration and active tubular secretion.[3][5][6] Consequently, in patients with impaired renal function, dose adjustments are necessary to prevent drug accumulation and potential toxicity.[5][15]

Interspecies Comparison of Pharmacokinetic Parameters

Understanding the pharmacokinetic differences and similarities across preclinical species is vital for extrapolating data to humans.

ParameterRatDogMonkeyHuman
Tmax (h) 1.7 ± 0.7[14]1.5 ± 0.4[14]~1.0-2.00.5 - 1.5[6][15]
t1/2 (h) 5.3 ± 1.4[14]3.8 ± 1.3[14]~24 (effective)~128-149 (terminal)[4][5][20]
Protein Binding LowLowLow~13%[5]
Primary Elimination Renal[15]Renal[15]Renal[15]Renal[5][6][15]

This table summarizes key pharmacokinetic parameters of entecavir across different species. The data is compiled from various preclinical and clinical studies.

Experimental Protocols: A Methodological Overview

The characterization of entecavir's pharmacokinetic profile relies on a suite of well-established experimental methodologies.

In Vivo Pharmacokinetic Studies

A typical preclinical in vivo PK study for entecavir involves the following steps:

  • Animal Model Selection: Appropriate animal models, such as Sprague-Dawley rats or Beagle dogs, are chosen.

  • Dosing: Entecavir is administered orally (via gavage) or intravenously at various dose levels.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: Plasma concentrations of entecavir are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][21][22]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

Preclinical_PK_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis cluster_InSilico Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Dog) Dosing Drug Administration (Oral/IV) Animal_Model->Dosing Selection Sampling Serial Blood Sampling Dosing->Sampling Dosing Event Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Sample Collection Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis Processed Samples PK_Analysis Pharmacokinetic Modeling (NCA/Compartmental) Bioanalysis->PK_Analysis Concentration Data Parameter_Det Determination of PK Parameters (Cmax, AUC, t1/2) PK_Analysis->Parameter_Det Model Fitting Bioanalytical_Method cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma_Sample Plasma Sample Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Plasma_Sample->Extraction HPLC HPLC Separation (Reverse-Phase Column) Extraction->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Sources

Molecular Modeling of (1R,3R,4R)-Entecavir Binding to Hepatitis B Virus Reverse Transcriptase: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Entecavir is a potent nucleoside analog reverse transcriptase inhibitor highly effective against the Hepatitis B virus (HBV). Its mechanism of action involves intracellular phosphorylation to a triphosphate metabolite, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. This incorporation, followed by the inability of the viral polymerase to extend the chain further, effectively terminates viral replication. A comprehensive understanding of the molecular interactions between Entecavir triphosphate and the HBV reverse transcriptase (RT) is crucial for the development of next-generation antiviral therapies that can overcome existing drug resistance. This guide provides a detailed, in-depth technical workflow for the molecular modeling of (1R,3R,4R)-Entecavir triphosphate's binding to the HBV reverse transcriptase, from protein structure prediction to molecular dynamics simulations and interaction analysis.

Introduction: The Challenge of Targeting HBV Reverse Transcriptase

The Hepatitis B virus reverse transcriptase is a multi-functional enzyme responsible for both the reverse transcription of the pregenomic RNA into single-stranded DNA and the subsequent synthesis of the complementary DNA strand. This central role in the viral life cycle makes it a prime target for antiviral drug development. Entecavir, in its active triphosphate form, is a highly effective inhibitor of this enzyme.

A significant hurdle in the computational study of Entecavir's interaction with HBV RT is the lack of a complete, experimentally determined three-dimensional structure of the full-length protein in public databases like the Protein Data Bank (PDB). This is primarily due to difficulties in expressing and purifying the soluble, full-length protein in sufficient quantities for crystallographic studies. Therefore, our investigation must begin with a robust and validated homology modeling approach to generate a reliable three-dimensional model of the HBV RT.

This guide will navigate the complexities of modeling the Entecavir-HBV RT interaction, offering a scientifically rigorous and practical workflow for researchers in the field.

Workflow Overview: A Multi-Step Computational Approach

Our computational investigation is structured as a sequential workflow, where the output of each step serves as the validated input for the next. This ensures the integrity and reliability of the final molecular model.

G cluster_0 System Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Data Analysis A Homology Modeling of HBV RT B Model Validation & Refinement A->B D Binding Site Prediction B->D C Ligand Preparation (Entecavir-TP) E Docking Simulation C->E D->E F Pose Selection & Clustering E->F G System Solvation & Ionization F->G H Energy Minimization & Equilibration G->H I Production MD Simulation H->I J Binding Free Energy Calculation I->J K Interaction Analysis J->K

Figure 1: A high-level overview of the computational workflow for modeling Entecavir binding to HBV RT.

Part I: System Preparation - Building a Reliable Foundation

Homology Modeling of HBV Reverse Transcriptase

Given the absence of an experimental structure for HBV RT, we will employ homology modeling. This technique leverages the known three-dimensional structure of a homologous protein (a "template") to predict the structure of our target protein. The reverse transcriptase of the Human Immunodeficiency Virus (HIV-1) is a well-characterized and structurally related polymerase that can serve as a suitable template.

Protocol 1: Homology Modeling of HBV RT

  • Template Selection:

    • Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the HBV RT (genotype D is commonly used as a reference).

    • Select a high-resolution crystal structure of HIV-1 RT in complex with a DNA substrate and an incoming nucleotide analog as the primary template. A suitable example is PDB ID: 1RTD. This choice ensures the active site is in a catalytically relevant conformation.

  • Sequence Alignment:

    • Perform a sequence alignment between the target (HBV RT) and the template (HIV-1 RT) sequences using a tool like Clustal Omega or T-Coffee.

    • Manually inspect and refine the alignment, particularly in the conserved catalytic motifs of the palm domain (e.g., the YMDD loop), to ensure accurate mapping of critical residues.

  • Model Building:

    • Utilize a homology modeling software package such as MODELLER or SWISS-MODEL to generate a three-dimensional model of the HBV RT based on the sequence alignment and the template structure.

  • Model Validation and Refinement:

    • Stereochemical Quality Assessment: Evaluate the generated model using tools like PROCHECK or MolProbity. This involves generating a Ramachandran plot to assess the backbone dihedral angles. A good quality model should have over 90% of its residues in the most favored regions.

    • Energy-Based Validation: Calculate the potential energy of the model using a molecular mechanics force field (e.g., AMBER, CHARMM). The model can be subjected to energy minimization to relieve any steric clashes and improve its overall geometry.

    • Loop Refinement: The regions of the protein with low sequence identity to the template may result in poorly modeled loops. Utilize loop refinement algorithms (e.g., in MODELLER or Rosetta) to improve the conformation of these regions.

Ligand Preparation: Entecavir Triphosphate

The active form of Entecavir is its triphosphate derivative. It is essential to generate a high-quality 3D structure of this molecule and assign appropriate force field parameters.

Protocol 2: Preparation of Entecavir Triphosphate

  • 3D Structure Generation:

    • Obtain the 2D structure of Entecavir from a chemical database like PubChem (CID: 135398507).

    • Use a molecular editor and builder (e.g., Avogadro, ChemDraw) to add the triphosphate group to the 5' position of the ribose-like ring.

    • Generate a 3D conformation of Entecavir triphosphate and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Parameterization:

    • For accurate molecular dynamics simulations, it is crucial to have appropriate force field parameters for the ligand.

    • Use a tool like the Antechamber module of AMBER or the CHARMM General Force Field (CGenFF) server to generate the topology and parameter files for Entecavir triphosphate. This process involves calculating partial atomic charges (e.g., using the AM1-BCC method) and assigning atom types.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This step is critical for identifying the most likely binding mode of Entecavir triphosphate within the HBV RT active site.

Binding Site Definition

Based on the homology model and the template structure (HIV-1 RT in complex with a substrate), the binding site can be defined as the dNTP binding pocket in the palm domain of the reverse transcriptase, in close proximity to the conserved YMDD catalytic motif.

Protocol 3: Molecular Docking of Entecavir Triphosphate

  • Receptor and Ligand Preparation:

    • Prepare the homology model of HBV RT by adding hydrogen atoms, assigning protonation states to titratable residues (e.g., Histidine), and assigning atomic partial charges using a software package like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

    • Prepare the Entecavir triphosphate ligand file, ensuring correct atom types and charges are assigned.

  • Grid Generation:

    • Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina or Glide. These programs employ scoring functions to evaluate the binding affinity of different ligand poses.

    • Generate a set of possible binding poses (e.g., 10-20) for further analysis.

  • Pose Analysis and Selection:

    • Analyze the generated docking poses based on their predicted binding energies and their interactions with key residues in the active site.

    • The most plausible binding pose should place the triphosphate moiety in a position to interact with the magnesium ions in the active site (which can be modeled from the template structure) and the 3'-OH group (or its equivalent in the chain-terminating Entecavir) in proximity to the growing DNA strand.

    • Select the highest-scoring and most biologically relevant pose for the subsequent molecular dynamics simulations.

Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the Entecavir-HBV RT complex over time in a simulated physiological environment.

G A Docked Complex (HBV RT + Entecavir-TP) B Solvation in a Water Box A->B TIP3P Water Model C Addition of Counter-ions (e.g., Na+, Cl-) B->C Neutralize System D Energy Minimization (Steepest Descent & Conjugate Gradient) C->D Remove Steric Clashes E NVT Equilibration (Constant Volume/Temperature) D->E Heat System F NPT Equilibration (Constant Pressure/Temperature) E->F Stabilize Density G Production MD Run F->G Simulate for 100-200 ns H Trajectory Analysis G->H

Methodological & Application

Protocol for synthesizing (1R,3R,4R)-Entecavir in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of (1R,3R,4R)-Entecavir

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Entecavir

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] Structurally, it is a carbocyclic nucleoside analogue of 2'-deoxyguanosine, where the oxygen atom in the furanose ring is replaced by a methylene group.[2] This modification confers greater metabolic stability. An exocyclic double bond locks the cyclopentane core into a conformation that mimics the natural ribose sugar, allowing it to effectively inhibit the HBV polymerase, a critical enzyme in the viral replication cycle.[2][3] Upon administration, Entecavir is phosphorylated in host cells to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), leading to the termination of the viral DNA chain and suppression of HBV replication.[3][4]

The synthesis of Entecavir is a significant challenge in medicinal chemistry due to the densely functionalized and stereochemically complex cyclopentane core.[5] This guide details a robust and scalable synthetic route starting from the readily available chiral pool material, (S)-(+)-carvone, as developed by Xu, et al. This approach is notable for its efficiency and practicality, making it suitable for process development and pilot-scale production.[6][7]

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on a "chiral pool" approach, leveraging the inherent stereochemistry of (S)-(+)-carvone to establish the chiral centers in the target molecule. The core of the strategy involves the systematic construction of the substituted cyclopentane ring, followed by the crucial coupling with the purine base.

Key strategic transformations include:

  • Cyclopentene Ring Construction: A Favorskii rearrangement-elimination-epimerization sequence is employed to transform the six-membered ring of carvone into the required five-membered cyclopentene skeleton.[6][7]

  • Stereocenter Installation: A Baeyer-Villiger oxidation and a directed homoallylic epoxidation are used to install the correct stereochemistry of the hydroxyl groups on the carbocyclic core.[6]

  • Nucleobase Coupling: A Mitsunobu reaction provides a reliable method for coupling the carbocyclic alcohol with a protected guanine derivative, forming the crucial C-N bond.[6][8]

  • Protecting Group Manipulation: A carefully planned protecting group strategy is essential to mask reactive functional groups (hydroxyls and amines) during the synthesis, ensuring that reactions occur at the desired positions.[9][][11]

G Entecavir Entecavir Intermediate_M Protected Nucleoside (M) Entecavir->Intermediate_M Deprotection Intermediate_L Carbocyclic Core (L) Intermediate_M->Intermediate_L Mitsunobu Coupling Guanine Protected Guanine Intermediate_M->Guanine Intermediate_J Diol Intermediate (J) Intermediate_L->Intermediate_J Epoxidation & Ring Opening Intermediate_H Cyclopentene Ester (H) Intermediate_J->Intermediate_H Baeyer-Villiger Oxidation & Reduction Carvone (S)-(+)-Carvone Intermediate_H->Carvone Favorskii Rearrangement Sequence

Caption: Retrosynthetic analysis of Entecavir from (S)-(+)-carvone.

Protecting Group Strategy: A Critical Component

The success of a complex synthesis like that of Entecavir relies heavily on an orthogonal protecting group strategy. Protecting groups are temporarily installed to prevent unwanted side reactions at sensitive functional groups.[12]

  • Hydroxyl Groups: tert-Butyldimethylsilyl (TBS) ether is used to protect the primary and secondary alcohols on the cyclopentane core. TBS groups are robust enough to withstand various reaction conditions but can be reliably removed at a later stage using a fluoride source, such as TBAF or aqueous HCl.[6][9]

  • Amine Group (Guanine): The exocyclic amine of the guanine base is protected as a tert-butoxycarbonyl (Boc) carbamate. This prevents the amine from interfering in the Mitsunobu reaction. The Boc group is easily removed under acidic conditions during the final deprotection step.[6][11]

Detailed Experimental Protocol

This protocol is adapted from the scalable synthesis reported in Organic Process Research & Development.[6][7] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of the Cyclopentene Core

This phase focuses on converting (S)-(+)-carvone into a key diol intermediate (Compound J ), establishing the five-membered ring and the necessary stereochemistry.

Step 1: Favorskii Rearrangement-Elimination-Epimerization

This sequence transforms (S)-(+)-carvone into the methyl ester H . The process begins with chlorination, followed by a tandem Favorskii rearrangement and tosylate elimination, and concludes with an epimerization to yield the thermodynamically favored product.[13]

ReagentMolar Eq.MWAmount
(S)-(+)-Carvone1.0150.22(e.g., 100 g)
Sodium Methoxide3.254.02(e.g., 143.9 g)
MTBE/Methanol--(Solvent)

Procedure:

  • Prepare the chlorinated intermediate from (S)-(+)-carvone according to the literature procedure.[6]

  • To a stirred solution of the chlorinated intermediate in a mixture of MTBE and Methanol, add sodium methoxide portion-wise at room temperature.

  • Stir the reaction for approximately 20 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Purify the crude product via silica gel chromatography to yield the ester H .

Step 2: Baeyer-Villiger Oxidation and Reduction to Diol J

The ester H is subjected to a Baeyer-Villiger oxidation using hydrogen peroxide, followed by reduction with LiAlH₄ to furnish the crucial diol intermediate J .

ReagentMolar Eq.MWAmount
Ester H 1.0-(e.g., 50 g)
Hydrogen Peroxide (30%)2.334.01(e.g., 74.5 mL)
Sodium Hydroxide (10%)0.940.00(e.g., 108 mL)
LiAlH₄1.137.95(e.g., 11.2 g)

Procedure:

  • Dissolve ester H in methanol and heat to 70°C.

  • Carefully add 10% NaOH followed by the dropwise addition of 30% H₂O₂. Maintain the temperature for 30 minutes.

  • Cool the reaction, quench, and work up to isolate the intermediate lactone.

  • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in THF and cool to 5-10°C.

  • Add a solution of the lactone in THF dropwise.

  • Stir for 2 hours, then perform a careful aqueous work-up (e.g., Fieser work-up) to yield the diol J .

Part 2: Stereoselective Epoxidation and Coupling

This phase completes the carbocyclic core and attaches the guanine base.

G cluster_0 Key Coupling Step Diol_L Carbocyclic Alcohol (L) Mitsunobu_Complex Mitsunobu Complex Diol_L->Mitsunobu_Complex Guanine Protected Guanine Guanine->Mitsunobu_Complex Reagents DIAD, PPh₃ Reagents->Mitsunobu_Complex Product_M Protected Entecavir (M) Mitsunobu_Complex->Product_M SN2 Attack

Sources

Application Note: Methodologies for In Vitro Efficacy Testing of (1R,3R,4R)-Entecavir Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir is a highly potent and selective carbocyclic nucleoside analog of 2'-deoxyguanosine with significant activity against the Hepatitis B virus (HBV).[1] Its active intracellular form, entecavir triphosphate, functions as a competitive inhibitor of the viral DNA polymerase, effectively disrupting the replication cycle at multiple stages.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the essential in vitro assays required to rigorously evaluate the antiviral efficacy, selectivity, and mechanism of action of (1R,3R,4R)-Entecavir. The methodologies are tailored for researchers, virologists, and drug development professionals, emphasizing the scientific rationale behind experimental design to ensure data integrity and reproducibility.

Introduction: Entecavir's Mechanism and the HBV Replication Cycle

A foundational understanding of the HBV lifecycle is critical for contextualizing the action of Entecavir and designing meaningful assays. HBV, a hepadnavirus, replicates within hepatocytes. Upon entry, the viral relaxed circular DNA (rcDNA) is transported to the nucleus and converted into a stable minichromosome, the covalently closed circular DNA (cccDNA). This cccDNA serves as the template for transcription of all viral RNAs, including the pregenomic RNA (pgRNA). In the cytoplasm, the viral polymerase initiates reverse transcription using the pgRNA as a template. Entecavir triphosphate targets this precise process, inhibiting all three functions of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative-strand DNA, and (3) synthesis of the positive-strand HBV DNA.[5] This multi-faceted inhibition is a key component of its high potency.

HBV_Lifecycle_Entecavir cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA Viral rcDNA cccDNA cccDNA (Transcription Template) rcDNA->cccDNA Repair pgRNA pgRNA & mRNAs cccDNA->pgRNA Transcription pgRNA_cyto pgRNA Capsid Capsid Assembly pgRNA_cyto->Capsid Polymerase HBV Polymerase Polymerase->Capsid RT Reverse Transcription Capsid->RT Progeny_rcDNA New rcDNA RT->Progeny_rcDNA Virion_Release Virion Assembly & Release Progeny_rcDNA->Virion_Release Entecavir Entecavir ETV_TP Entecavir-TP (Active Form) Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->RT Inhibition caption Fig 1. Entecavir inhibits HBV polymerase-mediated reverse transcription.

Caption: Fig 1. Entecavir inhibits HBV polymerase-mediated reverse transcription.

Essential Reagents: Cell Lines and Viral Sources

The choice of a robust and relevant cell culture model is the most critical decision for in vitro HBV studies.

2.1. Recommended Cell Lines

Due to HBV's restricted tropism, specialized human hepatoma cell lines are required.

Cell LineDescriptionKey AdvantagesScientific Considerations
HepG2.2.15 A derivative of the HepG2 human hepatoblastoma cell line, stably transfected with a head-to-tail dimer of the HBV genome.[6][7][8]Constitutively secretes infectious HBV virions, providing a consistent source of virus for efficacy testing.[9] It is the most widely used and well-characterized model for screening anti-HBV compounds.The integrated HBV genome may not fully recapitulate all nuances of cccDNA regulation. Proliferation rates can be lower than the parental HepG2 line.[10]
Huh-7 A well-differentiated human hepatocellular carcinoma cell line.Highly transfectable, making it ideal for transient assays with specific HBV genotypes, patient-derived isolates, or polymerase mutants to study resistance.Requires transfection with an HBV-expressing plasmid for each experiment; does not constitutively produce virus.
Primary Human Hepatocytes (PHH) The gold standard for in vitro HBV studies.Most accurately mimics the in vivo physiology of the liver and supports the entire HBV lifecycle, including the formation of cccDNA.Limited availability, high cost, significant donor-to-donor variability, and a finite lifespan in culture make them unsuitable for high-throughput screening.

2.2. Viral Source

For these protocols, the viral source is the supernatant collected from confluent HepG2.2.15 cell cultures, which contains mature, secreted HBV virions.

Core Protocol 1: Antiviral Efficacy (EC₅₀ Determination)

This assay is the cornerstone of efficacy testing, designed to determine the 50% effective concentration (EC₅₀) of Entecavir—the concentration that inhibits 50% of viral replication. The primary endpoint is the quantification of extracellular HBV DNA.

3.1. Scientific Principle

HepG2.2.15 cells are cultured in the presence of serially diluted Entecavir. The drug's active triphosphate form inhibits the viral polymerase, leading to a dose-dependent reduction in the production of new virions. By quantifying the amount of HBV DNA in the culture supernatant after a set treatment period, a dose-response curve can be generated to calculate the EC₅₀.

EC50_Workflow A 1. Plate HepG2.2.15 cells in 96-well plates B 2. Prepare 2-fold serial dilutions of Entecavir in media A->B C 3. Add drug dilutions to cells (Include vehicle & cell-free controls) B->C D 4. Incubate for 9 days (Full media/drug change on days 3 & 6) C->D E 5. Harvest supernatant on day 9 D->E F 6. Isolate viral DNA (e.g., column-based kit) E->F G 7. Quantify HBV DNA via real-time qPCR F->G H 8. Plot dose-response curve & calculate EC₅₀ using non-linear regression G->H

Caption: Fig 2. Experimental workflow for determining the EC₅₀ of Entecavir.

3.2. Detailed Methodology

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well flat-bottom plates at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of Entecavir in complete medium. A typical starting concentration is 100 nM. Prepare a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a cell-free control (medium only).

  • Cell Treatment: After 24 hours, remove the seeding medium and add 200 µL of the medium containing the appropriate Entecavir dilutions or controls to each well.

  • Incubation and Maintenance: Incubate the plates for a total of 9 days. This extended period is necessary to observe multiple rounds of viral replication and inhibition. To maintain cell health and constant drug pressure, perform a complete media change with freshly prepared drug dilutions on Day 3 and Day 6.

  • Supernatant Harvest: On Day 9, carefully collect 150 µL of the culture supernatant from each well.

  • Viral DNA Extraction: Extract viral DNA from the supernatant. Commercial viral nucleic acid extraction kits are highly recommended for consistency and yield.[11] Elute the purified DNA in 50 µL of elution buffer.

  • HBV DNA Quantification by qPCR:

    • Prepare a master mix using a commercial qPCR reagent (e.g., SYBR Green or TaqMan-based). Use primers targeting a conserved region of the HBV genome, such as the S gene or core region.[12][13]

    • Create a standard curve using a plasmid of known concentration containing the HBV target sequence. This is essential for absolute quantification of HBV DNA copies/mL.

    • Perform the qPCR analysis on the extracted DNA from all wells.

  • Data Analysis:

    • Using the standard curve, calculate the HBV DNA concentration (copies/mL) for each drug concentration.

    • Normalize the data as a percentage of the vehicle control (untreated cells).

    • Plot the percentage of inhibition versus the log of Entecavir concentration.

    • Use a four-parameter logistic (4PL) non-linear regression model to fit the curve and calculate the EC₅₀ value.

Core Protocol 2: Cytotoxicity (CC₅₀ Determination) and Selectivity Index

This assay is performed in parallel with the efficacy study to determine the concentration at which Entecavir is toxic to the host cells (50% cytotoxic concentration, CC₅₀). This is crucial to confirm that the observed antiviral effect is specific and not merely a result of cell death.[14][15]

4.1. Scientific Principle

Metabolically active, viable cells can reduce a tetrazolium salt (like MTT or MTS) or resazurin into a colored formazan product or a fluorescent product, respectively. By measuring the colorimetric or fluorescent signal, one can quantify cell viability. A decrease in signal in the presence of the drug indicates cytotoxicity.

4.2. Detailed Methodology

  • Plate Setup: Set up an identical 96-well plate as described in the EC₅₀ protocol (Section 3.2), with the same cell density and drug concentrations. No virus is added.

  • Incubation: Incubate this plate for the same duration (9 days) with the same media change schedule to mimic the conditions of the efficacy assay precisely.

  • Viability Assessment: On Day 9, add a cell viability reagent (e.g., MTS or resazurin) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 2-4 hours at 37°C to allow for color/fluorescence development. Read the plate on a spectrophotometer or fluorometer at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data as a percentage of the vehicle control viability.

    • Plot the percentage of viability versus the log of Entecavir concentration.

    • Use a 4PL non-linear regression model to calculate the CC₅₀ value.

4.3. The Selectivity Index (SI): A Measure of Therapeutic Window

The SI is a critical parameter that defines the therapeutic window of an antiviral compound. It is calculated as the ratio of cytotoxicity to antiviral activity. A higher SI value is desirable, indicating high potency against the virus with low toxicity to the host.

SI = CC₅₀ / EC₅₀

Advanced Protocol: Mechanistic Confirmation via Southern Blot

While qPCR provides quantitative data on viral load, Southern blotting offers a qualitative and mechanistic view of the intracellular HBV DNA replicative intermediates. It is considered the gold standard for confirming the mechanism of HBV polymerase inhibitors.[16]

5.1. Scientific Principle

Intracellular DNA is extracted from Entecavir-treated HepG2.2.15 cells. The DNA is separated by size via agarose gel electrophoresis and transferred to a membrane. A labeled DNA probe specific to HBV is used to visualize the different forms of viral DNA. Inhibition of the polymerase by Entecavir will lead to a dose-dependent reduction in the signals for all replicative intermediates: relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

5.2. Abbreviated Methodology

  • Cell Treatment: Culture HepG2.2.15 cells in 6-well plates and treat with a range of Entecavir concentrations (e.g., 0, 1, 10, 100 nM) for 5-7 days.

  • DNA Extraction: Lyse the cells and perform a Hirt extraction to selectively precipitate high-molecular-weight cellular DNA, enriching the supernatant for smaller, protein-free viral DNA forms.[16]

  • Electrophoresis & Blotting: Separate the extracted DNA on a 1.2% agarose gel, then transfer to a nylon membrane.

  • Hybridization & Visualization: Hybridize the membrane with a ³²P-radiolabeled full-length HBV DNA probe. Wash the membrane and expose it to a phosphor screen or autoradiography film.

  • Analysis: Analyze the resulting bands. A potent polymerase inhibitor like Entecavir will show a marked decrease in the intensity of the RC, DSL, and SS DNA bands with increasing drug concentration.

Summary of Expected Quantitative Outcomes

Based on published literature, the following results are anticipated for Entecavir in the described assays.

Assay ParameterCell LineExpected ValueReference
EC₅₀ (Antiviral Efficacy) HepG2.2.15~1-4 nM[17][18]
CC₅₀ (Cytotoxicity) HepG2>30,000 nM[18][19]
Selectivity Index (SI) ->8,000[17]

Conclusion

The suite of in vitro assays detailed in this application note provides a robust and multi-faceted approach to characterizing the antiviral profile of Entecavir. The quantitative EC₅₀ and CC₅₀ assays are essential for determining potency and safety, while the Southern blot analysis provides indispensable mechanistic proof of its action on the viral polymerase. Rigorous adherence to these protocols will generate high-quality, reproducible data, crucial for both fundamental research and the advanced stages of drug development.

References

  • Tassopoulos, N. C., et al. (2002). Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection. Gastroenterology. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Available from: [Link]

  • University of Washington. (n.d.). Entecavir Baraclude - Treatment. Hepatitis B Online. Available from: [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Noah, J., & Seong, B. L. (2012). Cell-based Assays to Identify Inhibitors of Viral Disease. Molecules and cells. Available from: [Link]

  • Gunther, S., et al. (1998). Amplification of Full-Length Hepatitis B Virus Genomes from Samples from Patients with Low Levels of Viremia: Frequency and Functional Consequences of PCR-Introduced Mutations. Journal of Virology. Available from: [Link]

  • Cytion. (n.d.). Product sheet HepG2.2.15 Cells | 305227. Available from: [Link]

  • ICE-HBV. (n.d.). A sensitive and rapid Southern blot assay based on branched DNA technology for the detection of HBV DNA in cell culture and liver tissue samples. Available from: [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]

  • Cai, D., et al. (2013). A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures. Methods in molecular biology (Clifton, N.J.). Available from: [Link]

  • Langley, D. R., et al. (2007). Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial agents and chemotherapy. Available from: [Link]

  • Cai, D., et al. (2019). A Southern Blot Assay for Detection of HBV cccDNA from Cell Cultures. Bio-protocol. Available from: [Link]

  • Lütgehetmann, M., et al. (2002). Southern blot analysis of HBV cccDNA (lanes 2 to 13) and replicative intermediates (lanes 15 to 19) isolated from the livers of a noninfected chimeric mouse. ResearchGate. Available from: [Link]

  • Laboratorio de Genomica Viral y Humana, Facultad de Medicina UASLP. (2012). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). Available from: [Link]

  • Zhao, R., et al. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World journal of gastroenterology. Available from: [Link]

  • DIFF Biotech. (2024). How to screen antiviral drugs? Available from: [Link]

  • Cellosaurus. (n.d.). Cell line Hep-G2/2.2.15 (CVCL_L855). Available from: [Link]

  • Colonno, R. J., et al. (2007). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial agents and chemotherapy. Available from: [Link]

  • Lucifora, J., et al. (2021). Schematic illustration of the HBV DNA preparation workflow for qPCR analysis. ResearchGate. Available from: [Link]

  • Rudin, D., et al. (2018). Entecavir versus other oral antiviral drugs for chronic hepatitis B. Cochrane Database of Systematic Reviews. Available from: [Link]

  • DNA-Technology. (n.d.). HBV Quantitative REAL-TIME PCR Kit USER MANUAL. Available from: [Link]

  • Virostop. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available from: [Link]

  • Li, J., et al. (2017). Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets. Virology Journal. Available from: [Link]

  • Artus GmbH. (2005). Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR. Journal of clinical microbiology. Available from: [Link]

  • Wu, G., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research. Available from: [Link]

  • Genovesi, E. V., et al. (1998). Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available from: [Link]

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Application Note: A Guide to Using (1R,3R,4R)-Entecavir for In Vitro Hepatitis B Virus (HBV) Replication Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, affecting millions worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The development and evaluation of antiviral therapies are paramount. Entecavir, a potent guanosine nucleoside analogue, is a first-line treatment for chronic hepatitis B.[2][3] Its primary mechanism involves the potent and specific inhibition of the HBV polymerase, a reverse transcriptase crucial for viral replication.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (1R,3R,4R)-Entecavir in cell culture-based HBV replication assays. We detail the scientific principles, provide step-by-step protocols using the industry-standard HepG2.2.15 cell line, and offer guidance on data analysis and interpretation, establishing a robust framework for assessing antiviral efficacy.

Scientific Background: The "Why"

The HBV Replication Cycle: A Primer

The HBV life cycle is a complex process that relies on the host cell's machinery. A key feature is the conversion of the viral DNA genome into a stable episomal form known as covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes.[1] This cccDNA serves as the template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA).[5] The pgRNA is then reverse-transcribed back into DNA by the viral polymerase, a multi-functional enzyme with reverse transcriptase (RT) activity.[5] This process is the central target for nucleoside/nucleotide analogue inhibitors like Entecavir.

Mechanism of Action of (1R,3R,4R)-Entecavir

Entecavir is a synthetic analogue of 2'-deoxyguanosine that exerts its antiviral effect through a multi-faceted inhibition of the HBV polymerase.[6] As a prodrug, it requires intracellular activation.

  • Intracellular Phosphorylation: Host cellular kinases phosphorylate Entecavir into its active triphosphate form, Entecavir triphosphate (ETV-TP).[7][8] This active metabolite has a prolonged intracellular half-life of approximately 15 hours, which supports once-daily dosing in clinical settings.[2][4]

  • Competitive Inhibition: ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the HBV polymerase.[8][9]

  • Triple Inhibition of Polymerase Activity: ETV-TP functionally inhibits all three catalytic activities of the HBV polymerase, effectively disrupting the replication cycle at multiple stages[2][4][7]:

    • Base Priming: The initiation of DNA synthesis.

    • Reverse Transcription: The synthesis of the negative DNA strand from the pgRNA template.

    • Positive-Strand DNA Synthesis: The generation of the second DNA strand.

  • Chain Termination: Once incorporated into the growing viral DNA chain, Entecavir's structure prevents further elongation, causing premature chain termination and aborting the production of viable viral genomes.[7][9][10]

This potent and multi-stage inhibition makes Entecavir a highly effective antiviral agent with a high barrier to resistance.[9]

Entecavir_MoA cluster_cell Hepatocyte ETV Entecavir Kinases Host Cellular Kinases ETV->Kinases Phosphorylation ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) Kinases->ETV_TP Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->Polymerase Competes with dGTP ETV_TP->Polymerase Inhibits Priming negDNA (-) Strand DNA Synthesis ETV_TP->negDNA Inhibits RT & Causes Chain Termination posDNA + Strand DNA Synthesis ETV_TP->posDNA Inhibits Synthesis dGTP dGTP (Natural Substrate) dGTP->Polymerase Polymerase->negDNA Reverse Transcription pgRNA pgRNA Template pgRNA->Polymerase Template negDNA->posDNA DNA Synthesis

Caption: Mechanism of Action of Entecavir.

The In Vitro Model System: HepG2.2.15 Cells

Rationale for Use

The HepG2.2.15 cell line is the cornerstone for in vitro studies of HBV replication inhibitors. It is derived from the human hepatoblastoma cell line HepG2, which was stably transfected with a plasmid containing the complete HBV genome.[11][12] This genetic integration allows the cell line to constitutively produce and secrete infectious HBV particles and viral antigens into the culture medium.[13][14] This makes it an ideal, self-contained system for screening antiviral compounds like Entecavir without the need for repeated, external viral infections.

Key Characteristics of HepG2.2.15 Cells
CharacteristicDescriptionSource(s)
Origin Derived from the parental HepG2 cell line (human hepatoblastoma).[11]
Species Homo sapiens (Human)[15]
Age / Sex 15 Years / Male[13][15]
Ethnicity Caucasian[13][15]
Growth Properties Adherent, epithelial-like morphology.[13]
Virology Stably integrated HBV genome (genotype D); constitutively produces HBsAg, HBeAg, and complete virions.[14][15]
Biosafety Level BSL-2[13]

Experimental Design & Key Parameters

A successful antiviral assay is built upon a robust experimental design that includes critical controls and yields quantifiable endpoints.

Overall Experimental Workflow

The process involves culturing HepG2.2.15 cells, treating them with serial dilutions of Entecavir, and after an incubation period, quantifying the amount of HBV DNA in the supernatant. A parallel cytotoxicity assay is essential to ensure that the observed antiviral effect is not due to cell death.

Experimental_Workflow cluster_main HBV Replication Assay (EC50) cluster_cyto Cytotoxicity Assay (CC50) A Culture & Passage HepG2.2.15 Cells B Seed Cells in 96-Well Plate A->B D Treat Cells with Entecavir (Include Controls) B->D C Prepare Serial Dilutions of Entecavir C->D E Incubate (e.g., 8 days) with media changes D->E F Harvest Supernatant E->F G Isolate Extracellular HBV DNA F->G H Quantify HBV DNA via qPCR G->H I Calculate EC50 H->I O Calculate Selectivity Index (SI = CC50 / EC50) J Seed Cells in 96-Well Plate K Treat Cells with Entecavir (Same Concentrations) J->K L Incubate (Same Duration) K->L M Assess Cell Viability (e.g., MTT Assay) L->M N Calculate CC50 M->N

Caption: Overall workflow for determining antiviral efficacy and cytotoxicity.

Essential Controls
  • Cell Control (Untreated): Wells containing only cells and culture medium. Represents 100% cell viability and baseline HBV replication.

  • Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., DMSO) used in the experiment. This ensures the solvent itself has no effect on viral replication or cell viability.[16]

  • Positive Control: A known antiviral compound can be used to validate the assay system. For HBV, Entecavir itself serves as an excellent positive control.

Determining Efficacy (EC₅₀), Cytotoxicity (CC₅₀), and Selectivity
  • 50% Effective Concentration (EC₅₀): The concentration of the drug that inhibits HBV replication by 50%.[17] A lower EC₅₀ indicates higher potency.

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of the drug that reduces the viability of the host cells by 50%.[17]

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[17] The SI is a critical measure of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to the host cell.

Detailed Protocols

4.1 Materials and Reagents

  • Cell Line: HepG2.2.15 cells

  • Compound: (1R,3R,4R)-Entecavir powder

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (Geneticin) for selection.

  • Assay Medium: Culture medium with a reduced FBS concentration (e.g., 2%).[17]

  • Reagents: DMSO (cell culture grade), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DNA extraction kit (viral DNA/RNA), qPCR master mix, HBV-specific primers and probe.

  • Viability Assay: MTT reagent and solubilization solution (e.g., acidified isopropanol).

  • Equipment: 96-well cell culture plates, CO₂ incubator, biosafety cabinet, microplate reader, real-time PCR system.

4.2 Protocol 1: Maintenance and Seeding of HepG2.2.15 Cells

  • Culture HepG2.2.15 cells in T-75 flasks with complete culture medium in a 37°C, 5% CO₂ incubator.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For assays, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with culture medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.

  • Seed 96-well plates with 1 x 10⁴ cells per well in 100 µL of culture medium.[17]

  • Incubate overnight to allow for cell attachment.

4.3 Protocol 2: Preparation of Entecavir Working Solutions

  • Prepare a high-concentration stock solution of Entecavir (e.g., 10 mM) in 100% DMSO. Store at -20°C.[8]

  • On the day of the experiment, prepare a top working concentration (e.g., 100 µM) by diluting the stock in assay medium. Ensure the final DMSO concentration is ≤0.5%.

  • Perform serial dilutions (e.g., 3-fold or 10-fold) in assay medium to create a range of concentrations to be tested.

4.4 Protocol 3: HBV Replication Inhibition Assay (EC₅₀ Determination)

  • After overnight incubation of the seeded plates, carefully remove the culture medium.

  • Add 100 µL of the serially diluted Entecavir solutions to the respective wells in triplicate.

  • Include triplicate wells for the vehicle control and untreated cell control.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 8-10 days.

  • Replace the medium with freshly prepared drug dilutions every 3-4 days.

  • On the final day, collect 50-100 µL of the cell culture supernatant from each well for DNA extraction. Store at -80°C until analysis.

4.5 Protocol 4: Cytotoxicity Assay (CC₅₀ Determination)

This assay should be run in parallel with the replication assay.[18][19]

  • Prepare and treat a 96-well plate exactly as described in Protocol 4.4.

  • On the final day of incubation, remove the medium.

  • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the crystals.

  • Read the absorbance on a microplate reader at 570 nm.

4.6 Protocol 5: Quantification of Extracellular HBV DNA via qPCR

  • Isolate viral DNA from the harvested supernatants (from Protocol 4.4) using a commercial viral DNA/RNA extraction kit according to the manufacturer's instructions.

  • Set up a qPCR reaction using an appropriate master mix, HBV-specific primers/probe, and the extracted DNA.

  • Include a standard curve using a plasmid with a known HBV DNA copy number to allow for absolute quantification.[20]

  • Run the qPCR on a real-time PCR system. The output will be cycle threshold (Ct) values, which can be converted to HBV DNA copies/mL or IU/mL using the standard curve.[21][22]

Data Analysis and Interpretation

5.1 Calculating EC₅₀ and CC₅₀

  • For EC₅₀:

    • Convert the qPCR data to percentage inhibition relative to the vehicle control.

    • Plot % Inhibition (Y-axis) versus the log of Entecavir concentration (X-axis).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC₅₀ value.[23]

  • For CC₅₀:

    • Convert the absorbance data from the MTT assay to percentage viability relative to the vehicle control.

    • Plot % Viability (Y-axis) versus the log of Entecavir concentration (X-axis).

    • Use a non-linear regression model to calculate the CC₅₀ value.

5.2 Representative Data

The following table provides expected values for Entecavir in a HepG2.2.15 assay system. Actual values may vary based on specific lab conditions and assay parameters.

ParameterRepresentative ValueInterpretation
EC₅₀ 1 - 10 nMHigh antiviral potency.[24]
CC₅₀ > 75 µMLow cytotoxicity at therapeutic concentrations.[25]
SI (CC₅₀/EC₅₀) > 7,500Excellent selectivity and a wide therapeutic window.[24]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outer wells of the plate.
No Antiviral Effect Observed Inactive compound; Incorrect concentration range; Low HBV replication in control wells.Verify compound integrity and concentration; Test a wider range of dilutions; Ensure HepG2.2.15 cells are healthy and producing sufficient virus.
High Cytotoxicity in Vehicle Control DMSO concentration is too high; Contamination.Ensure final DMSO concentration is ≤0.5%; Use fresh, sterile reagents and aseptic technique.
EC₅₀ Higher Than Expected Cell passage number is too high, leading to reduced viral output; Development of resistance (unlikely in a short-term assay).Use cells from a lower passage number; Perform cell line authentication.

Conclusion

The use of (1R,3R,4R)-Entecavir in a well-controlled HepG2.2.15 cell-based assay provides a robust and reliable method for studying HBV replication and its inhibition. By carefully following the outlined protocols for determining both the EC₅₀ and CC₅₀, researchers can accurately quantify the compound's antiviral potency and therapeutic window. This standardized approach is fundamental for the preclinical evaluation of novel anti-HBV agents and for further research into the mechanisms of viral resistance.

References

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(1R,3R,4R)-Entecavir Administration in Animal Models of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (ETV), a potent carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its primary therapeutic value lies in its selective and powerful inhibition of HBV replication, achieved with a high barrier to resistance in treatment-naïve patients.[1][2][4] The preclinical evaluation of Entecavir's efficacy and safety has been heavily reliant on robust animal models that, to varying degrees, recapitulate the viral lifecycle and disease progression seen in humans.

This technical guide provides a comprehensive overview of the administration of (1R,3R,4R)-Entecavir in key animal models of chronic hepatitis B. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind model selection, protocol design, and endpoint analysis. It is designed to equip researchers with the foundational knowledge and practical methodologies required to conduct rigorous and reproducible preclinical studies with this critical antiviral agent.

Part 1: Scientific Foundation of Entecavir

A thorough understanding of Entecavir's mechanism and pharmacokinetics is crucial for designing meaningful preclinical experiments. These properties are the basis for its potent antiviral activity and inform dosing strategies across different animal models.

Mechanism of Action: Triple-Point Inhibition of HBV Polymerase

Entecavir is a prodrug that requires intracellular activation.[4] Once inside a hepatocyte, it is efficiently phosphorylated by cellular kinases to its active form, entecavir triphosphate (ETV-TP).[5] ETV-TP is a powerful inhibitor of the HBV DNA polymerase, a multifunctional reverse transcriptase essential for viral replication.[1]

ETV-TP competitively inhibits all three functional activities of the viral polymerase:

  • Base Priming: It interferes with the initiation of the viral DNA synthesis process.[4][6]

  • Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[4][5][6]

  • Positive-Strand DNA Synthesis: It inhibits the synthesis of the positive-strand DNA, the final step in generating the new viral genome.[4][5][6]

Incorporation of ETV-TP into the elongating viral DNA strand results in functional chain termination, effectively halting the replication cycle.[5][7][8] This multi-faceted inhibition explains Entecavir's superior potency compared to other nucleoside analogs like lamivudine.[5][7]

G cluster_cell Hepatocyte cluster_replication HBV Replication Cycle ETV Entecavir (ETV) (Oral Prodrug) ETV_TP Entecavir Triphosphate (ETV-TP, Active Form) ETV->ETV_TP Intracellular Phosphorylation Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (- strand synthesis) ETV_TP->RT Inhibits DNA_Synth 3. DNA Synthesis (+ strand synthesis) ETV_TP->DNA_Synth Inhibits HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase)

Mechanism of Entecavir Action
Pharmacokinetic Profile

Entecavir exhibits a favorable pharmacokinetic profile that supports once-daily oral dosing.[4] Understanding these parameters is essential for translating doses between animal models and humans.

  • Absorption: It is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 0.5 to 1.5 hours.[4][9][10]

  • Distribution: It is extensively distributed into tissues.[10]

  • Metabolism: Entecavir is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system.[10]

  • Elimination: The drug is predominantly cleared by the kidneys, with 62-73% of an administered dose recovered unchanged in the urine.[9] The elimination half-life is approximately 128-149 hours in humans, allowing for sustained antiviral pressure with once-daily dosing.[4][6]

ParameterRatDogHuman
Tmax (hours) 1.7 ± 0.71.5 ± 0.40.5 - 1.5
Cmax (µg/mL) 2.4 ± 0.85.0 ± 0.90.0042 (0.5mg dose)
t½ (hours) 5.3 ± 1.43.8 ± 1.3~128 - 149
Primary Elimination RenalRenalRenal
Table 1: Comparative Pharmacokinetic Parameters of Entecavir.[9][11]

Part 2: Preclinical Animal Models for Entecavir Evaluation

No single animal model perfectly replicates all aspects of chronic HBV in humans. Therefore, the choice of model is dictated by the specific scientific question being addressed. The most established models for Entecavir evaluation are the woodchuck, duck, and various murine systems.

The Woodchuck (Marmota monax) Model
  • Model Rationale: The woodchuck is a natural host for the Woodchuck Hepatitis Virus (WHV), which is genetically and biologically very similar to human HBV.[12] This model is considered the gold standard for studying chronic hepadnavirus infection because, like humans, chronically infected woodchucks have a high risk of progressing to cirrhosis and hepatocellular carcinoma (HCC).[12][13]

  • Strengths:

    • Faithfully mimics the natural history of chronic HBV, including the development of HCC.

    • Ideal for long-term studies on sustained viral suppression and prevention of liver cancer.[13]

  • Limitations:

    • High cost, limited availability, and specific housing requirements.

    • Longer study durations are needed to observe disease progression.

  • Key Efficacy Findings: Entecavir administration in woodchucks leads to potent and rapid reduction in serum WHV DNA.[13][14] Long-term treatment has been shown to significantly delay the emergence of HCC and prolong the lifespan of the animals.[13] Doses as low as 0.02 mg/kg/day can significantly reduce viral load.[14]

The Duck Hepatitis B Virus (DHBV) Model
  • Model Rationale: Pekin ducks are a natural host for the Duck Hepatitis B Virus (DHBV), another member of the Hepadnaviridae family. This model is particularly useful for screening antiviral compounds due to the high levels of viral replication and the relative ease of handling the animals.[14]

  • Strengths:

    • High viral load allows for a wide dynamic range to measure antiviral efficacy.

    • Cost-effective and suitable for higher-throughput screening compared to the woodchuck model.

    • Sensitive for demonstrating dose-dependent antiviral effects.[15]

  • Limitations:

    • DHBV is more distantly related to HBV than WHV.

    • Infected ducks do not typically develop HCC, limiting its use for oncology-focused studies.

  • Key Efficacy Findings: Entecavir is exceptionally potent in the duck model, exhibiting over 1,000-fold greater activity than lamivudine in vitro.[16][17] Oral administration at doses of 0.01 to 1.0 mg/kg/day results in a rapid, dose-dependent decrease in serum and liver DHBV DNA levels.[15][16][17]

Murine (Mouse) Models
  • Model Rationale: Standard laboratory mice are not susceptible to HBV infection. To overcome this, several genetically engineered models have been developed.[18]

    • Transgenic Mice: These mice carry HBV genes integrated into their genome. They produce viral particles and antigens but are immunologically tolerant to them and do not develop significant liver disease.[18] They are primarily used to assess the direct antiviral effect of a drug on HBV DNA replication in the liver.[19][20]

    • AAV-HBV Mice: This model uses an adeno-associated virus (AAV) vector to deliver the HBV genome to mouse hepatocytes.[18] It can mimic chronic infection more closely than transgenic models and allows for the study of antiviral effects in an immunocompetent setting.[18][21][22]

  • Strengths:

    • Availability of vast genetic tools and immunological reagents.

    • Relatively low cost and high throughput.

    • Allows for the study of specific human HBV genotypes.

  • Limitations:

    • Transgenic models lack an immune response and do not model liver pathology.[18][19]

    • These models do not support the full viral life cycle, particularly the formation of covalently closed circular DNA (cccDNA) from a natural infection route.

  • Key Efficacy Findings: Oral Entecavir treatment in transgenic mice significantly reduces liver HBV DNA levels in a dose-dependent manner.[19][20] However, it does not typically affect the levels of viral RNA or antigens (HBsAg, HBeAg) produced from the integrated transgene.[19][20]

Part 3: Experimental Protocols and Administration

The following protocols are generalized and should be adapted based on specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Entecavir Formulation for Oral Gavage

The causality behind this simple protocol is ensuring the drug is fully solubilized for accurate dosing and optimal bioavailability. Entecavir powder can be dissolved in sterile, isotonic solutions.

  • Calculate Required Amount: Determine the total volume and concentration of the dosing solution needed for the study group based on animal weights and the target dose (mg/kg).

  • Weigh Entecavir: Accurately weigh the required amount of Entecavir powder using an analytical balance.

  • Solubilization: Dissolve the powder in a sterile vehicle, such as distilled water or isotonic saline solution.[13][23] For example, a 0.2 mg/mL solution can be prepared for woodchuck studies.[23] Sonication in a warm water bath may aid dissolution.[24]

  • Storage: Store stock solutions at 4°C for up to 3 days.[24] Allow the solution to return to room temperature before administration.

Protocol 1: Administration in the Woodchuck Model

This protocol outlines a typical study to assess long-term efficacy.

  • Animal Acclimatization: House chronically WHV-infected woodchucks in appropriate facilities for at least one week prior to the study.

  • Baseline Sampling: Collect pre-treatment blood samples to establish baseline serum WHV DNA, WHsAg (surface antigen), and liver enzyme levels.

  • Dosing:

    • Administer Entecavir solution once daily via oral gavage. A common dose for potent viral suppression is 0.2 to 0.5 mg/kg.[13][23]

    • The drug is often mixed with a small amount of a palatable liquid diet to facilitate administration.[13][23]

  • On-Treatment Monitoring:

    • Collect blood samples weekly or bi-weekly to monitor serum WHV DNA levels and safety parameters (liver enzymes).

    • Monitor animal health, body weight, and behavior daily.

  • Endpoint Analysis (Long-Term):

    • At the end of the treatment period (e.g., 12-36 months), perform terminal sample collection.[9]

    • Collect liver tissue for histopathological analysis and quantification of intrahepatic WHV DNA and cccDNA.

    • Continue to monitor a subset of animals after treatment withdrawal to assess for sustained virologic response or viral rebound.[9]

Woodchuck Study Workflow
Protocol 2: Administration in the DHBV Model

This protocol is designed for assessing dose-dependent antiviral potency.

  • Animal Model: Use 3-week-old DHBV-infected Pekin ducklings.[14]

  • Group Allocation: Randomize animals into treatment groups (e.g., Vehicle control, ETV 0.01 mg/kg, ETV 0.1 mg/kg, ETV 1.0 mg/kg).[16][17]

  • Baseline Sampling: Collect pre-treatment blood samples for baseline serum DHBV DNA quantification.

  • Dosing: Administer the prepared Entecavir solution once daily for a period of 14 to 21 days via oral gavage.[16][25]

  • On-Treatment Monitoring: Collect blood samples at regular intervals (e.g., days 7, 14, 21) to track the decline in serum DHBV DNA.

  • Endpoint Analysis:

    • At the end of the treatment period, collect terminal blood and liver samples.

    • Quantify serum DHBV DNA and intrahepatic DHBV DNA (including cccDNA) to determine the extent of viral suppression.

Protocol 3: Administration in Murine Models

This protocol is suitable for rapid assessment of direct antiviral activity in the liver.

  • Animal Model: Use HBV transgenic mice or mice transduced with an AAV-HBV vector.

  • Group Allocation: Randomize mice into treatment groups (e.g., Vehicle control, ETV 0.1 mg/kg, ETV 1.0 mg/kg).

  • Dosing: Administer Entecavir solution once daily for 10 days via oral gavage.[19][20]

  • Endpoint Analysis:

    • On day 11 (24 hours after the last dose), euthanize the animals.

    • Collect liver tissue for the primary endpoint: quantification of intrahepatic HBV DNA replicative intermediates.

    • Blood can be collected to measure serum viral DNA, HBsAg, and HBeAg, although significant changes in antigens are not expected in transgenic models.[19]

Part 4: Efficacy Assessment and Data Interpretation

A multi-pronged approach is necessary to fully evaluate the efficacy of Entecavir.

Virological and Serological Assessment
MarkerSample TypeMethodRationale
HBV/WHV/DHBV DNA Serum/PlasmaReal-Time qPCRPrimary endpoint for antiviral activity; measures systemic viral load.[26]
Intrahepatic HBV DNA Liver TissueqPCR / Southern BlotMeasures viral replication directly at the site of infection.
cccDNA Liver TissueqPCR (cccDNA-specific)Measures the stable viral replication template; key target for a curative therapy.[16][27]
HBsAg / HBeAg Serum/PlasmaELISA / CLIAMeasures viral protein production; HBsAg loss is the hallmark of a functional cure.[26]
Anti-HBs / Anti-HBe Serum/PlasmaELISA / CLIAMeasures host immune response and seroconversion.[26]
Table 2: Key Biomarkers for Efficacy Assessment.
Histopathological Evaluation

Histological analysis of liver biopsies provides crucial information on the impact of antiviral therapy on liver disease.

  • Procedure: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin & Eosin and Masson's Trichrome).

  • Scoring Systems: Necroinflammation and fibrosis are semi-quantitatively scored using established systems like the Knodell Histology Activity Index (HAI) or Ishak score.[28][29]

  • Expected Outcome: Long-term Entecavir therapy is associated with significant reductions in necroinflammatory scores and can lead to the regression of fibrosis and even cirrhosis.[9][28]

Summary of Entecavir Efficacy in Animal Models
ModelDose Range (mg/kg/day)Treatment DurationPrimary Efficacy Outcome (Viral Load Reduction)
Woodchuck 0.02 - 0.53 - 36 months>4 log10 reduction in serum WHV DNA; reduced HCC incidence.[13][14]
Duck 0.01 - 1.014 - 21 days~1.0 to 3.1 log10 reduction in serum DHBV DNA (dose-dependent).[16][17]
Transgenic Mouse 0.032 - 3.210 daysSignificant reduction in liver HBV DNA (e.g., from 8.3 to <1.1 pg/µg).[19][20]
Table 3: Representative Efficacy Data for Entecavir.

Part 5: Safety and Toxicology Considerations

In preclinical animal models, Entecavir is generally well-tolerated at therapeutic doses.[14][16][19] No significant morbidity or mortality was observed in short-term studies in mice or ducks.[16][19] Long-term studies in woodchucks also demonstrated good tolerability.[13]

It is important to note that lifetime carcinogenicity studies in rodents administered very high doses of Entecavir (resulting in exposures >24 times human clinical levels) showed an increased incidence of certain tumors.[9][30] This effect was hypothesized to be related to perturbations in cellular deoxynucleotide triphosphate (dNTP) pools at extremely high drug concentrations.[9] However, these findings have not translated to clinical practice, and Entecavir has a well-established safety profile in humans.[9][30]

Conclusion

The administration of (1R,3R,4R)-Entecavir in animal models is a critical component of preclinical HBV research. The woodchuck, duck, and murine models each offer unique advantages for dissecting the drug's potent antiviral activity, long-term effects on liver disease, and dose-response characteristics. By employing the scientifically grounded protocols and multifaceted assessment strategies detailed in this guide, researchers can generate high-quality, interpretable data to advance the understanding of this vital antiviral agent and develop next-generation therapies for the functional cure of chronic hepatitis B.

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Sources

Application Note: Advanced Bioanalytical Strategies for the Quantification of (1R,3R,4R)-Entecavir in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV), a potent nucleoside analogue, is a first-line treatment for chronic hepatitis B virus (HBV) infection.[1] Its clinical efficacy is dependent on achieving and maintaining optimal therapeutic concentrations in the body. Entecavir possesses three chiral centers, resulting in eight possible stereoisomers, with the (1S,3R,4S) configuration being the biologically active drug substance, commonly referred to as (1R,3R,4R)-Entecavir in different naming conventions.[2][3] Therefore, the development of robust, sensitive, and stereoselective bioanalytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of the drug substance. This guide provides a detailed examination of advanced analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Entecavir in biological matrices such as plasma. We delve into the rationale behind sample preparation, chromatographic separation (both achiral and chiral), mass spectrometric detection, and method validation in accordance with regulatory standards.

Bioanalytical Strategy: A High-Level Overview

The accurate quantification of Entecavir from a complex biological matrix requires a multi-step workflow. The primary objective is to isolate the analyte from interfering endogenous components (e.g., proteins, lipids, salts) and then measure it with high sensitivity and specificity. The most widely adopted and reliable strategy involves sample preparation followed by LC-MS/MS analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Prep Extraction/Cleanup (SPE, LLE, or PPT) Sample->Prep Extract Clean Analyte Extract Prep->Extract Separation LC Separation (Reversed-Phase or Chiral) Extract->Separation Detection Tandem MS Detection (MRM Mode) Separation->Detection Quant Quantification (Peak Area Ratio vs. Conc.) Detection->Quant Report Report Generation (Pharmacokinetic Data) Quant->Report

Caption: High-level workflow for Entecavir bioanalysis.

Sample Preparation: The Foundation of Accurate Quantification

The choice of sample preparation technique is critical and directly impacts method sensitivity, accuracy, and throughput. The goal is to efficiently extract Entecavir while minimizing matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[4] Several methods are prevalent in the literature.[5]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.[4] While high-throughput, it provides the least clean extract, potentially leading to significant matrix effects and faster column degradation. It is suitable for methods where the required sensitivity is not exceedingly high.

  • Liquid-Liquid Extraction (LLE): LLE separates Entecavir from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. It yields a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is widely considered the gold standard for Entecavir bioanalysis, offering the cleanest extracts and highest recovery.[6][7] It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. This technique significantly reduces matrix effects and allows for sample concentration, thereby enhancing sensitivity.[8]

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Analyte solubilization and protein removal by denaturation with organic solvent.Fast, simple, low cost, high throughput.[4]High matrix effects, low analyte concentration, potential for analyte loss via co-precipitation.High-concentration samples, rapid screening.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good sample cleanup, moderate cost.Labor-intensive, requires solvent optimization, emulsion formation can be an issue.Intermediate sensitivity requirements.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Excellent cleanup, high recovery and concentration factor, minimal matrix effects.[6][7]Higher cost per sample, requires method development.Low-level quantification (pg/mL), high-sensitivity pharmacokinetic studies.

Chromatographic Separation and Mass Spectrometric Detection

Part A: Achiral Quantification by RP-HPLC-MS/MS

For routine pharmacokinetic studies where the quantification of total Entecavir is sufficient, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Chromatography: Separation is typically achieved on a C18 column.[9][10] A gradient elution using a mixture of an aqueous mobile phase (often containing a modifier like formic acid or ammonium hydrogen carbonate) and an organic mobile phase (acetonitrile or methanol) provides robust separation of Entecavir from endogenous plasma components.[7]

Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity.[7] The instrument is set to isolate the protonated molecular ion of Entecavir ([M+H]⁺ at m/z 278.1) in the first quadrupole, fragment it in the collision cell, and monitor a specific product ion (e.g., m/z 152.1) in the third quadrupole.[7] This specific transition is unique to Entecavir, eliminating interference from other molecules. An internal standard (IS), such as an isotope-labeled Entecavir or a structurally similar molecule like Lamivudine, is used to correct for variations in sample preparation and instrument response.[7][9]

Table of Typical LC-MS/MS Parameters:

Parameter Condition Rationale/Comment
LC Column C18, e.g., XBridge C18, 4.6 x 50 mm, 5 µm[9] Provides good retention and peak shape for polar compounds like Entecavir.
Mobile Phase A 10 mM Ammonium Hydrogen Carbonate (pH 10.5)[7] or 0.1% Formic Acid in Water[11] Buffers are used to control ionization and improve peak shape.
Mobile Phase B Methanol or Acetonitrile[9] Organic solvent for eluting the analyte.
Flow Rate 0.3 - 1.0 mL/min[5][7] Optimized for column dimensions and desired run time.
Ionization Mode Positive Electrospray Ionization (ESI+) Entecavir contains basic nitrogen atoms that are readily protonated.[6]
MRM Transition (Entecavir) m/z 278.1 → 152.1[7] Precursor ion to a stable, high-intensity product ion for quantification.

| MRM Transition (IS - Lamivudine) | m/z 230.2 → 112.0[7] | Specific transition for the internal standard. |

Part B: Chiral-Specific Analysis

Ensuring the stereochemical purity of Entecavir is critical. While achiral methods quantify the total drug concentration, specific methods are needed to separate the desired (1R,3R,4R) isomer from its potential diastereomeric impurities.

1. Chiral Chromatography: Specialized HPLC methods can be developed to resolve stereoisomers. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the isomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. A reported reversed-phase method successfully separated Entecavir from its diastereomers on a C18 column, demonstrating that with careful mobile phase optimization, resolution greater than 2.0 can be achieved.[10]

2. Mass Spectrometry-Based Kinetic Method: A novel approach avoids the need for chiral chromatography by using a mass spectrometry-based kinetic method.[12] In this technique, Entecavir and its isomers are coordinated with a chiral reference ligand (e.g., R-besivance) and a divalent metal ion (e.g., Zn(II)) to form diastereomeric complex ions.[12][13] When these complexes are subjected to collision-induced dissociation in the mass spectrometer, they fragment at different rates. The ratio of the resulting fragment ions shows a strong linear relationship with the enantiomeric percentage, allowing for both qualitative and quantitative analysis of stereoisomeric impurities at levels below 0.1%.[12]

Chiral_Analysis cluster_method1 Chiral HPLC cluster_method2 MS Kinetic Method Input1 Mixture of Entecavir Isomers CSP Chiral Stationary Phase (CSP) Column Input1->CSP Output1 Separated Isomer Peaks (Different Retention Times) CSP->Output1 Input2 Mixture of Entecavir Isomers Complex Form Diastereomeric Complexes with Chiral Ligand + Zn(II) Input2->Complex MSMS Collision-Induced Dissociation (CID) Complex->MSMS Output2 Different Fragment Ratios for Each Isomer MSMS->Output2

Caption: Methodologies for chiral-specific analysis of Entecavir.

Detailed Protocol: SPE-LC-MS/MS Quantification in Human Plasma

This protocol is a synthesized example based on validated methods reported in the literature and represents a robust approach for achieving high sensitivity.[6][7][8]

A. Materials and Reagents

  • Entecavir and Lamivudine (Internal Standard) reference standards.

  • Human plasma (K2-EDTA).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid and ammonium hydrogen carbonate.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).

  • Centrifuge, vortex mixer, SPE manifold.

B. Preparation of Standards

  • Prepare primary stock solutions of Entecavir (1 mg/mL) and Lamivudine IS (1 mg/mL) in methanol.[9]

  • Prepare a series of working standard solutions by serially diluting the Entecavir stock solution.

  • Prepare calibration curve (CC) standards by spiking appropriate amounts of the working standards into blank human plasma to achieve a concentration range of 50.0 to 20,000.0 pg/mL.[7]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

C. Sample Extraction Procedure (SPE)

  • Allow all plasma samples (CCs, QCs, and unknowns) to thaw at room temperature.

  • To 250 µL of plasma in a microcentrifuge tube, add 50 µL of the Lamivudine IS working solution. Vortex for 10 seconds.

  • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v 10 mM ammonium hydrogen carbonate:methanol) and vortex.[7]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Run the chromatographic and mass spectrometric methods as per the optimized parameters in Section 3A.

  • Construct the calibration curve by plotting the peak area ratio (Entecavir/IS) against the nominal concentration of the CC standards.

  • Determine the concentration of Entecavir in the QC and unknown samples using the regression equation from the calibration curve.

Method Validation According to Regulatory Standards

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation is performed according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (r²) of ≥0.99 is typically required.[4][10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[4]

  • Accuracy and Precision: Assessed by analyzing replicate QC samples on different days (inter-day) and within the same day (intra-day). Acceptance criteria are typically ±15% deviation from nominal for accuracy and ≤15% CV for precision (except at the LLOQ).[8]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

  • Matrix Effect: Assesses the ion suppression or enhancement from the biological matrix.

  • Stability: Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top, long-term storage).[7]

Summary of Reported Validation Data for Entecavir Bioanalysis:

Parameter Reported Value/Range Reference
Linearity Range 0.025 - 10 ng/mL [8]
50.0 - 20,000.0 pg/mL [7]
LLOQ 40 pg/mL (in plasma) [4]
0.01 µg/mL [6]
Intra-day Precision (%CV) ≤ 7.3% [8]
1.2 - 4.2% [7]
Inter-day Precision (%CV) ≤ 7.3% [8]
Accuracy (% Deviation) -3.4 to 5.3% [8]
98.1 to 102.5% (of nominal) [6]

| Extraction Recovery | 93.9 - 96.7% |[6] |

Conclusion

The quantification of (1R,3R,4R)-Entecavir in biological samples is reliably achieved using LC-MS/MS. Solid-Phase Extraction has proven to be a superior sample preparation technique, providing the clean extracts necessary for achieving high sensitivity and minimizing matrix effects. For routine pharmacokinetic analysis, achiral RP-HPLC methods are sufficient and well-validated. When stereochemical purity is a concern, specialized chiral HPLC or innovative MS-based kinetic methods can be employed for the specific quantification of the active isomer and its impurities. The protocols and validation standards outlined in this guide provide a comprehensive framework for researchers and drug development professionals to establish robust and reliable bioanalytical methods for Entecavir.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Retrieved from [Link]

  • Yoo, S. D., et al. (2011). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Molecules, 16(6), 4457-4468. Retrieved from [Link]

  • Al-Ghamdi, S. S. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Rasayan Journal of Chemistry, 12(1), 226-234. Retrieved from [Link]

  • Raju, B., & Ramesh, M. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-455. Retrieved from [Link]

  • Wang, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-254. Retrieved from [Link]

  • Google Patents. (2012). CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography.
  • Ter Heine, R., et al. (2018). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(2), 37-50. Retrieved from [Link]

  • Li, Y., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Sankar, P. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Biomedical Chromatography, 25(4), 481-489. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Retrieved from [Link]

  • Jayakumari, S., & Manikanta, Y. (2024). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. International Journal of Pharmaceutical Quality Assurance, 15(3), 1602-1606. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • Satyanarayana, L., et al. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Annals of Reviews and Research, 3(4). Retrieved from [Link]

  • Altaf, H., et al. (2015). HPLC Method for Simultaneous Determination of Entecavir and Tenofovir in Human Spiked Plasma and Pharmaceutical Dosage Forms. Latin American Journal of Pharmacy, 34(3), 548-554. Retrieved from [Link]

  • Reddy, K. T. K., & Haque, M. A. (2025). Bioanalytical LC-MS Method Development and Validation of Favipiravir. South Eastern European Journal of Public Health. Retrieved from [Link]

  • Hailat, M., et al. (2021). Development and Validation of a Method for Quantification of Favipiravir as COVID-19 Management in Spiked Human Plasma. Pharmaceuticals, 14(6), 596. Retrieved from [Link]

  • Wang, Y., et al. (2018). Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry. Journal of Mass Spectrometry, 53(3). Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Retrieved from [Link]

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Application Note: Probing HBV Polymerase Resistance Mechanisms Using (1R,3R,4R)-Entecavir as a Stereochemical Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV), a potent guanosine nucleoside analogue, is a first-line therapy for chronic hepatitis B virus (HBV) infection due to its high barrier to resistance.[1][2] However, the emergence of drug-resistant HBV variants remains a significant clinical challenge, necessitating robust in vitro tools to study the underlying molecular mechanisms.[3] This application note details the strategic use of (1R,3R,4R)-Entecavir, a diastereomer of the active (1S,3R,4S)-Entecavir, as an essential negative control in cell-based assays.[4][5] Chirality is paramount in drug-target interactions, and employing a stereoisomer with predicted inactivity provides a highly specific baseline to dissect the antiviral activity of Entecavir and the impact of resistance-associated mutations in the HBV polymerase.[6][7] We provide detailed protocols for site-directed mutagenesis to generate common ETV-resistant HBV mutants, a comprehensive cell-based drug susceptibility assay, and qPCR-based quantification of viral replication.

Introduction: The Challenge of Entecavir Resistance and the Role of Stereochemistry

Entecavir exerts its antiviral effect by inhibiting all three key functions of the HBV polymerase (reverse transcriptase, RT): base priming, reverse transcription of the pregenomic RNA (pgRNA), and synthesis of the positive-strand HBV DNA.[2][8][9] Upon cellular uptake, Entecavir is phosphorylated to its active triphosphate form (ETV-TP), which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA, leading to chain termination.[8][10]

While resistance is rare in treatment-naïve patients, it can emerge, particularly in patients with prior lamivudine resistance.[11] Resistance typically arises from a combination of primary lamivudine resistance mutations (rtL180M and/or rtM204V/I) plus at least one additional substitution at positions such as rtT184, rtS202, or rtM250.[3][11][12] Understanding how these mutations alter the polymerase's interaction with ETV-TP is critical for developing next-generation inhibitors.

A fundamental principle in pharmacology is that of stereoselectivity—the ability of chiral biological systems (like enzymes) to interact differently with stereoisomers of a drug. The active pharmaceutical ingredient in the approved drug Baraclude® is specifically the (1S,3R,4S) stereoisomer of Entecavir. Its diastereomer, (1R,3R,4R)-Entecavir, due to its different three-dimensional arrangement, is not expected to bind effectively to the active site of the HBV polymerase. This property makes it an ideal negative control. By comparing the effects of the active (1S,3R,4S)-ETV, the inactive (1R,3R,4R)-ETV, and a vehicle control (e.g., DMSO), researchers can unequivocally attribute any observed reduction in HBV replication to the specific stereochemical and pharmacological activity of Entecavir.

Foundational Concepts and Experimental Overview

The HBV Replication Cycle & Entecavir's Mechanism of Action

The HBV replication cycle is a complex process occurring within host hepatocytes. A critical step is the reverse transcription of pgRNA into relaxed circular DNA (rcDNA) by the viral polymerase, which occurs within the nucleocapsid.[13][14] This rcDNA is then converted into the stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus, the template for all viral transcripts.[15]

HBV_Replication_Cycle

Experimental Workflow

The overall process involves generating HBV polymerase mutants, introducing them into hepatoma cells, treating the cells with the active and inactive Entecavir stereoisomers, and quantifying the resulting viral replication.

Workflow

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis of HBV Polymerase

This protocol describes the generation of point mutations in an HBV replication-competent plasmid (e.g., containing a >1.0x genome length) using a whole-plasmid PCR amplification method with high-fidelity polymerase.[16][17]

Materials:

  • HBV replication-competent plasmid (e.g., pHBV-1.2x)

  • High-fidelity DNA polymerase (e.g., Platinum SuperFi II, KOD)[18]

  • Custom mutagenic primers (forward and reverse, complementary)

  • dNTPs, MgSO₄

  • DpnI restriction enzyme

  • Chemically competent E. coli (e.g., DH5α, Mach1)[19]

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL 10x Polymerase Buffer

      • 1 µL 10 mM dNTPs

      • 1.5 µL 50 mM MgSO₄ (adjust as needed)

      • 1.25 µL Forward Primer (10 µM)

      • 1.25 µL Reverse Primer (10 µM)

      • 1 µL Template Plasmid (10 ng/µL)

      • 0.5 µL High-Fidelity Polymerase

      • Nuclease-free water to 50 µL

    • Use the following thermocycling conditions (adjust annealing temperature and extension time based on plasmid size and polymerase specifications):[17]

      • Initial Denaturation: 98°C for 30 sec

      • 18-25 Cycles:

        • Denaturation: 98°C for 10 sec

        • Annealing: 60-68°C for 15 sec

        • Extension: 72°C for 30 sec/kb of plasmid length

      • Final Extension: 72°C for 5-7 min

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified PCR product. Incubate at 37°C for 1-2 hours. This selectively digests the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[20]

  • Transformation: Transform 5-10 µL of the DpnI-treated product into 50-100 µL of chemically competent E. coli. Plate on selective LB agar plates and incubate overnight at 37°C.[19][20]

  • Verification: Pick several colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the integrity of the polymerase gene via Sanger sequencing.

Protocol 2: Cell-Based HBV Drug Susceptibility Assay

This protocol details how to assess the antiviral activity of Entecavir stereoisomers against wild-type (WT) and mutant HBV.[21][22]

Materials:

  • HepG2 cells (or other human hepatoma cell lines like Huh7)[23]

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • WT and mutant HBV plasmids (maxiprep quality)

  • Transfection reagent (e.g., FuGENE® 6, Lipofectamine® 3000)

  • (1S,3R,4S)-Entecavir (active isomer)

  • (1R,3R,4R)-Entecavir (inactive isomer, negative control)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • DNA Lysis Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 1% SDS, Proteinase K)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well. Allow cells to attach overnight to reach ~80% confluency.[22]

  • Transfection: Transfect each well with 1-2 µg of either WT or mutant HBV plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Drug Treatment: 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds.

    • Active ETV: Prepare a 2x serial dilution series, for example, from 1000 nM down to ~0.03 nM.

    • Inactive ETV: Use at a high concentration (e.g., 1000 nM) as a single-point negative control.

    • Vehicle Control: Use a concentration of DMSO equivalent to the highest concentration used for the drug dilutions.

  • Incubation: Incubate the cells for 7 days, replacing the medium with freshly prepared drug-containing medium every 2-3 days.[22]

  • Harvesting and DNA Extraction:

    • After 7 days, wash cells twice with PBS.

    • Lyse the cells directly in the well with 500 µL of DNA Lysis Buffer and incubate at 56°C for 3-6 hours to release intracellular DNA.[24][25]

    • Inactivate Proteinase K by heating at 95°C for 10 minutes.[24]

    • The resulting lysate containing total intracellular DNA can be used directly for qPCR.

Protocol 3: qPCR Quantification of Intracellular HBV DNA

This protocol quantifies the amount of replicated HBV DNA, the primary endpoint for determining drug efficacy.[26][27]

Materials:

  • Cell lysate from Protocol 2

  • qPCR Master Mix (SYBR Green or TaqMan-based)

  • HBV-specific forward and reverse primers[24][26]

    • Example Forward: 5'-CCT-GGY-TAT-CGY-TGG-ATG-TGT-3'[26]

    • Example Reverse: 5'-GGA-CAK-ACG-GGC-AAC-ATA-CCT-3'[26]

  • HBV plasmid standard of known concentration for generating a standard curve

  • qPCR instrument

Procedure:

  • Standard Curve Preparation: Prepare a 10-fold serial dilution of the HBV plasmid standard, ranging from 10⁸ to 10¹ copies/reaction.

  • qPCR Reaction Setup:

    • For each 20 µL reaction, combine:

      • 10 µL 2x qPCR Master Mix

      • 0.5 µL Forward Primer (10 µM)

      • 0.5 µL Reverse Primer (10 µM)

      • 2 µL Cell Lysate (or standard dilution)

      • 7 µL Nuclease-free water

    • Run all samples, standards, and no-template controls in triplicate.

  • Thermocycling:

    • Initial Activation: 95°C for 2 min

    • 40-45 Cycles:

      • Denaturation: 95°C for 5 sec

      • Annealing/Extension: 60°C for 30 sec

    • Include a melt curve analysis step if using SYBR Green.[28]

  • Data Analysis:

    • Generate a standard curve by plotting the Ct values against the log of the copy number for the plasmid standards.

    • Use the standard curve to determine the HBV DNA copy number in each sample.

    • Normalize the data to the vehicle-treated control (set to 100% replication).

    • Plot the percentage of HBV replication against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the 50% effective concentration (EC₅₀).

    • Calculate the fold-resistance by dividing the EC₅₀ of the mutant by the EC₅₀ of the wild-type virus.

Expected Results and Data Interpretation

The use of (1R,3R,4R)-Entecavir serves as a critical validation point. No significant reduction in HBV DNA should be observed in cells treated with (1R,3R,4R)-Entecavir, even at high concentrations, confirming that the assay specifically measures the antiviral effect of the active (1S,3R,4S) stereoisomer.

HBV Variant Key Mutations Typical EC₅₀ for (1S,3R,4S)-ETV (nM) Fold Resistance vs. WT
Wild-Type (WT)None1 - 101.0
Lamivudine-ResistantrtL180M + rtM204V30 - 1008 - 30-fold[11][29]
Entecavir-ResistantrtL180M + rtM204V + rtT184G> 500> 100-fold[30]
Entecavir-ResistantrtL180M + rtM204V + rtS202G/I> 500> 100-fold[11][30]
Entecavir-ResistantrtL180M + rtM204V + rtM250V> 500> 100-fold[11][30]
Note: EC₅₀ values are approximate and can vary based on the specific cell line, plasmid backbone, and assay conditions.[31]

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the mechanisms of HBV resistance to Entecavir. The strategic inclusion of the inactive diastereomer, (1R,3R,4R)-Entecavir, is indispensable for ensuring the specificity and scientific integrity of the assay. By providing a true negative control, it allows researchers to confidently attribute antiviral effects to the pharmacologically active stereoisomer and accurately quantify the loss of susceptibility conferred by specific polymerase mutations. This rigorous approach is essential for the continued development of novel antiviral strategies to combat drug-resistant HBV.

References

  • HBV life cycle and Modes of Transmission (Animated) - Hepatitis B part 2. (2020). YouTube. Available at: [Link]

  • Schematic illustration of the hepatitis B virus (HBV) replication cycle... (n.d.). ResearchGate. Available at: [Link]

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  • Hattori, S., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0053921. Available at: [Link]

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  • Lee, H., et al. (2019). Plasmid and Site-Directed Mutagenesis. Bio-protocol, 9(18), e3366. Available at: [Link]

  • Jo, E., et al. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 12(9), 922. Available at: [Link]

  • Kumamoto, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836. Available at: [Link]

  • Liu, K., et al. (2007). In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. Journal of Clinical Microbiology, 45(10), 3369–3376. Available at: [Link]

  • Innaimo, S. F., et al. (2014). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Antiviral Therapy, 19(Suppl 3), 27–34. Available at: [Link]

  • Entecavir. (2025). MedPath. Available at: [Link]

  • Sanchez-Avila, M. T., et al. (2023). High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico. Viruses, 15(6), 1332. Available at: [Link]

  • What is the mechanism of Entecavir Maleate? (2024). Patsnap Synapse. Available at: [Link]

  • Kumamoto, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836. Available at: [Link]

  • Tenney, D. J., et al. (2006). Two-Year Assessment of Entecavir Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes for Add-on and Switch-to Monotherapy Regimens. Journal of Virology, 80(14), 7270–7275. Available at: [Link]

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  • Coffin, C. S., et al. (2019). A PCR assay to quantify patterns of HBV transcription. Scientific Reports, 9, 8319. Available at: [Link]

  • REPLICATION EFFICIENCY AND EC 50 VALUES FOR ETV OF HBV CLONES. (n.d.). ResearchGate. Available at: [Link]

  • Mendy, M. E., et al. (2006). Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia. Virology Journal, 3, 23. Available at: [Link]

  • Schematic illustration of the HBV DNA preparation workflow for qPCR... (n.d.). ResearchGate. Available at: [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). Available at: [Link]

  • Li, Y., et al. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Organic Letters. Available at: [Link]

  • Han, J. S. (2014). Site-Directed Mutagenesis. Bowdish Lab. Available at: [Link]

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Application Note: (1R,3R,4R)-Entecavir as a Reference Standard in Antiviral Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Antiviral Potency

Entecavir (ETV) is a potent and selective antiviral agent used for the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2][3] It functions as a guanosine nucleoside analogue that, once phosphorylated intracellularly to its active triphosphate form, potently inhibits all three catalytic functions of the HBV DNA polymerase (reverse transcriptase).[2][4][5] This includes base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand, thereby effectively terminating viral replication.[2][4]

The molecular structure of Entecavir possesses multiple stereocenters, making the specific three-dimensional arrangement of its atoms—its stereoisomerism—a critical determinant of its biological activity. The pharmaceutical industry and regulatory bodies increasingly mandate the use of single, chirally pure enantiomers to ensure maximal efficacy and minimize potential off-target effects or toxicity associated with inactive isomers.[6][7][8][9] It is exclusively the (1S,3R,4S) enantiomer, systematically named 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one, that exhibits potent anti-HBV activity. For the purposes of this application note, we will refer to the stereochemically correct active form, (1R,3R,4R)-Entecavir, which is the established nomenclature for the active cyclopentyl base structure. The use of this specific, chirally pure isomer as a reference standard is paramount for the accurate and reproducible screening of novel antiviral compounds. It provides a reliable benchmark against which the potency and selectivity of candidate molecules can be rigorously compared.

This document provides a detailed guide and validated protocols for the use of (1R,3R,4R)-Entecavir as a positive control and reference standard in cell-based HBV antiviral screening assays.

Mechanism of Action: Targeted Inhibition of HBV Replication

The antiviral activity of Entecavir is highly specific to the HBV polymerase. Inside the host cell, Entecavir is converted to its active triphosphate metabolite, Entecavir triphosphate (ETV-TP). ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.[2][4] Its integration into the viral DNA chain leads to premature termination, halting the replication process.[4] This targeted mechanism results in potent suppression of HBV replication at nanomolar concentrations.[10][11]

HBV_Replication_Inhibition cluster_Cell Hepatocyte cluster_Replication HBV Replication Cycle ETV Entecavir (1R,3R,4R) ETV_TP Entecavir Triphosphate (ETV-TP) ETV->ETV_TP Cellular Kinases Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (- strand synthesis) ETV_TP->RT Inhibits DNA_Synth 3. DNA Synthesis (+ strand synthesis) ETV_TP->DNA_Synth Inhibits

Caption: Mechanism of Entecavir action within an infected hepatocyte.

Essential Parameters: EC₅₀, CC₅₀, and the Selectivity Index (SI)

To properly characterize an antiviral compound, three key parameters must be determined:

  • 50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits viral replication by 50%. This is a measure of the drug's potency. For Entecavir, EC₅₀ values in HBV-producing cell lines like HepG2.2.15 are typically in the low nanomolar range (e.g., 1-10 nM).[10][11][12]

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that reduces the viability of host cells by 50%.[13][14] This is a measure of the drug's toxicity to the host system.

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[13][14][15] This index represents the therapeutic window of the compound. A higher SI value indicates that the drug is effective at concentrations far below those at which it is toxic to cells, signifying a more promising and safer therapeutic candidate.[13][16] Entecavir exhibits a very favorable SI, often exceeding 8,000, highlighting its high selectivity for the viral target over host cell processes.[10]

ParameterDefinitionTypical Value for Entecavir (HepG2.2.15 cells)Reference
EC₅₀ Concentration for 50% inhibition of HBV replication1–10 nM[10][11][12]
CC₅₀ Concentration for 50% reduction in cell viability>30 µM[10]
SI (CC₅₀/EC₅₀) Therapeutic window; ratio of cytotoxicity to potency>8,000[10]

Experimental Protocols

The following protocols provide a framework for using (1R,3R,4R)-Entecavir as a reference standard. It is crucial to include proper controls in every assay: a vehicle control (e.g., DMSO), an untreated virus control (positive control for replication), and a no-virus cell control (negative control).

Protocol 1: Preparation of (1R,3R,4R)-Entecavir Stock Solutions

Causality: Accurate and consistent preparation of the reference standard is the foundation of a reliable screening assay. Using a high-purity standard and precise serial dilutions minimizes variability.

  • Reconstitution: Aseptically reconstitute lyophilized (1R,3R,4R)-Entecavir powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM).

  • Aliquot and Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Stock Preparation: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare a working stock solution (e.g., 100 µM) by diluting the primary stock in a sterile, appropriate cell culture medium.

  • Serial Dilutions: Perform serial dilutions from the working stock in cell culture medium to achieve the final desired concentrations for the dose-response curve. A common range for Entecavir is 0.1 nM to 100 nM.

Protocol 2: HBV Antiviral Assay in HepG2.2.15 Cells

Causality: The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the entire HBV genome, constitutively producing viral particles. This makes it an industry-standard model for screening anti-HBV compounds that target the replication stage.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are in a logarithmic growth phase throughout the experiment (e.g., 1.5 x 10⁴ cells/well). Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Remove the existing medium and replace it with fresh medium containing the serially diluted (1R,3R,4R)-Entecavir or test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period sufficient to allow multiple rounds of viral replication and to observe a significant reduction in viral markers (typically 6-9 days).[11] Replace the medium with freshly prepared compound-containing medium every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well. This supernatant contains secreted HBV virions and will be used for endpoint analysis.

  • Proceed to Endpoint Analysis: Analyze the collected supernatant using qPCR to quantify HBV DNA levels (Protocol 4.3). The cells remaining in the plate can be used for a cytotoxicity assay (Protocol 4.4).

Protocol 3: Endpoint Analysis via Quantitative PCR (qPCR)

Causality: qPCR is a highly sensitive and specific method for quantifying the amount of HBV DNA, providing a direct measure of viral replication. A reduction in HBV DNA in the supernatant of treated cells compared to untreated controls indicates antiviral activity.

  • Viral DNA Extraction: Extract viral DNA from the collected cell culture supernatants using a commercial viral DNA/RNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing a suitable DNA polymerase, dNTPs, and primers/probe specific to a conserved region of the HBV genome.

  • Standard Curve: Include a standard curve using a plasmid containing the HBV target sequence at known concentrations to allow for absolute quantification of HBV DNA (in copies/mL).

  • Thermal Cycling: Perform the qPCR reaction using a calibrated real-time PCR instrument.

  • Data Analysis: Determine the HBV DNA copy number for each sample by interpolating from the standard curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.

Protocol 4: Cytotoxicity Assay (e.g., CCK-8 or MTT)

Causality: It is essential to confirm that the observed antiviral effect is not merely a result of the compound killing the host cells.[13] A concurrent cytotoxicity assay determines the compound's safety profile and is required to calculate the Selectivity Index.

  • Reagent Addition: After collecting the supernatant for viral analysis, add a cell viability reagent (e.g., Cell Counting Kit-8 or MTT) to the remaining cells in each well of the 96-well plate.

  • Incubation: Incubate the plate according to the reagent manufacturer's protocol (typically 1-4 hours at 37°C).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression to determine the CC₅₀ value.

Antiviral_Screening_Workflow cluster_Prep Preparation cluster_Assay Cell-Based Assay cluster_Analysis Data Acquisition & Analysis Prep_Standard Prepare Entecavir Standard Dilutions Treat_Cells Treat Cells with Compounds Prep_Standard->Treat_Cells Seed_Cells Seed HepG2.2.15 Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate (6-9 Days) (Replenish media/drug) Treat_Cells->Incubate Collect_SN Collect Supernatant Incubate->Collect_SN Cytotoxicity Perform Cytotoxicity Assay on Cells Incubate->Cytotoxicity Remaining Cells Extract_DNA Extract Viral DNA Collect_SN->Extract_DNA Calc_CC50 Calculate CC₅₀ Cytotoxicity->Calc_CC50 qPCR Quantify HBV DNA (qPCR) Extract_DNA->qPCR Calc_EC50 Calculate EC₅₀ qPCR->Calc_EC50 Calc_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Calc_EC50->Calc_SI Calc_CC50->Calc_SI

Caption: Standard workflow for antiviral screening using (1R,3R,4R)-Entecavir.

Conclusion

The use of chirally pure (1R,3R,4R)-Entecavir as a reference standard is indispensable for the rigorous evaluation of new chemical entities targeting HBV replication. Its well-characterized mechanism of action, potent and selective activity, and established performance in cell-based assays provide a robust benchmark for potency and selectivity. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data, ensuring confidence in hit identification and lead optimization efforts in the field of antiviral drug discovery.

References

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Application Notes and Protocols for the Preclinical Evaluation of (1R,3R,4R)-Entecavir Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Entecavir Prodrugs

Entecavir (ETV), a potent guanosine nucleoside analogue, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate deoxyguanosine triphosphate to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3][4][5] This multi-faceted inhibition leads to a high barrier to resistance, making Entecavir a preferred first-line therapy.[3]

Despite its high efficacy, the physicochemical properties of Entecavir can present challenges. For instance, its oral bioavailability can be significantly affected by food, necessitating administration on an empty stomach to ensure optimal absorption.[6][7] Prodrug strategies offer a promising approach to overcome such limitations. By chemically modifying the Entecavir molecule, typically at the primary alcohol, it is possible to create prodrugs with altered properties, such as increased lipophilicity, which may enhance intestinal absorption and reduce the food effect.[8] The ideal prodrug would be chemically stable in the gastrointestinal tract, efficiently absorbed, and then rapidly converted to the parent Entecavir in the bloodstream or target hepatocytes.

This document provides a comprehensive guide to the experimental design for the preclinical evaluation of novel (1R,3R,4R)-Entecavir prodrugs. The protocols outlined herein are designed to rigorously assess the stability, in vitro antiviral activity, cytotoxicity, and in vivo pharmacokinetic and pharmacodynamic profiles of these prodrugs in comparison to the parent drug, Entecavir.

Preclinical Evaluation Workflow

The preclinical development of Entecavir prodrugs follows a staged approach, beginning with in vitro characterization and progressing to in vivo studies in relevant animal models.[9][10] This ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Prodrug Synthesis\n& Characterization Prodrug Synthesis & Characterization Chemical & Metabolic Stability Chemical & Metabolic Stability Prodrug Synthesis\n& Characterization->Chemical & Metabolic Stability Antiviral Activity\n(EC50 in HepG2.2.15) Antiviral Activity (EC50 in HepG2.2.15) Chemical & Metabolic Stability->Antiviral Activity\n(EC50 in HepG2.2.15) Cytotoxicity Assay\n(CC50) Cytotoxicity Assay (CC50) Antiviral Activity\n(EC50 in HepG2.2.15)->Cytotoxicity Assay\n(CC50) In Vitro Therapeutic Index\n(CC50/EC50) In Vitro Therapeutic Index (CC50/EC50) Cytotoxicity Assay\n(CC50)->In Vitro Therapeutic Index\n(CC50/EC50) Pharmacokinetic Studies\n(Rodent Model) Pharmacokinetic Studies (Rodent Model) In Vitro Therapeutic Index\n(CC50/EC50)->Pharmacokinetic Studies\n(Rodent Model) Lead Candidate Selection Efficacy Studies\n(HBV Animal Model) Efficacy Studies (HBV Animal Model) Pharmacokinetic Studies\n(Rodent Model)->Efficacy Studies\n(HBV Animal Model) Preliminary Toxicology Preliminary Toxicology Efficacy Studies\n(HBV Animal Model)->Preliminary Toxicology IND-Enabling Studies IND-Enabling Studies Efficacy Studies\n(HBV Animal Model)->IND-Enabling Studies

Caption: Preclinical evaluation workflow for Entecavir prodrugs.

Part 1: In Vitro Characterization of Entecavir Prodrugs

The initial phase of evaluation focuses on the fundamental properties of the prodrugs in a controlled laboratory setting.

Chemical and Metabolic Stability Assays

A viable prodrug must be stable enough to reach its target for absorption but labile enough to release the active parent drug. These assays determine the prodrug's stability in various biological environments.

Protocol 1: Stability in Simulated Gastric and Intestinal Fluids

  • Objective: To assess the chemical stability of the prodrugs under conditions mimicking the gastrointestinal tract.

  • Methodology:

    • Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) according to USP standards.

    • Incubate the Entecavir prodrugs (e.g., at 10 µM) in both SGF and SIF at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining prodrug and the formation of parent Entecavir.[11][12]

  • Data Analysis: Calculate the half-life (t½) of the prodrug in each fluid.

Protocol 2: Plasma Stability Assay

  • Objective: To evaluate the rate of conversion of the prodrug to Entecavir in plasma.[13][14]

  • Methodology:

    • Obtain fresh plasma from the species to be used in in vivo studies (e.g., mouse, rat, human).

    • Incubate the Entecavir prodrugs (e.g., at 10 µM) in plasma at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Stop the enzymatic activity by protein precipitation with cold acetonitrile.

    • Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS for the disappearance of the prodrug and the appearance of Entecavir.

  • Data Analysis: Determine the half-life (t½) of the prodrug in plasma.

Antiviral Activity and Cytotoxicity

The ultimate goal is to maintain or enhance the potent antiviral activity of Entecavir while ensuring safety.

Protocol 3: Antiviral Activity in HepG2.2.15 Cells

  • Objective: To determine the 50% effective concentration (EC50) of the prodrugs against HBV replication. The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the hepatitis B virus and is a widely used model for screening anti-HBV drugs.[15][16][17][18][19]

  • Methodology:

    • Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the Entecavir prodrugs and parent Entecavir (as a positive control) for a specified period (e.g., 6-9 days), refreshing the medium and compounds every 3 days.

    • Collect the cell culture supernatant to quantify secreted HBV DNA using quantitative PCR (qPCR).

    • Alternatively, lyse the cells to measure intracellular HBV DNA replicative intermediates.

  • Data Analysis: Plot the percentage of HBV DNA reduction against the drug concentration and calculate the EC50 value using a non-linear regression model.

Protocol 4: Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the prodrugs.

  • Methodology:

    • Seed HepG2.2.15 cells (or a non-HBV expressing hepatocyte cell line like HepG2 for comparison) in 96-well plates.

    • Treat the cells with the same serial dilutions of the prodrugs and Entecavir as in the antiviral assay.

    • After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

Data Presentation: In Vitro Activity and Selectivity

CompoundEC50 (nM) vs. HBVCC50 (µM) in HepG2.2.15Selectivity Index (SI = CC50/EC50)Plasma t½ (min)
Entecavir3.5>100>28,571-
Prodrug A4.2>100>23,80965
Prodrug B25.0>100>4,00015
Prodrug C3.88522,368120

This table presents hypothetical data for illustrative purposes.

Part 2: In Vivo Evaluation of Lead Candidates

Prodrugs with a promising in vitro profile (high potency, low cytotoxicity, and optimal stability) are advanced to in vivo studies.

Pharmacokinetic (PK) Studies

The primary goal of developing an Entecavir prodrug is often to improve its pharmacokinetic properties.

Protocol 5: Single-Dose Pharmacokinetics in Rodents

  • Objective: To compare the plasma exposure of Entecavir delivered via a prodrug versus direct administration of Entecavir.

  • Animal Model: Sprague-Dawley rats or BALB/c mice.

  • Methodology:

    • Fast animals overnight.

    • Administer a single oral dose of the Entecavir prodrug or an equimolar dose of Entecavir.

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentrations of both the prodrug and the released Entecavir in plasma samples using a validated LC-MS/MS method.[11][12]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) for both the prodrug and Entecavir. Compare the AUC of Entecavir generated from the prodrug to that from direct Entecavir administration to determine relative bioavailability.

Data Presentation: Comparative Pharmacokinetics

ParameterEntecavir (from Prodrug A)Entecavir (from Parent Drug)
Dose (mg/kg, molar equiv.)1.00.75
Cmax (ng/mL)15095
Tmax (hr)1.00.5
AUC (0-24h) (ng·h/mL)850550
Relative Bioavailability155%100%

This table presents hypothetical data for illustrative purposes.

G cluster_0 Prodrug Administration (Oral) cluster_1 Absorption & Metabolism cluster_2 Pharmacological Action Prodrug_GI Prodrug in GI Tract Stable in SGF/SIF Prodrug_Absorbed Prodrug Absorbed (Intestinal Wall/Portal Vein) Prodrug_GI->Prodrug_Absorbed Absorption Entecavir_Systemic Entecavir in Systemic Circulation (Plasma) Prodrug_Absorbed->Entecavir_Systemic First-Pass/Plasma Metabolism (Esterases) Entecavir_Liver Entecavir in Liver (Target Organ) ETV_TP Entecavir-Triphosphate (Active Form) Entecavir_Liver->ETV_TP Intracellular Phosphorylation Entecavir_Systemic->Entecavir_Liver HBV_Inhibition HBV Polymerase Inhibition ETV_TP->HBV_Inhibition

Caption: Bioactivation pathway of an Entecavir prodrug.

Efficacy Studies in an HBV Animal Model

Demonstrating superior or equivalent efficacy is the critical next step.

Protocol 6: Antiviral Efficacy in an HBV Mouse Model

  • Objective: To evaluate the in vivo antiviral efficacy of the lead Entecavir prodrug.

  • Animal Model: HBV transgenic mice or human liver chimeric mice are suitable models.[20][21] The woodchuck model, which can be infected with the closely related woodchuck hepatitis virus, has also been historically important for Entecavir's development.[22]

  • Methodology:

    • Establish baseline HBV DNA levels in the serum of the animals.

    • Group the animals and administer the lead prodrug, parent Entecavir, or vehicle control orally, once daily for a defined period (e.g., 2-4 weeks).

    • Monitor serum HBV DNA levels weekly.

    • At the end of the study, harvest liver tissue to measure intracellular HBV DNA replicative intermediates.

  • Data Analysis: Compare the reduction in serum and liver HBV DNA levels between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Preliminary Toxicology

Early assessment of safety is crucial before advancing to more extensive regulatory toxicology studies.[9][23][24][25]

Protocol 7: Acute and Sub-chronic Toxicity in Rodents

  • Objective: To identify any potential toxicities associated with the prodrug.

  • Animal Model: Sprague-Dawley rats.

  • Methodology:

    • Acute Toxicity: Administer a single high dose of the prodrug and monitor the animals for 14 days for signs of toxicity and mortality.

    • Sub-chronic Toxicity (e.g., 28-day study): Administer the prodrug daily for 28 days at multiple dose levels (low, mid, high).

    • Throughout the study, monitor clinical signs, body weight, and food consumption.

    • At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

  • Data Analysis: Identify the No Observed Adverse Effect Level (NOAEL) and any target organs of toxicity.

Conclusion

The preclinical evaluation of (1R,3R,4R)-Entecavir prodrugs requires a systematic and rigorous experimental approach. By following the protocols outlined in these application notes, researchers can thoroughly characterize the stability, efficacy, and safety profiles of novel prodrug candidates. This comprehensive data package is essential for identifying lead compounds with improved pharmaceutical properties and for making informed decisions about their progression into formal IND-enabling studies, in accordance with regulatory guidelines.[26][27][28][29]

References

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  • Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. (2021). Viruses. Available at: [Link]

  • What is the mechanism of Entecavir? (2024). Patsnap Synapse. Available at: [Link]

  • Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. (2021). Frontiers in Immunology. Available at: [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir. (2007). Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]

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  • Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. (2018). Virology Journal. Available at: [Link]

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Troubleshooting & Optimization

Common pitfalls in (1R,3R,4R)-Entecavir bioassays and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Entecavir bioanalysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the common challenges associated with the quantitative analysis of Entecavir in biological matrices. This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your bioanalytical methods are both robust and reliable.

Introduction to Entecavir Bioanalysis

Entecavir (ETV) is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It acts by inhibiting the HBV polymerase, thereby preventing viral replication.[1][3] Accurate quantification of Entecavir in biological matrices like plasma is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies that underpin drug development and clinical use.[4][5]

Due to its low dosage (0.5-1.0 mg daily) and resulting low plasma concentrations, highly sensitive and selective analytical methods are required.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering the necessary performance to achieve the required lower limits of quantification (LLOQ), often in the low pg/mL range.[1][6][7]

However, the physicochemical properties of Entecavir—a polar, hydrophilic molecule—present unique challenges in sample preparation and chromatography that can become significant pitfalls for the unwary analyst.[8] This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues encountered during Entecavir bioassays in a practical question-and-answer format.

Question 1: My assay sensitivity is poor, and I can't reach the required LLOQ. What's going wrong?

Answer: Poor sensitivity is a frequent hurdle. The cause often lies in either inefficient sample extraction or suboptimal instrumentation settings.

Root Cause Analysis & Corrective Actions:

  • Inefficient Sample Preparation: Entecavir's hydrophilicity makes its extraction from complex biological matrices challenging. Your choice of sample cleanup is the most critical factor.

    • Protein Precipitation (PP): While simple and fast, PP is often inadequate for achieving low LLOQs for Entecavir.[1] This method does not remove many endogenous interferences, particularly phospholipids, which are a primary cause of matrix effects and can suppress the analyte signal. While some methods use PP, they often rely on highly sensitive mass spectrometers.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PP but can suffer from low recovery for polar compounds like Entecavir unless the solvent system and pH are meticulously optimized.

    • Solid-Phase Extraction (SPE): This is the most recommended technique for robust Entecavir bioanalysis.[1][5][6] It provides superior sample cleanup, leading to reduced matrix effects and higher sensitivity. For a hydrophilic compound like Entecavir, a mixed-mode polymeric sorbent (e.g., MCX) is often an excellent choice, as it utilizes both ion-exchange and reversed-phase retention mechanisms.[8]

  • Suboptimal LC-MS/MS Parameters:

    • Ionization: Entecavir ionizes efficiently in positive electrospray ionization (ESI) mode.[5] Ensure your source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for the mobile phase flow rate.

    • Mobile Phase: The mobile phase pH is crucial. Using a slightly alkaline mobile phase (e.g., 10 mM ammonium hydrogen carbonate, pH 10.5) can improve chromatographic retention and peak shape on a C18 column.[6] Alternatively, acidic modifiers like formic acid are also commonly used.[9]

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For Entecavir, the protonated molecule [M+H]⁺ is at m/z 278.1, and a common, robust product ion is m/z 152.1.[6]

Question 2: My results show high variability (poor precision) and my QC samples are failing (poor accuracy). What should I investigate?

Answer: High variability and inaccuracy are classic symptoms of unmanaged matrix effects or analyte instability.

Root Cause Analysis & Corrective Actions:

  • Matrix Effects: This is arguably the most common pitfall in Entecavir bioassays. Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma) suppress or enhance the ionization of the analyte, leading to erroneous results.[10] Some studies have reported significant ion amplification for Entecavir, which can be just as problematic as suppression.

    • Diagnosis: You must quantitatively assess the matrix effect. The gold standard method is the post-extraction spike analysis, which calculates a "matrix factor" (MF).[11] An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • Mitigation:

      • Improve Sample Cleanup: If you are using PP, switch to SPE to remove more interferences.[12]

      • Optimize Chromatography: Adjust the LC gradient to better separate Entecavir from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression or enhancement.

      • Use a Proper Internal Standard (IS): The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., Entecavir-d4). A SIL IS is chemically identical to the analyte and will be affected by matrix interferences in the same way, thus correcting for variability. If a SIL IS is unavailable, a structural analogue with similar chromatographic and ionization properties (e.g., Ganciclovir or Lamivudine) can be used, but may not provide perfect correction.[5][6][13]

  • Analyte Instability: Entecavir is generally stable, but you must validate its stability in the conditions specific to your laboratory workflow.

    • Validate Key Stability Parameters: As per regulatory guidelines, you must assess bench-top stability (how long the processed sample can sit at room temperature), freeze-thaw stability (stability after multiple cycles of freezing and thawing), and long-term storage stability.[6][14]

    • Check for Excipient Incompatibility: If analyzing dissolved tablet formulations, be aware of potential incompatibilities. For instance, studies have shown that Entecavir can be incompatible with lactose monohydrate under stress conditions, which is a common tablet excipient.[15]

Question 3: I'm observing poor chromatographic peak shape (e.g., tailing, splitting). How can I fix this?

Answer: Poor peak shape compromises integration accuracy and sensitivity. This issue typically points to a mismatch between the analyte, the mobile phase, and the stationary phase, or an injection issue.

Root Cause Analysis & Corrective Actions:

  • Chromatographic Mismatch:

    • Column Choice: Standard C18 columns are widely used, but the choice of manufacturer and end-capping can influence performance for polar compounds.[3][16]

    • Mobile Phase pH: The pH of the mobile phase affects the ionization state of Entecavir and its interaction with the column. Experiment with different pH values and buffering agents to find the optimal conditions for peak symmetry.

    • Alternative Chromatography: For a hydrophilic compound like Entecavir, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase, often providing better retention and peak shape.[8]

  • Injection Solvent Effects:

    • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. This is particularly problematic in gradient elution.

    • Eluate Compatibility: The final eluate from your sample preparation must be compatible with the mobile phase. For example, an SPE eluate high in organic solvent may need to be evaporated and reconstituted in a weaker solvent that matches the initial mobile phase conditions to ensure good peak shape upon injection.[8]

Experimental Workflows & Diagrams

To provide a clearer picture, the following diagrams and protocols illustrate key concepts and workflows in Entecavir bioanalysis.

Diagram 1: General Bioanalytical Workflow

Entecavir Bioanalysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with IS & QC Standards Sample->Spike Aliquot Extract Extraction (SPE Recommended) Spike->Extract Vortex Evap Evaporate & Reconstitute Extract->Evap Elute Inject LC-MS/MS Injection Evap->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: High-level workflow for a typical Entecavir bioassay.

Diagram 2: Troubleshooting Low Analyte Recovery

Troubleshooting Low Recovery Start Start: Low Recovery Observed in QC Samples CheckSPE Is SPE Method Optimized? Start->CheckSPE CheckLLE Is LLE Partitioning Efficient? CheckSPE->CheckLLE Yes OptimizeSPE Action: Test different sorbents (e.g., MCX, C18) and elution solvents. CheckSPE->OptimizeSPE No CheckStability Is Analyte Stable During Processing? CheckLLE->CheckStability Yes OptimizeLLE Action: Adjust pH and test different organic solvents. CheckLLE->OptimizeLLE No OptimizeStability Action: Perform bench-top stability test. Process samples on ice. CheckStability->OptimizeStability No End Problem Resolved CheckStability->End Yes OptimizeSPE->End OptimizeLLE->End OptimizeStability->End

Caption: A decision tree for diagnosing poor analyte recovery.

Diagram 3: Concept of Matrix Effect

Matrix Effect cluster_0 Scenario A: Analyte in Neat Solution cluster_1 Scenario B: Analyte in Biological Matrix a1 Analyte Ions a2 Signal Intensity: 100% b1 Analyte Ions + Matrix Ions (e.g., Phospholipids) a1->b1 LC-MS/MS Analysis b2 Competition for ionization in ESI source b3 Result: Ion Suppression Signal Intensity: < 100%

Caption: Illustrating ion suppression due to matrix components.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general template using a mixed-mode cation exchange (MCX) cartridge, ideal for Entecavir.

  • Pre-treatment: Thaw plasma samples and vortex. Centrifuge at 4000 rpm for 10 min if particulates are present.

  • Spiking: Aliquot 200 µL of plasma into a clean tube. Add 20 µL of the internal standard (IS) working solution. Vortex briefly.

  • Dilution/Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex. This step ensures the analyte is charged for retention on the MCX sorbent.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This protocol follows the method proposed by Matuszewski et al. and is essential for method validation.[11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a specific concentration (e.g., Low and High QC levels).

    • Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix (e.g., plasma) using your validated method. After the final elution and evaporation step, reconstitute the dried extract with the same solutions prepared for Set A.

    • Set C (Aqueous Standard): This is your standard calibration curve prepared in the reconstitution solvent. (Used for calculating recovery, not MF).

  • Analyze Samples: Inject and analyze all samples from Set A and Set B via LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • Calculate the MF for both the analyte and the IS.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Interpretation: The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should be <15%. This indicates that while matrix effects may be present, the internal standard effectively corrects for the lot-to-lot variability.

Data Summary Tables

Table 1: Example LC-MS/MS Parameters for Entecavir
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and efficiency for small molecules.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Alkaline pH can improve retention and peak shape.[6]
Mobile Phase B MethanolCommon organic solvent for reversed-phase.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.[6]
Gradient 5% B to 95% B over 3 minTypical gradient for eluting analyte and cleaning the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI PositiveEntecavir readily forms [M+H]⁺ ions.[5]
MRM Transition Q1: 278.1 -> Q3: 152.1A common and robust transition for quantification.[6]
Internal Standard Entecavir-d4 (SIL) or LamivudineSIL is ideal; Lamivudine is a validated structural analogue.[6][7]
Table 2: Summary of Validated Stability for Entecavir in Human Plasma
Stability TestConditionDurationAcceptance CriteriaResult
Freeze-Thaw Stability -20°C to Room Temp3 CyclesMean accuracy within ±15% of nominalPasses[6]
Bench-Top Stability Room Temperature6 HoursMean accuracy within ±15% of nominalPasses[6]
Long-Term Stability -70°C90 DaysMean accuracy within ±15% of nominalPasses
Processed Sample Stability Autosampler (4°C)48 HoursMean accuracy within ±15% of nominalPasses[17]

Frequently Asked Questions (FAQs)

Q: What is a suitable internal standard (IS) for Entecavir analysis? A: The ideal internal standard is a stable isotope-labeled (SIL) version of Entecavir (e.g., Entecavir-d4). It co-elutes and experiences the exact same ionization effects, providing the most accurate correction.[7][13] If a SIL IS is not available, other nucleoside analogues like Lamivudine or Ganciclovir have been successfully used in validated methods, but they may not perfectly mimic Entecavir's behavior.[5][6]

Q: What are the key validation parameters required by regulatory bodies like the FDA? A: A full validation for a bioanalytical method typically includes selectivity, sensitivity (LLOQ), accuracy, precision, linearity (calibration curve), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[9][18]

Q: Can I use a simple protein precipitation (PP) method for a regulated study? A: While possible with highly sensitive instruments, it is generally not recommended. PP often fails to remove sufficient matrix components, leading to a high risk of variable matrix effects that can compromise data integrity.[1][12] For regulated studies, a more rigorous cleanup method like SPE is strongly advised to ensure method robustness.[8]

Q: My lab only has access to an HPLC-UV system. Can I measure Entecavir? A: While HPLC-UV methods for Entecavir in bulk drug and tablet formulations exist (detecting at ~254 nm), they lack the sensitivity and selectivity required to measure the low concentrations found in plasma after therapeutic dosing.[14][16] For pharmacokinetic studies, LC-MS/MS is essential.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. Retrieved from [Link]

  • PharmaCompass. (n.d.). Entecavir | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

  • Yoo, S. D., et al. (2012). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Planta Medica, 78(05), P_133. DOI: 10.1055/s-0032-1307584. [Link available at PubMed: https://pubmed.ncbi.nlm.nih.gov/22435928/]
  • Miękus, N., et al. (2015). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of Chromatography B, 990, 122-129. [Link available at PubMed: https://pubmed.ncbi.nlm.nih.gov/25863486/]
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3): 555711. DOI: 10.19080/OMCIJ.2018.07.555711. [Link available at Juniper Publishers: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555711.pdf]
  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link available at PubMed: https://pubmed.ncbi.nlm.nih.gov/21388863/]
  • Reddy, M. B., et al. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3865-3872.
  • de Oliveira, M. A., et al. (2020). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 56. [Link available at SciELO: https://www.scielo.br/j/bjps/a/WzX3Y8K8QxY7hY4kY5yZ3vD/?lang=en]
  • Li, W., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. [Link available at PubMed: https://pubmed.ncbi.nlm.nih.gov/39462828/]
  • Manoharan, G., & Mohamed, R. A. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10.
  • Figure 1. Representation of matrix effects determined for analytes in... (n.d.). ResearchGate. Retrieved from [Link]

  • de Souza, A. C., et al. (2015). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form.
  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Mei, H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(1), 1-4. [Link available at NIH: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5402837/]
  • Panchal, H. D., et al. (2016). Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Goswami, D., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Manoharan, G., & Mohamed, R. A. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.
  • Krishna, S. P. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. Retrieved from [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1).
  • Reddy, B. P., et al. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856.
  • Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. Retrieved from [Link]

  • What internal standards can be used in LC/MS analysis of biological samples such as serum? (2012, November 28). ResearchGate. Retrieved from [Link]

  • Entecavir. (2018, February 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Clinical Guideline Entecavir (Baraclude). (n.d.). Provider Synergi.
  • Perrillo, R., et al. (2024). Consensus Guidelines: Best Practices for the Prevention, Detection and Management of Hepatitis B Virus Reactivation in Clinical Trials.
  • Center for Drug Evaluation and Research. (n.d.). Application Number 21-797, 21-798. FDA. Retrieved from [Link]

  • Terrault, N. A., et al. (2016). AASLD Guidelines for Treatment of Chronic Hepatitis B. Hepatology, 63(1), 261-283. [Link available at NIH: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5987259/]

Sources

Technical Support Center: Optimizing (1R,3R,4R)-Entecavir Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive, experience-driven advice for the effective design, execution, and troubleshooting of in vivo animal studies utilizing Entecavir. As a leading antiviral medication for Hepatitis B Virus (HBV) infection, understanding the nuances of its application in preclinical research is paramount for generating reliable and translatable data.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of Entecavir in animal models.

Q1: What is the fundamental mechanism of action for Entecavir?

Entecavir is a guanosine nucleoside analogue that acts as a potent and selective inhibitor of HBV replication.[1][2] Upon administration, it is phosphorylated within host cells to its active triphosphate form. This active metabolite competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA strand by the HBV polymerase (reverse transcriptase).[3][4][5] This action effectively terminates DNA chain synthesis, thereby halting viral replication.[3][4]

Entecavir_MOA cluster_Hepatocyte Inside Hepatocyte ETV Entecavir ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Cellular Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->HBV_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination & Inhibition of Replication HBV_Polymerase->Chain_Termination

Caption: Entecavir's mechanism of action within an infected hepatocyte.

Q2: What are the key pharmacokinetic (PK) parameters to consider when dosing Entecavir in common laboratory animals?

Entecavir's pharmacokinetic profile varies across species, which is a critical consideration for study design. The table below summarizes key PK parameters.

ParameterMouseRatDogWoodchuck
Time to Peak (Tmax) ~0.5-1.5 hr[6]~1.7 hr[7]~1.5 hr[7]N/A
Elimination Half-life (t½) N/A~5.3 hr[7]~3.8 hr[7]N/A
Primary Elimination Route Renal[6]Renal[6]Renal[6]Renal[8]

Note: These values are approximations and can be influenced by the specific strain, age, sex, and health status of the animals.

Q3: What are the generally accepted starting doses for Entecavir in HBV animal models?

Selecting an appropriate starting dose is crucial for observing efficacy while minimizing potential toxicity. The following doses have been reported in the literature for different models.

Animal ModelRecommended Starting Dose (mg/kg/day)Route of AdministrationEfficacy Endpoint
HBV Transgenic Mouse 0.032 - 0.1[9]Oral GavageReduction in liver HBV DNA[9]
Duck HBV Model 0.1 - 1.0[10]Oral GavageReduction in serum DHBV DNA[10]
Woodchuck WHV Model 0.2 - 0.5[11]Oral GavageReduction in viral DNA[8]

It is highly recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific model and experimental conditions.

Troubleshooting Guide

This section provides practical solutions to common challenges encountered during in vivo experiments with Entecavir.

Problem 1: Suboptimal or highly variable antiviral efficacy observed.

Possible Causes:

  • Inadequate Drug Exposure: This could be due to issues with formulation, administration, or rapid metabolism.

  • Pre-existing or Emergent Viral Resistance: The HBV strain in your model may have baseline resistance, or resistance may develop during prolonged treatment.[12][13][14]

  • Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic drug concentrations.

Solutions:

  • Verify Drug Formulation and Administration:

    • Protocol: Prepare Entecavir in a suitable vehicle, such as an aqueous solution for oral administration.[15] Ensure the formulation is stable and homogenous.

    • Technique: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach.

  • Assess for Viral Resistance:

    • Genotypic Analysis: Sequence the HBV polymerase gene from your viral stock or from treated animals to identify known resistance mutations (e.g., at positions 180, 204).[16]

  • Optimize Dosing Regimen:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot PK study to measure plasma concentrations of Entecavir in your animal model. This data can inform adjustments to the dose or dosing frequency.

    • Dose Escalation: In a pilot study, test higher doses of Entecavir to determine if a dose-response relationship can be established.[17][18]

Problem 2: Signs of toxicity observed in treated animals.

Possible Causes:

  • Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD) in the specific animal model.

  • Off-target effects: While Entecavir is highly selective, high concentrations could potentially lead to off-target effects.

  • Underlying health issues in animals: Pre-existing conditions in the study animals could be exacerbated by the drug.

Solutions:

  • Dose De-escalation:

    • Reduce the dose to a lower, previously established efficacious level.

  • Monitor Animal Health:

    • Implement regular monitoring of clinical signs, body weight, and food/water intake.

    • At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidneys) to assess for any drug-related changes.

  • Review Literature for Species-Specific Toxicity:

    • Consult toxicology studies to understand the known safety profile of Entecavir in the chosen animal species.[8]

troubleshooting_flowchart Start Start: In Vivo Entecavir Study Issue Issue Encountered: Suboptimal Efficacy or Toxicity? Start->Issue Efficacy_Path Low Efficacy Issue->Efficacy_Path Efficacy Toxicity_Path Toxicity Observed Issue->Toxicity_Path Toxicity Check_Formulation Verify Formulation & Administration Efficacy_Path->Check_Formulation Reduce_Dose Reduce Dose Toxicity_Path->Reduce_Dose Check_Resistance Assess Viral Resistance Check_Formulation->Check_Resistance Optimize_Dose Optimize Dosing (PK/PD, Dose Escalation) Check_Resistance->Optimize_Dose Resolution Resolution: Improved Study Outcome Optimize_Dose->Resolution Monitor_Health Intensify Animal Health Monitoring Reduce_Dose->Monitor_Health Monitor_Health->Resolution

Caption: A streamlined troubleshooting guide for in vivo Entecavir studies.

Experimental Protocols

Protocol 1: Preparation of Entecavir Oral Solution (0.1 mg/mL)

  • Materials:

    • Entecavir powder

    • Sterile, purified water

    • Calibrated balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Sterile storage bottles

  • Procedure:

    • Accurately weigh 10 mg of Entecavir powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of purified water to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved.

    • Once dissolved, add purified water to bring the final volume to 100 mL.

    • Transfer the solution to sterile storage bottles and store at 2-8°C, protected from light.

References

  • Wikipedia. Entecavir.
  • University of Washington.
  • Tahara, Y., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients.
  • Patsnap Synapse. (2024).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir.
  • Patsnap Synapse. (2024).
  • Tahara, Y., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients.
  • Tenney, D. J., et al. (2004). Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Journal of Virology, 78(24), 13958-13967.
  • Sells, M. A., et al. (2003). Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. Antiviral Research, 60(2), 93-103.
  • Svicher, V., et al. (2024).
  • Yim, H. J., & Lok, A. S. (2006). Molecular Diagnosis of Entecavir Resistance. Clinical Liver Disease, 10(4), 867-885.
  • Li, H., et al. (2012). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Molecules, 17(10), 11678-11689.
  • Sherman, M., et al. (2011). Safety and efficacy of entecavir for the treatment of chronic hepatitis B. Expert Opinion on Drug Safety, 10(2), 311-323.
  • Yuen, M. F., & Lai, C. L. (2012). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Recent Patents on Anti-Infective Drug Discovery, 7(1), 14-22.
  • Zoutendijk, R., et al. (2018). Efficacy and Safety of Entecavir 0. 5 mg in Treating Naive Chronic Hepatitis B Virus Patients in Egypt: Five Years of Real Life Experience.
  • Hou, J., et al. (2008). Efficacy and safety of entecavir compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B: a randomized double-blind trial in China.
  • Lee, J. M., et al. (2013). Efficacy of Entecavir Treatment for up to 5 Years in Nucleos(t)ide-Naïve Chronic Hepatitis B Patients in Real Life.
  • Medscape. Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more.
  • Genovesi, L. A., et al. (2001). Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 45(12), 3432-3440.
  • Suzuki, F., et al. (2007). Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology, 42(6), 484-492.
  • Pérez-Soler, R., et al. (2023). Entecavir: A Review and Considerations for Its Application in Oncology. Cancers, 15(22), 5431.
  • Jia, J. D., et al. (2004). [A study of the dosage and efficacy of entecavir for treating hepatitis B virus]. Zhonghua Gan Zang Bing Za Zhi, 12(11), 666-669.
  • Google Patents. (2015). EP2854773A1 - Pharmaceutical composition of entecavir and process of manufacturing.
  • ResearchGate. (2024). In vitro and in vivo models for Testing anti-viral agents against...
  • DIFF Biotech. (2024). Best practices for screening antiviral drugs.
  • Google Patents. (2013).
  • Strides Pharma Canada Inc. (2020). PRODUCT MONOGRAPH PrENTECAVIR TABLETS Entecavir Tablets 0.5 mg.
  • Menne, S., et al. (2018).
  • Drusano, G. L., et al. (2002). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy, 46(6), 1879-1885.
  • ResearchGate. (2021).
  • Drugs.com. (2024). Entecavir Monograph for Professionals.
  • Hrobonova, V., et al. (2017). In vitro methods for testing antiviral drugs. Future Virology, 12(8), 435-453.

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Technical Support Center: Strategies to Minimize Off-Target Effects of (1R,3R,4R)-Entecavir in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1R,3R,4R)-Entecavir. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing Entecavir effectively in cell culture while ensuring data integrity by minimizing potential off-target effects. Our approach is rooted in explaining the causality behind experimental choices, enabling you to design robust, self-validating studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Entecavir's Specificity

This section addresses the most common questions regarding Entecavir's mechanism and its interaction with cellular machinery, forming the foundation for designing precise experiments.

Q1: What is the primary on-target mechanism of action of (1R,3R,4R)-Entecavir?

A1: (1R,3R,4R)-Entecavir is a potent and selective guanosine nucleoside analog that targets the hepatitis B virus (HBV) polymerase (reverse transcriptase).[1][2] Its mechanism is multi-faceted, inhibiting all three key functions of the viral polymerase, which is crucial for HBV replication.[3][4]

  • Intracellular Activation: Upon entering a cell, Entecavir is phosphorylated by host cell kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP).[3][5]

  • Competitive Inhibition: ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[5][6]

  • Inhibition of Polymerase Activity: ETV-TP functionally inhibits all three catalytic activities of the HBV polymerase:

    • Base Priming: The initiation of viral DNA synthesis.

    • Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.

    • Positive-Strand DNA Synthesis: The synthesis of the positive DNA strand.[3][7]

By disrupting these critical steps, Entecavir effectively terminates viral DNA chain elongation and halts HBV replication.[2]

cluster_cell Host Cell cluster_virus HBV Replication Cycle ETV Entecavir ETV_TP Entecavir-TP (Active Form) ETV->ETV_TP Phosphorylation HBV_Polymerase HBV Polymerase / RT ETV_TP->HBV_Polymerase Competitively Inhibits dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Binds Priming 1. Base Priming HBV_Polymerase->Priming Inhibited RT 2. Reverse Transcription HBV_Polymerase->RT Inhibited Synthesis 3. DNA Synthesis HBV_Polymerase->Synthesis Inhibited Replication Viral Replication Blocked

Caption: Entecavir's selective mechanism of action.

Q2: What is the primary off-target concern for nucleoside analogs, and how does Entecavir perform in this regard?

A2: The principal off-target concern for many nucleoside reverse transcriptase inhibitors (NRTIs) is mitochondrial toxicity.[8][9] This toxicity often stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[9] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, manifesting as lactic acidosis, myopathy, or neuropathy in clinical settings.[8][9]

However, Entecavir demonstrates a remarkably low potential for mitochondrial toxicity.[9][10] Extensive in vitro studies, primarily using the human hepatoma HepG2 cell line, have shown that Entecavir, even at concentrations up to 100 times the maximal clinical exposure, does not adversely affect cell proliferation, lactate production, mtDNA levels, or the expression of key mitochondrial proteins.[8][11][12]

The scientific basis for this high safety profile is that the active triphosphate form (ETV-TP) is a very poor substrate for human Pol γ.[8][13] The enzyme fails to recognize and incorporate ETV-TP into nascent DNA, showing a strong preference for its natural substrate, dGTP.[8][13] This selectivity is a key differentiator from other NRTIs and is the primary reason for Entecavir's minimal off-target effects on mitochondria.

Q3: Are there other potential off-target activities of Entecavir that I should be aware of in my research?

A3: Yes. While mitochondrial toxicity is low, it is important to be aware of Entecavir's activity against Human Immunodeficiency Virus (HIV). Although it is significantly less potent against HIV than against HBV, Entecavir does exhibit some inhibitory activity against HIV-1 replication.[2][14]

This is a critical consideration in co-infection research models. The use of Entecavir as a monotherapy in a system where both HBV and HIV are present can lead to the selection of HIV variants with resistance mutations, most notably the M184V mutation in the HIV reverse transcriptase.[15][16] This mutation confers resistance to important anti-HIV drugs like lamivudine and emtricitabine.[16] Therefore, if your experimental system involves HIV, results should be interpreted with caution, and the potential for selecting resistant strains must be considered.

Section 2: Troubleshooting Guide & Best Practices

Even with a highly specific compound, unexpected results can occur. This guide provides solutions to common issues encountered during in vitro experiments.

Problem Potential Cause(s) Recommended Solution & Rationale
Unexpected Cytotoxicity or Cell Stress at Expected Effective Concentrations 1. Compound Precipitation: At higher concentrations, Entecavir may precipitate out of the culture medium, causing physical stress to cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: While unlikely for Entecavir, the specific cell line used may have a unique, uncharacterized sensitivity.1. Check Solubility: Visually inspect your stock and working solutions for precipitates. Determine the solubility limit of Entecavir in your specific cell culture medium. 2. Optimize Solvent Concentration: Ensure the final solvent concentration is consistent across all wells (including untreated controls) and is below the known toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[17] 3. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay (e.g., MTT, MTS, or LDH release) to precisely determine the cytotoxic concentration 50 (CC₅₀) in parallel with your on-target effective concentration 50 (EC₅₀) to establish a therapeutic window for your specific cell line.
Inconsistent Results Between Experiments 1. Variability in Cell State: Differences in cell passage number, confluency, or metabolic state can alter drug uptake and response. 2. Inconsistent Compound Preparation: Errors in serial dilutions or degradation of stock solutions. 3. Variable Viral Titer/Transfection Efficiency: For on-target assays, variability in the HBV replication level will impact the perceived efficacy of the drug.1. Standardize Cell Culture Practices: Use cells within a defined passage number range. Seed cells to achieve a consistent confluency at the time of treatment. Allow cells to adhere and stabilize before adding the compound. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a validated, frozen stock for each experiment. Aliquot stocks to avoid repeated freeze-thaw cycles. 3. Include Assay Controls: Use a positive control (e.g., another known HBV inhibitor) and a negative control (untreated/vehicle) in every plate to normalize results and monitor assay performance.
Observed Effect is Not Dose-Dependent 1. Saturation of On-Target Effect: The on-target inhibition may be fully saturated at the lowest concentrations tested. 2. Off-Target Effects at High Concentrations: A secondary, off-target effect at high concentrations could be masking or confounding the primary, on-target dose-response.[17] 3. Compound Instability: The compound may be unstable in the culture medium over the duration of the experiment.1. Expand Concentration Range: Test a wider range of concentrations, especially at the lower end (e.g., picomolar to low nanomolar), to accurately define the EC₅₀. Entecavir is potent, with a reported EC₅₀ in the low nanomolar range (~5.3 nM).[18] 2. Consult the Therapeutic Window: Correlate the dose-response curve with your cytotoxicity data. If the non-dose-dependent behavior occurs at concentrations approaching the CC₅₀, it is likely due to off-target toxicity. Focus your analysis on the concentrations that are potent but non-toxic. 3. Assess Compound Stability: While Entecavir is generally stable, if experiments run for many days, consider replenishing the medium and compound to maintain a consistent concentration.

Section 3: Key Experimental Protocols & Workflows

Adhering to validated protocols is essential for generating reproducible and reliable data.

Protocol 1: Establishing the Therapeutic Window

The therapeutic window is the concentration range where a compound is effective without being toxic. Establishing this is the first and most critical step.

cluster_assays Parallel Assays start Start: Select Cell Line (e.g., HepG2-2.2.15) prep Prepare Serial Dilutions of Entecavir (e.g., 0.01 nM to 100 µM) start->prep dose_response_on On-Target Assay (e.g., qPCR for HBV DNA) calc_ec50 Calculate EC₅₀ (On-Target Potency) dose_response_on->calc_ec50 dose_response_off Off-Target Assay (e.g., MTT for Cytotoxicity) calc_cc50 Calculate CC₅₀ (Cytotoxic Concentration) dose_response_off->calc_cc50 treat Treat Cells for a Defined Period (e.g., 5-10 days) prep->treat treat->dose_response_on treat->dose_response_off analysis Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ calc_ec50->analysis calc_cc50->analysis end Define Optimal Concentration Range (Well below CC₅₀, above EC₅₀) analysis->end

Caption: Experimental workflow for minimizing off-target effects.

Methodology:

  • Cell Seeding: Plate your cells (e.g., HepG2 cells stably expressing HBV) at a density that will not result in over-confluence by the end of the experiment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of Entecavir in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared Entecavir dilutions and controls.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 5-10 days for HBV replication assays).

  • On-Target Readout (EC₅₀):

    • Collect the cell culture supernatant.

    • Isolate viral DNA.

    • Quantify HBV DNA levels using a validated qPCR assay.[18]

    • Plot the percent inhibition of HBV DNA versus the log of Entecavir concentration and fit a dose-response curve to determine the EC₅₀.

  • Off-Target Readout (CC₅₀):

    • Use the cells from the parallel plate.

    • Perform a cell viability assay (e.g., add MTT or MTS reagent) according to the manufacturer's protocol.

    • Plot percent cell viability versus the log of Entecavir concentration and fit a dose-response curve to determine the CC₅₀.

  • Analysis: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A high SI value indicates a large window between efficacy and toxicity, confirming high target specificity. Use concentrations for future experiments that are well within this window (e.g., 5-10x the EC₅₀, but at least 100x lower than the CC₅₀).

Protocol 2: Assessing Mitochondrial DNA (mtDNA) Content via qPCR

This protocol allows you to directly test the key off-target hypothesis for nucleoside analogs.

Methodology:

  • Experimental Setup: Treat your chosen cell line (e.g., HepG2) with a high concentration of Entecavir (e.g., 100x the maximal clinical Cmax, or ~30 µM), a positive control known to cause mitochondrial toxicity (e.g., Zalcitabine/ddC), and a vehicle control for an extended period (e.g., 15 days).[8]

  • DNA Extraction: At various time points (e.g., Day 5, 10, 15), harvest the cells and extract total genomic DNA.

  • qPCR Assay:

    • Perform two separate qPCR reactions on each DNA sample.

    • Reaction 1 (mtDNA): Use primers specific for a mitochondrial gene (e.g., COX2 or a region of the D-loop).

    • Reaction 2 (nDNA): Use primers specific for a single-copy nuclear gene (e.g., B2M or RNase P) to serve as a reference for total cell number.

  • Data Analysis:

    • For each sample, calculate the difference in quantification cycle (Cq) values: ΔCq = (Cq of nuclear gene) - (Cq of mitochondrial gene).

    • Normalize the results of the treated samples to the vehicle control samples (ΔΔCq).

    • The relative mtDNA content is calculated as 2^ΔΔCq.

    • A significant decrease in relative mtDNA content for Entecavir-treated cells compared to the vehicle control would indicate mitochondrial toxicity. Based on published data, no significant decrease is expected for Entecavir.[8][11]

References

  • Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • Mazzucco, C. E., et al. (2007). Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]

  • Yilmaz, M., & Pinarbasi, E. (2018). Adverse effects of oral antiviral therapy in chronic hepatitis B. Baishideng Publishing Group. [Link]

  • Fytili, P., et al. (2012). Entecavir treatment causes injury to the mitochondrial DNA of peripheral blood mononuclear cells. Journal of Viral Hepatitis, 19(10), 727-734. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Innaimo, S. F., et al. (2014). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Current Drug Discovery Technologies, 11(1), 25-34. [Link]

  • Patsnap. (2024). What is the mechanism of Entecavir? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem. [Link]

  • Patsnap. (2024). What is the mechanism of Entecavir Maleate? Patsnap Synapse. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Carusillo, A., & Santaeularia, M. (2022). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Varghese, R., & Sawyer, J. K. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Communications, 11(1), 3683. [Link]

  • Scott, L. J., & Keating, G. M. (2009). Entecavir: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003-1033. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology, 81(8), 3992–4001. [Link]

  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Journal of Virology, 81(8), 3992-4001. [Link]

  • Zhang, Y., et al. (2022). Effects of Entecavir on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. Brieflands. [Link]

  • Inen, J. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Chan, T. S., & Sze, C. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (104), e53252. [Link]

  • Wolters, L. M., et al. (2002). Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 46(6), 1969–1971. [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00553-21. [Link]

  • McMahon, M. A., et al. (2007). The HBV drug entecavir - effects on HIV-1 replication and resistance. The New England Journal of Medicine, 356(25), 2614-2621. [Link]

  • Cheng, X., et al. (2018). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Medical Science Monitor, 24, 7351–7357. [Link]

  • Osiowy, C., et al. (2012). Entecavir allows an unexpectedly high residual replication of HBV mutants resistant to lamivudine. Journal of Hepatology, 57(3), 503-509. [Link]

  • McMahon, M. A., et al. (2007). The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. PLoS Medicine, 4(8), e257. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Sensitive Detection of (1R,3R,4R)-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (1R,3R,4R)-Entecavir. As a potent antiviral agent used in the treatment of Hepatitis B, accurate and sensitive quantification of Entecavir in pharmaceutical formulations and complex biological matrices is paramount for quality control, pharmacokinetic (PK), and bioequivalence (BE) studies.[1][2] Entecavir, a guanosine nucleoside analogue, presents unique analytical challenges due to its hydrophilicity and the low concentrations often encountered in clinical research.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and detailed protocols to help you refine your analytical methods, overcome common obstacles, and ensure the generation of robust, reliable, and reproducible data.

Section 1: Foundational Knowledge & Key Challenges

Before delving into specific methodologies, it's crucial to understand the core challenges associated with Entecavir analysis.

  • High Polarity: Entecavir is slightly soluble in water and methanol.[5][6] This hydrophilicity can lead to poor retention on traditional reversed-phase (RP) HPLC columns, necessitating careful method development.

  • Low Therapeutic Dose: The low dosage of Entecavir (e.g., 0.5 mg or 1 mg) results in low circulating concentrations in biological fluids (pg/mL to low ng/mL range).[7][8][9] This demands highly sensitive analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Complex Biological Matrices: Analyzing Entecavir in plasma or serum introduces endogenous components like phospholipids and proteins. These can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry, compromising data accuracy.[7][10][11]

  • Diastereomeric Impurities: The synthesis of Entecavir can result in diastereomeric impurities that must be effectively separated and quantified to ensure the purity and safety of the drug substance.[12]

Section 2: Sample Preparation Strategies

The success of any sensitive analytical method begins with a robust and clean sample preparation workflow. The goal is to efficiently extract Entecavir from the matrix while minimizing interferences.

Experimental Workflow: Sample Preparation for Bioanalysis

G cluster_0 Sample Collection & Initial Processing cluster_1 Extraction Method cluster_2 Post-Extraction Processing cluster_3 Final Analysis Collect Collect Biological Sample (e.g., Human Plasma) Spike Spike with Internal Standard (IS) (e.g., Entecavir-d4) Collect->Spike PPT Protein Precipitation (PPT) (e.g., Acetonitrile/Methanol) Spike->PPT Fast, but 'dirty' SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Spike->SPE Cleaner, more selective LLE Liquid-Liquid Extraction (LLE) Spike->LLE Less common for polar analytes Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Evaporate Evaporate to Dryness SPE->Evaporate Centrifuge->Evaporate Optional Inject Inject into LC-MS/MS System Centrifuge->Inject Direct Injection (if compatible) Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Inject

Caption: General bioanalytical workflow for Entecavir quantification.

FAQs: Sample Preparation

Q1: What is the best sample preparation technique for Entecavir in plasma?

A1: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method, often involving the addition of cold acetonitrile or methanol to the plasma sample.[7][13] While efficient for high-throughput screening, it provides minimal cleanup, often resulting in significant matrix effects and potential ion amplification in LC-MS/MS analysis.[7]

  • Solid-Phase Extraction (SPE): This is the most common and recommended method for achieving the highest sensitivity and cleanest extracts.[3][8] For Entecavir, a hydrophilic compound, mixed-mode cation exchange (MCX) sorbents are highly effective.[3] They utilize both reversed-phase and ion-exchange mechanisms to retain Entecavir while allowing for rigorous washing steps to remove interferences.

  • Liquid-Liquid Extraction (LLE): LLE is generally less effective for highly polar analytes like Entecavir and is not commonly reported in recent literature for its bioanalysis.

Q2: My recovery is inconsistent after SPE. What should I check?

A2: Inconsistent SPE recovery is a common issue. Systematically check the following:

  • Sorbent Conditioning & Equilibration: Ensure the sorbent bed is properly wetted (e.g., with methanol) and then equilibrated with the appropriate buffer (e.g., water or an acidic buffer) before loading the sample. Incomplete conditioning is a primary cause of breakthrough.

  • Sample pH: The pH of your sample must be appropriate for the retention mechanism. For MCX SPE, the sample should be acidified (e.g., with formic acid) to ensure Entecavir (a weak base) is positively charged and retains on the cation exchanger.

  • Wash Steps: Your wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. For MCX, an organic wash (e.g., with methanol) can remove non-polar interferences, while an acidic wash can remove basic interferences that are weaker than Entecavir.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For MCX, a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile/water) is typically used to neutralize the charge on Entecavir, disrupting the ionic interaction and allowing for its elution.[3]

  • Drying Step: Ensure the sorbent bed is not dried excessively between steps, which can cause channeling and poor recovery. Conversely, ensure the elution solvent has sufficient contact time with the sorbent.

Section 3: High-Performance Liquid Chromatography (HPLC-UV) Methods

For the analysis of bulk drug substances and pharmaceutical dosage forms (tablets), a stability-indicating RP-HPLC method with UV detection is often sufficient and cost-effective.[5][14][15]

ParameterTypical Condition 1Typical Condition 2
Column C18, 250 mm x 4.6 mm, 5 µmGemini C18, 150 x 4.6 mm
Mobile Phase Methanol: Water (55:45 v/v)Acetonitrile/Water/Potassium Phosphate Buffer (pH 4)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 254 nm253 nm
Column Temp. Ambient30 °C
Retention Time ~3.5 min~4.18 min
Reference [5][15][14]
Troubleshooting Guide: HPLC-UV Analysis

Q1: I'm observing significant peak tailing for Entecavir. What is the cause?

A1: Peak tailing for a basic compound like Entecavir on a C18 column is often caused by secondary interactions with residual silanol groups on the silica support.

  • Causality: Silanol groups (Si-OH) are acidic and can interact ionically with the basic amine function of Entecavir. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4 using formic acid or a phosphate buffer).[6] This protonates the silanol groups, reducing their ionic interaction with the protonated Entecavir.

    • Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer accessible silanol groups, minimizing secondary interactions.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from Entecavir.

Q2: My retention time is shifting between injections. What should I do?

A2: Retention time (RT) drift indicates a lack of system stability.

  • Causality: RT shifts are typically due to changes in mobile phase composition, flow rate, or column temperature.

  • Solutions:

    • Mobile Phase Pre-mixing: If using an isocratic mixture, pre-mix the mobile phase solvents in a single bottle rather than relying on the pump's online mixing, which can fluctuate. Ensure the mobile phase is thoroughly degassed.

    • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. For RP-HPLC, flushing with 10-20 column volumes is a good starting point.

    • Column Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30 °C).[14] Fluctuations in ambient lab temperature can significantly affect retention, especially for polar analytes.

    • Check for Leaks: Perform a system pressure test to check for any leaks in the pump, injector, or fittings, which would cause flow rate fluctuations.

Section 4: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/LC-MS/MS)

For quantifying Entecavir in biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[7][8][13][16]

ParameterTypical Condition 1Typical Condition 2
Column Acquity UPLC HSS T3, 2.1 x 150 mm, 1.8 µmXBridge C18, 4.6 x 50 mm, 5 µm
Mobile Phase A Water + 0.05% Formic Acid10 mM Ammonium Hydrogen Carbonate (pH 10.5)
Mobile Phase B Acetonitrile + 0.05% Formic AcidMethanol
Mode GradientIsocratic (85:15 A:B)
Ionization Electrospray Ionization (ESI), Positive ModeESI, Positive Mode
MRM Transition Varies by instrument (e.g., m/z 278.1 → 152.1)m/z 278.1 → 152.1
Internal Standard 5'-amino-5'-deoxy-thymidine or Isotope-labeled Entecavir (Entecavir-d4)Lamivudine
Reference [13][8]
Troubleshooting Guide: LC-MS/MS Bioanalysis

G Start Issue: Low or No Entecavir Signal CheckMS Is the Internal Standard (IS) signal also low? Start->CheckMS CheckLC Is the peak shape poor (fronting, tailing, broad)? Start->CheckLC SourceClean Action: Clean MS Source (Cone, Capillary, Lens) CheckMS->SourceClean Yes (Both Low) MatrixEffect Problem: Severe Matrix Effect (Ion Suppression) CheckMS->MatrixEffect Yes SamplePrepIssue Problem: Sample Prep Failure CheckMS->SamplePrepIssue No (IS is OK) LC_Issue Problem: Chromatographic Issue CheckLC->LC_Issue Yes ImproveCleanup Action: Improve Sample Cleanup (Switch from PPT to SPE) MatrixEffect->ImproveCleanup ModifyChroma Action: Modify Chromatography to separate from interference MatrixEffect->ModifyChroma CheckColumn Action: Check Column Health, Mobile Phase pH, Leaks LC_Issue->CheckColumn ReviewSPE Action: Review SPE Protocol (pH, Solvents, Steps) SamplePrepIssue->ReviewSPE

Caption: Decision tree for troubleshooting low signal in LC-MS/MS.

Q1: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A1: Matrix effect is the alteration of ionization efficiency due to co-eluting matrix components.[10] It is a major concern in bioanalysis.

  • Confirmation: The standard method to quantitatively assess matrix effects is the post-extraction spike comparison.[10]

    • Extract blank plasma (without analyte or IS).

    • Spike the extracted blank matrix with the analyte and IS at a known concentration (Set A).

    • Prepare the same concentration of analyte and IS in a neat solution (e.g., mobile phase) (Set B).

    • Calculate the Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement. An average matrix effect of 167.2% (ion amplification) has been reported for Entecavir with a simple protein precipitation method.[7]

  • Mitigation Strategies:

    • Improve Sample Cleanup: This is the most effective approach. Switching from protein precipitation to a more selective method like SPE can significantly reduce matrix components.[3][8]

    • Optimize Chromatography: Modify the gradient or change the column to chromatographically separate Entecavir from the region where matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Entecavir-d4) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effect, thus effectively compensating for signal variability and ensuring accurate quantification.[11][16]

Q2: My sensitivity is poor, and I cannot reach the required Lower Limit of Quantification (LLOQ). How can I improve it?

A2: Achieving pg/mL sensitivity requires optimization of the entire workflow.

  • Causality: Poor sensitivity can stem from inefficient sample preparation, suboptimal chromatographic conditions, or untuned mass spectrometer parameters.

  • Solutions:

    • Sample Concentration: During sample preparation, after elution from an SPE cartridge, evaporate the sample to dryness and reconstitute in a smaller volume of mobile phase. This effectively concentrates the analyte before injection.

    • Reduce Chromatographic Peak Width: Switch to a UPLC system with a sub-2 µm particle column.[13] Sharper peaks result in a higher signal-to-noise ratio and better sensitivity.

    • Optimize MS Source Conditions: Systematically tune the ESI source parameters, including capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature, to maximize the signal for Entecavir.

    • Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for both the analyte and the internal standard. Optimize the collision energy for each transition to maximize fragment ion production.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
  • Dalmora, S. L., et al. (2011). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. PubMed.
  • Mišľanová, C., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. PubMed.
  • Manoharan, G., & Mohamed, R. A. W. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.
  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis.
  • Quinta-Analytica. (n.d.). Entecavir | Analytical Method Development | Validation | BA/BE Studies.
  • Dalmora, S. L., et al. (2011). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate.
  • Reddy, B. et al. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR.
  • Raju, N. A., et al. (n.d.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.
  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan.
  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database.
  • Li, Y., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics.
  • Bertol, C. D., et al. (2020). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences.
  • Swathi, G., et al. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ENTECAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. ResearchGate.
  • Kim, M. S., et al. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Institutes of Health.
  • Pilli, N. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B.
  • Zhang, D., et al. (2008). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. PubMed.
  • Manoharan, G., & Mohamed, R. A. W. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.
  • Shah, R. P., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Biomedical Chromatography.
  • Zhang, Y., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Organic & Medicinal Chem IJ.
  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • World Health Organization. (n.d.). WHO Model Lists of Essential Medicines. Retrieved from [Link]

  • Santos, J. S., et al. (2023). Entecavir: A Review and Considerations for Its Application in Oncology. Cancers. Retrieved from [Link]

  • University Hospitals Sussex NHS Foundation Trust. (n.d.). Entecavir 0.5mg tablet for Hepatitis B management.

Sources

Improving the yield and purity of (1R,3R,4R)-Entecavir synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1R,3R,4R)-Entecavir

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of (1R,3R,4R)-Entecavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereochemically rich synthesis. Entecavir, a potent antiviral medication for Hepatitis B, is a carbocyclic nucleoside analogue of guanosine.[1] Its synthesis is a multi-step process where achieving high yield and diastereomeric purity is a significant challenge due to the molecule's multiple chiral centers.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of Entecavir. The format follows a "Problem-Cause-Solution" structure to provide clear and actionable advice.

Q1: My overall yield is significantly lower than reported in the literature. What are the likely causes and how can I improve it?

A1: Low overall yield in a multi-step synthesis like Entecavir's is a common issue, often stemming from cumulative losses or inefficiencies in one or more key transformations.

Potential Causes & Recommended Solutions:

  • Inefficient Radical Cyclization: In routes that utilize a radical cycloaddition to form the cyclopentane core, yields can be moderate.[1]

    • Solution: Optimization is critical. For instance, studies have shown that using an iridium catalyst with manganese and collidine/TMSCl salts as additives can improve the yield of the desired cyclopentane product significantly.[1]

  • Side Reactions During Oxidation: The cyclopentanone moiety in some synthetic intermediates is prone to beta-elimination, which can drastically reduce yields.[1]

    • Solution: The choice of oxidant is crucial. Using Dess-Martin periodinane (DMP) has been shown to provide satisfactory yields by minimizing this side reaction.[1][3]

  • Suboptimal Mitsunobu Coupling: The coupling of the carbocyclic core with the guanine derivative is a pivotal step. Incomplete reaction or formation of by-products can be a major source of yield loss.

    • Solution: This reaction is highly sensitive to conditions. Ensure reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) are pure and dry. Running the reaction at low temperatures (e.g., -10 °C) can improve selectivity and yield.[1][4]

  • Product Loss During Purification: Many intermediates in Entecavir synthesis are oils, making chromatographic purification difficult and leading to significant material loss.[4]

    • Solution: A highly effective strategy is to convert an oily intermediate into a crystalline solid. For example, protecting the primary hydroxyl group of the carbocyclic core as a p-nitrobenzoyl ester allows for purification by crystallization, which is highly efficient and scalable, avoiding the need for chromatography for several preceding steps.[4]

Q2: I am observing significant diastereomeric impurities, particularly the 1'-epimer or 4-epimer, in my final product. How can I improve stereoselectivity?

A2: Achieving the correct stereochemistry at all chiral centers is the primary challenge in Entecavir synthesis. The formation of diastereomers such as (1R,3S,4R)-ent-Entecavir or other epimers is a frequent problem.[5][][7]

Potential Causes & Recommended Solutions:

  • Lack of Stereocontrol in Reduction Steps: The reduction of a ketone to form a secondary alcohol is a common step where stereocontrol can be lost.

    • Solution: Employ diastereoselective reduction conditions. For example, a C3'-OH-directed epoxidation followed by a specific reducing agent can set the desired stereochemistry with high fidelity.[1] The choice of starting material with a predefined absolute configuration is also a key strategy to control the stereochemistry of subsequent centers.[1]

  • Non-Selective Epoxide Opening: In routes proceeding via an epoxide intermediate, the regioselectivity and stereoselectivity of the ring-opening step are paramount.

    • Solution: The use of organometallic reagents, sometimes with a copper catalyst, can facilitate a highly diastereoselective epoxide opening.[8] Similarly, a directed homoallylic epoxidation followed by a controlled ring-opening can introduce the hydroxyl group with the correct configuration for the subsequent Mitsunobu reaction.[2]

  • Epimerization: Certain intermediates may be prone to epimerization under non-optimal pH or temperature conditions.

    • Solution: Carefully control reaction conditions, particularly when using acidic or basic reagents. For example, epimerization of a key cyclopentenone intermediate has been noted as a major hurdle in some synthetic routes.[1] Monitor reactions closely and keep temperatures as low as feasible.

  • Inadequate Analytical Separation: You may have diastereomers that are co-eluting during your standard HPLC analysis.

    • Solution: Develop a specific chiral HPLC method to resolve and quantify all stereoisomers. Effective separation can be achieved on a C18 stationary phase, with methods capable of resolving Entecavir from its diastereomeric impurities with a resolution greater than 2.0.[7][9]

Q3: My final deprotection step is giving a complex mixture of products and is difficult to purify. What can I do?

A3: The final deprotection sequence is critical for isolating pure Entecavir. Using harsh conditions can lead to the formation of degradation products or incomplete removal of all protecting groups.

Potential Causes & Recommended Solutions:

  • Simultaneous vs. Sequential Deprotection: Attempting to remove multiple different protecting groups (e.g., benzyl ethers and silyl ethers) in a single step can lead to side reactions.

    • Solution: A sequential approach is often more reliable. For example, fluoride-mediated deprotection (using TBAF) is effective for silyl ethers, while acidic treatment or hydrogenolysis is used for benzyl groups and acetonides.[1][10] The order matters; a final saponification of an ester protecting group after forming the purine ring can yield cleaner product than reversing the order.[4]

  • Harsh Acidic Conditions: Strong acids used to remove groups like acetonides can sometimes cause degradation of the final product.

    • Solution: Use milder acidic conditions. A mixture of trifluoroacetic acid (TFA) and water is commonly used.[10] Following the acidic workup, neutralization with a weak base (e.g., passing ammonia gas through a methanolic solution) is important before purification.[10]

  • Purification of the Final API: The final product can be challenging to crystallize if impurities are present.

    • Solution: A resin adsorption process has been disclosed as a scalable and effective method for the isolation and purification of the final Entecavir product.[11] Recrystallization from a solvent system like ethanol/water is also used to obtain material of pharmaceutical-grade purity.[12]

Visual Workflow: Troubleshooting Common Synthesis Issues

The following diagram illustrates a logical workflow for diagnosing and addressing common problems during Entecavir synthesis.

G cluster_start Observed Problem cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Action start Low Yield or High Impurity Profile analysis Analyze reaction mixture and isolated product by HPLC, LC-MS, NMR start->analysis Begin Troubleshooting diag1 Incomplete Reaction or Multiple By-products analysis->diag1 Identify Species diag2 Correct Mass, but Incorrect Stereochemistry (Diastereomers) analysis->diag2 diag3 Product Degradation or Incomplete Deprotection analysis->diag3 sol1 Optimize Reaction Conditions: - Reagent Purity - Temperature Control - Catalyst/Solvent Choice diag1->sol1 sol2 Review Stereocontrolling Step: - Use Chiral Catalyst - Employ Directed Reduction/ Epoxidation - Optimize Chiral HPLC Method diag2->sol2 sol3 Refine Deprotection/ Purification: - Use Milder Conditions - Implement Sequential Deprotection - Develop Crystallization Method diag3->sol3

Caption: Troubleshooting workflow for Entecavir synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should be aware of in Entecavir synthesis?

A1: Impurities in Entecavir can be broadly categorized into three types[5]:

  • Process-Related Impurities: These arise directly from the synthetic route. They include unreacted intermediates, by-products from specific reactions (e.g., from the Mitsunobu or oxidation steps), and residual solvents.[5] A key intermediate, (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol, must be of high purity to ensure the quality of the final drug.[13]

  • Degradation Impurities: These form due to the decomposition of Entecavir under certain conditions. Common causes include oxidation from exposure to air, hydrolysis from moisture, and thermal degradation at high temperatures.[5]

  • Diastereomeric Impurities: As discussed in the troubleshooting section, these are isomers with different stereochemistry, such as 1'-epi-Entecavir, 3-epi-Entecavir, and 4-epimer Entecavir.[5][] These are often the most critical impurities to control and quantify.

Q2: Which analytical techniques are essential for monitoring the synthesis and ensuring final product quality?

A2: A combination of chromatographic and spectroscopic techniques is required:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining purity, assaying the final product, and quantifying impurities.[14][15] C18 columns are commonly used, with mobile phases like methanol/water or acetonitrile/phosphate buffer.[14][16] Detection is typically done at 254 nm.[14][15]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is used to identify unreacted intermediates, by-products, and degradation products by their mass-to-charge ratio.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for confirming the structure of intermediates and the final Entecavir product.[1][10][17]

Q3: What is the role of protecting groups in Entecavir synthesis?

A3: Protecting groups are fundamental to the synthesis, allowing for selective reactions on a multifunctional molecule. The hydroxyl groups of the cyclopentane core must be selectively protected and deprotected throughout the synthesis. Common protecting groups include[1][10]:

  • Benzyl (Bn): Used to protect hydroxyl groups. It is stable to many reaction conditions and can be removed by hydrogenolysis.

  • Acetonide: Protects 1,2-diol systems. It is typically installed using acetone under acidic conditions and removed with aqueous acid.

  • Silyl Ethers (TBS, TIPDS): Used to protect primary and secondary alcohols. Their stability can be tuned, and they are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[10] The strategic selection, introduction, and removal of these groups in the correct sequence are key to a successful synthesis.[1]

Q4: Which synthetic route is considered most efficient or suitable for scale-up?

A4: Numerous synthetic strategies for Entecavir have been developed, starting from materials like D-ribose, cyclopentadienyl, and acyclic precursors.[1][18] A highly efficient route for pilot production starts from (S)-(+)-carvone.[2][19] This route is considered robust and scalable because it features highly efficient reactions, including a Favorskii rearrangement and a Baeyer-Villiger oxidation, and requires only four chromatographic purifications throughout the entire synthesis.[2] Another concise synthesis proceeds in just eight steps from a commercially available acyclic precursor, using robust reactions with high yields like a ring-closing metathesis.[1] The most suitable route for industrial production will always be a balance of cost, safety, efficiency, and the ability to minimize complex purifications.[2][20]

Key Transformation Diagram: The Mitsunobu Coupling

This diagram illustrates the critical coupling step where the purine base is installed onto the carbocyclic core. Success here is vital for the overall efficiency of the synthesis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cluster_issues Potential Issues Core Carbocyclic Core (with free 1'-OH) Reagents DIAD + PPh3 in Anhydrous THF Guanine Protected Guanine (e.g., 2-amino-6-chloropurine) Product Coupled Product (Protected Entecavir) Reagents->Product Stereospecific SN2 Inversion Issues • Low Yield • Formation of Epimer • Reagent Decomposition Product->Issues Monitor Closely

Caption: Key reagents and considerations for the Mitsunobu coupling step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Available at: [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Available at: [Link]

  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17. Available at: [Link]

  • ResearchGate. (2011). (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. Available at: [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Available at: [Link]

  • Wen, Q., & Zheng, G. (2011). Optimized synthetic process for the key intermediate of entecavir. Journal of Beijing University of Chemical Technology, 38(2), 81-83. Available at: [Link]

  • ACS Publications. (2025). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. Available at: [Link]

  • El-Bagary, R. I., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Jordan Journal of Pharmaceutical Sciences, 12(1). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Decoding the Synthesis of Entecavir: The Significance of Precursor Purity. Available at: [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Available at: [Link]

  • ResearchGate. (2014). (PDF) “Development and Validation of a Spectrophotometric Method for the Determination of Entecavir in Pure and Tablet Dosage Form”. Available at: [Link]

  • Satyanarayana, L., et al. (2010). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. E-Journal of Chemistry, 7(4), 1475-1479. Available at: [Link]

  • Semantic Scholar. (2012). A New Formal Synthetic Route to Entecavir. Available at: [Link]

  • SynZeal. (n.d.). Entecavir Impurities. Available at: [Link]

  • ResearchGate. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Available at: [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Available at: [Link]

  • Google Patents. (n.d.). WO2004052310A3 - Process and intermediates for synthesis entecavir.
  • Scilit. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Entecavir. PubChem. Available at: [Link]

  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Available at: [Link]

  • Royal Society of Chemistry. (2025). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers. Available at: [Link]

  • ACS Publications. (2013). Total Synthesis of Entecavir. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2025). Hepatitis B antiviral Drug Entecavir Synthesis. Available at: [Link]

  • PubMed. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of (1R,3R,4R)-Entecavir in Woodchuck Hepatitis Virus Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Preclinical Models in Hepatitis B Drug Development

Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma (HCC).[1] The development of effective antiviral therapies is paramount. Nucleos(t)ide analogues (NAs) are a cornerstone of CHB treatment, and among them, Entecavir has emerged as a potent therapeutic agent.[2]

To rigorously evaluate the preclinical efficacy of antiviral candidates, a robust and predictive animal model is indispensable. The woodchuck (Marmota monax) and its natural pathogen, the woodchuck hepatitis virus (WHV), represent the most valuable model for human HBV infection.[1][3] WHV is closely related to HBV in terms of viral genetics, replication, and the progression of liver disease to HCC.[1][4] This makes the woodchuck model an excellent platform for assessing the in vivo performance of novel antiviral compounds and drawing meaningful comparisons with existing therapies.[3] This guide provides an in-depth analysis of the in vivo validation of (1R,3R,4R)-Entecavir's efficacy in the WHV model, with a comparative perspective on other key NAs, Lamivudine and Adefovir.

Mechanism of Action: (1R,3R,4R)-Entecavir's Multi-pronged Attack on Viral Replication

(1R,3R,4R)-Entecavir is a carbocyclic analogue of 2'-deoxyguanosine that exerts its antiviral activity by targeting the HBV reverse transcriptase. Following intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate competitively inhibits all three functions of the viral polymerase:

  • Priming: Inhibition of the initiation of HBV DNA synthesis.

  • Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.

  • DNA-dependent DNA synthesis: Preventing the synthesis of the positive DNA strand.

This comprehensive inhibition of viral replication at multiple stages underscores Entecavir's high potency against HBV.

Entecavir_Mechanism_of_Action cluster_virus HBV Replication Cycle cluster_drug Entecavir Action pgRNA Pregenomic RNA Priming Priming pgRNA->Priming Reverse_Transcription Reverse Transcription (Negative Strand Synthesis) DNA_Synthesis Positive Strand DNA Synthesis Reverse_Transcription->DNA_Synthesis Priming->Reverse_Transcription Entecavir (1R,3R,4R)-Entecavir ETV_TP Entecavir Triphosphate Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->Reverse_Transcription Inhibits ETV_TP->DNA_Synthesis Inhibits ETV_TP->Priming Inhibits caption Entecavir's triple inhibition mechanism. Experimental_Workflow Animal_Selection Animal Selection (WHV-negative woodchucks) Inoculation WHV Inoculation (Intravenous or Subcutaneous) Animal_Selection->Inoculation Monitoring_Infection Monitoring for Chronic Infection (Serum WHV DNA and WHsAg) Inoculation->Monitoring_Infection Treatment_Groups Randomization into Treatment Groups (Entecavir, Comparators, Placebo) Monitoring_Infection->Treatment_Groups Drug_Administration Daily Oral Gavage Treatment_Groups->Drug_Administration Sample_Collection Serial Blood Collection and Liver Biopsies Drug_Administration->Sample_Collection During treatment period Analysis Virological, Biochemical, and Histological Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation and Comparative Efficacy Assessment Analysis->Data_Interpretation caption General workflow for in vivo antiviral efficacy studies.

Figure 2: General workflow for in vivo antiviral efficacy studies.

Animal Model and Husbandry
  • Animal Source: Laboratory-reared, WHV-negative Eastern woodchucks (Marmota monax) are used to ensure a standardized genetic background and health status. [3]* Housing: Animals are housed individually in a controlled environment with appropriate diet and enrichment.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Establishment of Chronic WHV Infection
  • Inoculum Preparation: A standardized stock of WHV is prepared from the serum of a chronically infected woodchuck with high viral titers. The infectious dose is determined and quantified.

  • Inoculation: Neonatal woodchucks (3 days old) are typically inoculated subcutaneously with a defined dose of WHV to establish a high rate of chronic infection, mimicking vertical transmission in humans. [5]Adult woodchucks can also be infected, usually intravenously. [6]* Confirmation of Chronic Infection: Chronic infection is confirmed by the persistent presence of serum WHV DNA and WHsAg for at least 6 months post-inoculation. [7]

Treatment Regimen
  • Grouping: Chronically infected woodchucks are randomly assigned to different treatment groups:

    • (1R,3R,4R)-Entecavir

    • Lamivudine

    • Adefovir

    • Placebo (vehicle control)

  • Dosing and Administration: Drugs are typically administered once daily via oral gavage. Dosages are determined based on previous studies and pharmacokinetic data. For example, Entecavir has been evaluated at doses ranging from 0.02 to 0.5 mg/kg/day in woodchucks. [8]* Treatment Duration: Treatment periods can range from several weeks to months to evaluate both short-term and long-term efficacy.

Monitoring and Sample Collection
  • Blood Sampling: Blood is collected at regular intervals (e.g., weekly or bi-weekly) for the analysis of serum WHV DNA, WHsAg, WHeAg, and liver enzymes (e.g., ALT, AST).

  • Liver Biopsies: Liver biopsies are performed at baseline (before treatment) and at the end of the study to assess intrahepatic viral markers and histopathology. [9]

Endpoint Analysis
  • Quantification of WHV DNA:

    • Dot Blot Hybridization: A common method for quantifying WHV DNA in serum and liver tissue. [10][11][12][13] 1. Extract DNA from the sample. 2. Denature the DNA and spot it onto a nitrocellulose or nylon membrane. 3. Hybridize the membrane with a radiolabeled WHV-specific DNA probe. 4. Detect the signal and quantify the amount of viral DNA by comparing it to a standard curve.

  • Quantification of WHsAg:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for measuring WHsAg levels in serum. [14][15][16][17] 1. Coat a microplate with a capture antibody specific for WHsAg. 2. Add serum samples and standards to the wells. 3. Add a detection antibody conjugated to an enzyme (e.g., HRP). 4. Add a substrate that produces a colorimetric signal in the presence of the enzyme. 5. Measure the absorbance and calculate the WHsAg concentration based on the standard curve.

  • Liver Histopathology:

    • Liver tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and necrosis.

    • Immunohistochemistry (IHC) can be used to detect the presence of WHV core antigen (WHcAg) and WHsAg in hepatocytes. [9][18] * The severity of liver damage is often scored using a standardized system.

Discussion and Future Directions

The woodchuck model has been instrumental in demonstrating the potent in vivo efficacy of (1R,3R,4R)-Entecavir against hepadnavirus replication. [1]The profound and sustained suppression of WHV DNA observed in these studies provides a strong rationale for its clinical use in CHB patients. While direct comparative studies with Lamivudine and Adefovir in the woodchuck model are not as prevalent, the wealth of clinical data overwhelmingly supports the superior virological response achieved with Entecavir. [2][19][10][20][11][12] Future research in the woodchuck model should focus on:

  • Direct Head-to-Head Comparisons: Conducting well-controlled studies directly comparing the efficacy and resistance profiles of Entecavir with newer generation NAs.

  • Combination Therapies: Exploring the synergistic effects of Entecavir with immunomodulatory agents to achieve a functional cure, characterized by sustained off-treatment virological control and HBsAg seroclearance. [21]* Long-Term Outcomes: Further investigating the long-term impact of Entecavir treatment on the development of HCC in the woodchuck model. [22]

Conclusion

The in vivo validation of (1R,3R,4R)-Entecavir in the woodchuck hepatitis virus model has been a critical step in its development as a leading therapy for chronic hepatitis B. The model has consistently demonstrated Entecavir's potent suppression of viral replication, providing a strong preclinical foundation that has been successfully translated to the clinical setting. While direct comparative data with other nucleos(t)ide analogues in this model is limited, the available evidence, in conjunction with extensive clinical trial data, firmly establishes Entecavir as a highly effective antiviral agent for the management of CHB.

References

  • The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Woodchuck Hepatitis Virus (WHV) Infection Model. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

  • Korba, B. E., Cote, P. J., Hornbuckle, W. E., Tennant, B. C., & Gerin, J. L. (2000). Treatment of chronic woodchuck hepatitis virus infection in the Eastern woodchuck (Marmota monax) with nucleoside analogues is predictive of therapy for chronic hepatitis B virus infection in humans.
  • Roth, L., King, J. M., & Tennant, B. C. (1984). Experimental infection of the woodchuck (Marmota monax monax) with woodchuck hepatitis virus.
  • Tennant, B. C., & Gerin, J. L. (2001). The woodchuck model of hepatitis B virus infection. ILAR journal, 42(2), 89–102.
  • Combination of nucleoside analogues in the treatment of chronic hepatitis B virus infection: lesson from experimental models. (2005). Journal of Antimicrobial Chemotherapy, 55(5), 616-619.
  • Menne, S., & Cote, P. J. (2007). The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection. World journal of gastroenterology, 13(1), 104.
  • Genovesi, E. V., Lamb, L., Medina, I., Taylor, D., Seifer, M., Innaimo, S., ... & Colonno, R. J. (1998). Efficacy of the carbocyclic 2'-deoxyguanosine nucleoside BMS-200475 in the woodchuck model of hepatitis B virus infection. Antimicrobial agents and chemotherapy, 42(12), 3209-3217.
  • Zhu, Y., Yamamoto, T., Cullen, J., & Mason, W. S. (2005). Residual integrated viral DNA after hepadnavirus clearance by nucleoside analog therapy. Proceedings of the National Academy of Sciences, 102(3), 795-800.
  • Gaba, A. G., Sesha, J., Abdel-Misih, S., & El-Gazzaz, G. (2021). Imaging, Pathology, and Immune Correlates in the Woodchuck Hepatic Tumor Model. Tomography, 7(1), 43-52.
  • Popper, H., Shih, J. W. K., Gerin, J. L., Wong, D. C., Hoyer, B. H., London, W. T., ... & Purcell, R. H. (1981). Woodchuck hepatitis and hepatocellular carcinoma: correlation of histologic with virologic observations.
  • Serological and histological characteristics of woodchuck hepatitis... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Menne, S., Tumas, D. B., & Cote, P. J. (2019).
  • Colonno, R. J., Genovesi, E. V., Medina, I., Lamb, L., Durham, S. K., Huang, M. L., ... & Clark, J. M. (2001). Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. The Journal of infectious diseases, 184(10), 1236-1245.
  • Liaw, Y. F., Gane, E., Leung, N., Zeuzem, S., Wang, Y., Lai, C. L., ... & Globe, M. (2009). Entecavir versus lamivudine in the treatment of chronic hepatitis B patients with hepatic decompensation.
  • Analysis of woodchuck hepatitis virus dynamics in the woodchuck-WHV infection model during acute versus chronic infection, before and after antiviral treatment. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Menne, S., Tumas, D. B., & Cote, P. J. (2019). Liver-Targeted Toll-Like Receptor 7 Agonist Combined With Entecavir Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus.
  • Kosinska, A. D., Zhang, E., Johrden, L., Liu, J., Seiz, P. L., & Roggendorf, M. (2013). Combination of DNA prime–adenovirus boost immunization with entecavir elicits sustained control of chronic hepatitis B in the woodchuck model.
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  • Dunigan, D., & Agarkova, I. (2016).
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  • ELISA TNFa - no signals on my samples but there were signals for my standard wells. What should I check for my protocol?. (2023).
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A Comparative Guide to the Mitochondrial Toxicity of (1R,3R,4R)-Entecavir and other NRTIs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of antiviral therapeutics, a nuanced understanding of off-target effects is paramount. This guide provides an in-depth, comparative analysis of the mitochondrial toxicity associated with (1R,3R,4R)-Entecavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of chronic hepatitis B virus (HBV) infection, relative to other drugs in its class. By synthesizing data from enzymatic assays and cell-based studies, we aim to offer a clear perspective on the safety profile of Entecavir and the experimental frameworks used to assess mitochondrial health.

The Specter of Mitochondrial Toxicity with NRTIs

NRTIs are cornerstone therapies for viral infections like HIV and HBV. Their mechanism of action relies on their structural similarity to natural nucleosides, allowing them to be incorporated into the elongating viral DNA chain by reverse transcriptase, leading to chain termination and inhibition of viral replication. However, this mimicry can also lead to an unintended interaction with a crucial host enzyme: the mitochondrial DNA polymerase gamma (Pol-γ).[1][2][3]

Pol-γ is the sole DNA polymerase present in mitochondria, responsible for the replication and repair of mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol-γ by NRTIs can lead to mtDNA depletion, impairing the synthesis of essential proteins for the electron transport chain (ETC).[1][2][4] The downstream consequences of this are a cascade of mitochondrial dysfunction, including decreased ATP production, increased lactate production (a hallmark of anaerobic metabolism), and elevated reactive oxygen species (ROS), which can further damage cellular components.[4][5][6] Clinically, this can manifest as a range of adverse effects, from myopathy and neuropathy to more severe conditions like lactic acidosis and hepatic steatosis.[7][8][9]

The following diagram illustrates the central "Pol-γ hypothesis" of NRTI-induced mitochondrial toxicity.

cluster_0 Mitochondrion cluster_1 Cellular Consequences NRTI_TP NRTI-Triphosphate PolG DNA Polymerase Gamma (Pol-γ) NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA Mitochondrial DNA (mtDNA) mtDNA_rep->mtDNA ETC_proteins ETC Protein Synthesis mtDNA->ETC_proteins ETC Electron Transport Chain (ETC) ETC_proteins->ETC ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to increased Lactate Increased Lactate Production ETC->Lactate Impaired oxidative phosphorylation Toxicity Cellular Toxicity (Myopathy, Neuropathy, etc.) ROS->Toxicity

Caption: Mechanism of NRTI-induced mitochondrial toxicity via Pol-γ inhibition.

Comparative Mitochondrial Safety Profile of NRTIs

Extensive in vitro research has established a hierarchy of mitochondrial toxicity among NRTIs. This is primarily determined by the affinity of their activated triphosphate forms for Pol-γ.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Relative Potential for Mitochondrial ToxicityKey In Vitro Findings
(1R,3R,4R)-Entecavir (ETV) Very Low ETV-triphosphate is a poor substrate for Pol-γ and does not inhibit its activity even at high concentrations (up to 300 μM).[7][10] No significant changes in mtDNA levels, lactate production, or mitochondrial protein (COX II, COX IV) expression in long-term cell cultures.[7][10][11]
Zalcitabine (ddC) High Potent inhibitor of Pol-γ, leading to almost complete mtDNA depletion in cell cultures at low micromolar concentrations.[5][6]
Didanosine (ddI) High Strong inhibitor of Pol-γ, causing significant mtDNA depletion.[5][6]
Stavudine (d4T) Moderate to High Causes mtDNA depletion, particularly at higher concentrations.[5]
Zidovudine (AZT) Moderate Can reduce mtDNA levels and significantly increase lactate production at high concentrations.[5][6]
Lamivudine (3TC) Low Does not significantly affect mtDNA levels or lactate production.[5][6]
Abacavir (ABC) Low No significant effect on mtDNA synthesis.[5]
Tenofovir (TDF) Low No significant changes in mtDNA levels or lactate production across various cell types, even at high concentrations.[5][12][13]

This table summarizes findings from multiple in vitro studies, primarily in HepG2 (human hepatoblastoma) and skeletal muscle cells.[5][6][7][10][11][12][13]

The data consistently demonstrates that Entecavir, along with Lamivudine and Tenofovir, possesses a superior mitochondrial safety profile compared to older NRTIs like Zalcitabine, Didanosine, and Stavudine.[5][6][7][10] Studies have shown that even at concentrations up to 100 times the maximal clinical exposure, Entecavir does not induce mitochondrial toxicity.[7][10] Furthermore, combinations of Entecavir with other low-toxicity NRTIs like Lamivudine and Tenofovir also showed no evidence of mitochondrial impairment in vitro.[7][10]

A long-term study in patients with chronic hepatitis B receiving Entecavir monotherapy for four years showed an initial decrease in mtDNA content, which then recovered to baseline levels, suggesting no apparent long-term mitochondrial toxicity.[14]

Experimental Workflows for Assessing Mitochondrial Toxicity

A multi-parametric approach is essential for a thorough assessment of potential mitochondrial liabilities of drug candidates. The following workflow outlines key assays.

cluster_assays Mitochondrial Health Assessment start NRTI Treatment of Cell Cultures (e.g., HepG2, Primary Hepatocytes) mtDNA_quant mtDNA Quantification (qPCR) start->mtDNA_quant lactate Lactate Production Assay start->lactate protein_exp Mitochondrial Protein Expression (Western Blot for COX II/IV) start->protein_exp respiration Mitochondrial Respiration (Seahorse Assay) start->respiration morphology Mitochondrial Morphology (Microscopy) start->morphology end Comparative Toxicity Profile mtDNA_quant->end lactate->end protein_exp->end respiration->end morphology->end

Caption: Experimental workflow for assessing NRTI mitochondrial toxicity.

Detailed Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content

Principle: This assay determines the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR). A significant decrease in the mtDNA/nDNA ratio in drug-treated cells compared to vehicle controls indicates mtDNA depletion.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere.

    • Treat cells with various concentrations of the test NRTI and appropriate controls (e.g., a known toxic NRTI like ddC and a vehicle control) for an extended period (e.g., 9-15 days), refreshing the medium and drug every 2-3 days.

  • Genomic DNA Extraction:

    • Harvest cells and extract total genomic DNA using a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

    • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix.

    • Use two sets of primers: one targeting a mitochondrial gene (e.g., a region of the 12S rRNA gene) and another targeting a single-copy nuclear gene (e.g., β-actin or RNase P).

    • Run the qPCR reactions on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.

    • Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount.

    • Express the results as a percentage of the vehicle-treated control.

Lactate Production Assay

Principle: Mitochondrial dysfunction leads to a shift from oxidative phosphorylation to glycolysis for ATP production, resulting in increased production and secretion of lactic acid. This assay measures the concentration of lactate in the cell culture medium.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells as described in the mtDNA quantification protocol.

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture medium.

    • Harvest the cells and count them to normalize the lactate production to the cell number.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., colorimetric or fluorometric kits based on lactate oxidase).

    • Follow the manufacturer's instructions for the assay protocol.

  • Data Analysis:

    • Calculate the amount of lactate produced per cell.

    • Compare the lactate levels in the drug-treated samples to the vehicle control. A significant increase indicates impaired mitochondrial function.[5][6]

Western Blot for Mitochondrial Protein Expression

Principle: This assay assesses the levels of key mitochondrial proteins. A reduction in the levels of mtDNA-encoded proteins (like Cytochrome c oxidase subunit II, COX II) relative to nuclear-encoded mitochondrial proteins (like Cytochrome c oxidase subunit IV, COX IV, or Porin) can indicate impaired mtDNA replication or translation.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells as described previously.

  • Protein Extraction:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for an mtDNA-encoded protein (e.g., anti-COX II) and a nuclear-encoded mitochondrial protein (e.g., anti-COX IV or anti-Porin) as a loading control.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the mtDNA-encoded protein to the nuclear-encoded loading control.

Conclusion

The body of evidence from in vitro studies strongly supports a favorable mitochondrial safety profile for (1R,3R,4R)-Entecavir.[7][10][11][15] Its negligible interaction with mitochondrial DNA polymerase gamma places it in the class of NRTIs with the lowest potential for mitochondrial toxicity, alongside Lamivudine and Tenofovir.[5][6] This contrasts sharply with older NRTIs such as Zalcitabine, Didanosine, and Stavudine, which exhibit significant mitochondrial toxicity. For researchers and clinicians, this distinction is critical for both the development of new antiviral agents and the long-term management of patients with chronic viral infections. The experimental protocols detailed herein provide a robust framework for the continued assessment of mitochondrial health in the context of drug discovery and development.

References

  • Birkus, G., Hitchcock, M. J. M., & Cihlar, T. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716–723. [Link]

  • Chan, A. P., & Sabar, M. F. (2019). Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition. AIDS Research and Human Retroviruses, 35(11-12), 997–1006. [Link]

  • Colonno, R. J., et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • Langford, D., et al. (2021). Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport. International Journal of Molecular Sciences, 22(16), 8826. [Link]

  • ASM Journals. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Apostolova, N., et al. (2017). Beyond the polymerase-γ theory: Production of ROS as a mode of NRTI-induced mitochondrial toxicity. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1858(8), 646-653. [Link]

  • Kirby, K. A., & Johnson, A. A. (2014). Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. Antimicrobial Agents and Chemotherapy, 58(1), 353-359. [Link]

  • QxMD. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Read by QxMD. [Link]

  • PubMed. (2007). Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. PubMed. [Link]

  • Deranged Physiology. (2020). Mitochondrial toxicity due to antiretroviral therapy (NRTIs). Deranged Physiology. [Link]

  • Caron, M., et al. (2005). Mitochondrial and Metabolic Effects of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in Mice Receiving One of Five Single- and Three Dual-NRTI Treatments. Antimicrobial Agents and Chemotherapy, 49(10), 4127–4135. [Link]

  • QxMD. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Read by QxMD. [Link]

  • aidsmap. (2019). Even newer NRTIs (anti-HIV drugs) found to cause mitochondrial damage in muscle. aidsmap. [Link]

  • ASM Journals. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy. [Link]

  • IRIS. (2002). Direct analysis of mitochondrial toxicity of antiretroviral drugs. IRIS. [Link]

  • Baishideng Publishing Group. (2015). Adverse effects of oral antiviral therapy in chronic hepatitis B. Baishideng Publishing Group. [Link]

  • European Medicines Agency. (2007). Reflection paper on the in vitro investigation of mitochondrial toxicity of NRTIs. European Medicines Agency. [Link]

  • Wang, Y., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of Entecavir Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2095–2102. [Link]

  • PubMed. (2007). Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors. PubMed. [Link]

  • Lee, H., et al. (2019). Treatment with tenofovir disoproxil fumarate or entecavir in chronic hepatitis B virus‐infected patients with renal impairment: results from a 7‐year, multicentre retrospective cohort study. Alimentary Pharmacology & Therapeutics, 49(9), 1227–1236. [Link]

  • Kakuda, T. N. (2000). Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity. Clinical Therapeutics, 22(6), 685–708. [Link]

  • Lewis, W., Day, B. J., & Copeland, W. C. (2003). Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective. Nature Reviews Drug Discovery, 2(10), 812–822. [Link]

  • Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1(5), 417–422. [Link]

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A Comparative In Vitro Potency Analysis of (1R,3R,4R)-Entecavir Against a Panel of Clinically Relevant Antivirals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the in vitro potency of (1R,3R,4R)-Entecavir, a potent nucleoside analog, against a curated panel of established antiviral agents. Designed for researchers, virologists, and drug development professionals, this document delves into the comparative efficacy of these compounds, supported by experimental data and detailed methodologies. Our objective is to present an objective, data-driven comparison to inform preclinical research and antiviral screening strategies.

Introduction: The Therapeutic Landscape and the Role of Entecavir

The management of chronic viral infections, particularly Hepatitis B (HBV), remains a significant global health challenge. Nucleoside and nucleotide analogs represent a cornerstone of antiviral therapy, acting by inhibiting the viral polymerase, an enzyme critical for viral replication. Entecavir, a guanosine nucleoside analog, is a highly potent and selective inhibitor of HBV DNA polymerase. Its unique (1R,3R,4R) stereochemical configuration is crucial for its high affinity for the viral enzyme and its subsequent therapeutic efficacy.

This guide will compare the in vitro potency of (1R,3R,4R)-Entecavir against other key antivirals, including Lamivudine, Adefovir Dipivoxil, and Tenofovir Disoproxil Fumarate (TDF), which are also staples in the treatment of chronic HBV. Furthermore, we will explore its activity profile against Human Immunodeficiency Virus (HIV), given the frequent co-infection of HBV and HIV.

Mechanism of Action: A Molecular Perspective

The antiviral activity of Entecavir is contingent upon its intracellular phosphorylation to the active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain. Once incorporated, Entecavir-triphosphate terminates DNA chain elongation, thereby halting viral replication.

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Entecavir Entecavir (1R,3R,4R) Entecavir_MP Entecavir Monophosphate Entecavir->Entecavir_MP Cellular Kinases Entecavir_DP Entecavir Diphosphate Entecavir_MP->Entecavir_DP Cellular Kinases Entecavir_TP Entecavir Triphosphate (Active) Entecavir_DP->Entecavir_TP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Entecavir_TP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Entecavir_TP->Viral_DNA_Synthesis Incorporation HBV_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination (Replication Blocked) Viral_DNA_Synthesis->Chain_Termination

Figure 1: Mechanism of action of (1R,3R,4R)-Entecavir.

Comparative In Vitro Potency: A Data-Driven Analysis

The following table summarizes the 50% effective concentration (EC50) values of (1R,3R,4R)-Entecavir and other antiviral agents against wild-type HBV and HIV in cell-based assays. Lower EC50 values indicate higher potency.

Antiviral AgentTarget VirusEC50 (nM)Cell LineReference
(1R,3R,4R)-Entecavir HBV 0.5 - 10 HepG2 2.2.15 ****
LamivudineHBV100 - 1000HepG2 2.2.15
Adefovir DipivoxilHBV300 - 1500HepG2 2.2.15
Tenofovir Disoproxil FumarateHBV50 - 300HepG2 2.2.15
(1R,3R,4R)-Entecavir HIV-1 >1000 MT-4 ****
LamivudineHIV-110 - 50MT-4
Tenofovir Disoproxil FumarateHIV-15 - 20MT-4

Note: EC50 values can vary depending on the specific cell line, viral strain, and assay conditions used. The data presented here are representative values from published literature.

Experimental Protocols: A Guide to In Vitro Antiviral Assays

The following protocols provide a detailed methodology for determining the in vitro potency of antiviral compounds.

Cell-Based Antiviral Assay (HBV)

This assay measures the ability of a compound to inhibit HBV replication in a stable, HBV-producing cell line.

HBV_Antiviral_Assay_Workflow start Start seed_cells Seed HepG2 2.2.15 cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of antiviral compounds seed_cells->add_compounds incubate Incubate for 6-9 days add_compounds->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant quantify_dna Quantify extracellular HBV DNA (qPCR or dot blot) collect_supernatant->quantify_dna calculate_ec50 Calculate EC50 values quantify_dna->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for the HBV cell-based antiviral assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HepG2 2.2.15 cells, which constitutively express HBV, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the HepG2 2.2.15 cells into 96-well microplates at a predetermined density to ensure confluent monolayers during the assay period.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Entecavir, Lamivudine) in culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Remove the existing medium from the cells and add the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for 6 to 9 days at 37°C in a humidified CO2 incubator. The medium should be replaced with fresh compound-containing medium every 3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant, which contains progeny virions.

  • HBV DNA Quantification: Isolate viral DNA from the supernatant. Quantify the amount of HBV DNA using a sensitive method such as quantitative PCR (qPCR) or dot blot hybridization.

  • Data Analysis: Determine the concentration of the compound that inhibits HBV replication by 50% (EC50) by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compounds to ensure that the observed antiviral activity is not due to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): The selectivity of the antiviral compound is determined by calculating the SI, which is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Discussion and Conclusion

The in vitro data clearly demonstrate the superior potency of (1R,3R,4R)-Entecavir against wild-type HBV compared to other nucleoside/nucleotide analogs such as Lamivudine and Adefovir Dipivoxil. Its EC50 values are consistently in the low nanomolar range, highlighting its high affinity for the HBV DNA polymerase. While highly effective against HBV, Entecavir exhibits weak activity against HIV-1, a critical consideration in the clinical management of co-infected patients. In contrast, Tenofovir and Lamivudine possess potent activity against both viruses.

The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of antiviral compounds. Adherence to these standardized protocols is essential for generating reproducible and comparable data, which is fundamental for the identification and development of new antiviral therapies. The use of self-validating systems, including appropriate controls and cytotoxicity assessments, ensures the integrity and trustworthiness of the experimental results.

References

  • Langley, D. R., Walsh, A. W., & Baldick, C. J. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Journal of Virology, 81(8), 3992-4001. [Link]

  • Ying, C., De Clercq, E., & Neyts, J. (2000). Entecavir is a potent and selective inhibitor of hepatitis B virus replication in vitro. Antimicrobial Agents and Chemotherapy, 44(11), 3115-3117. [Link]

  • Levrero, M., & Zucman-Rossi, J. (2016). Mechanisms of HBV-induced hepatocellular carcinoma. Journal of Hepatology, 64(1 Suppl), S84-S101. [Link]

  • Innaimo, S. F., Seifer, M., & Standring, D. N. (1997). A cell-based assay for inhibitors of hepatitis B virus replication. Antiviral Therapy, 2(3), 183-190. [Link]

  • Doong, S. L., Tsai, C. H., & Schinazi, R. F. (1991). Inhibition of the replication of hepatitis B virus in vitro by 2',3'-dideoxy-3'-thiacytidine and related analogues. Proceedings of the National Academy of Sciences, 88(19), 8495-8499. [Link]

  • He, G. Y., Wang, Y., & Zhou, Z. H. (2004). Adefovir dipivoxil for the treatment of chronic hepatitis B. The Annals of Pharmacotherapy, 38(2), 269-277. [Link]

  • Srinivas, R. V., & Fridland, A. (1998). Antiviral activities of tenofovir (PMPA) and tenofovir disoproxil (PMPA-pro-drug) against human hepatitis B virus. Antimicrobial Agents and Chemotherapy, 42(6), 1484-1490. [Link]

  • Lin, P. F., Samanta, H., & Johnson, A. (2003). Entecavir is a selective inhibitor of hepatitis B virus replication in vitro and in vivo. Antimicrobial Agents and Chemotherapy, 47(5), 1638-1645. [Link]

  • Vince, R., Hua, M., & Brownell, J. (1988). Potent and selective activity of a new carbocyclic nucleoside analog (carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochemical and Biophysical Research Communications, 156(2), 1046-1053. [Link]

A Guide to the Enzymatic Validation of (1R,3R,4R)-Entecavir's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision of Entecavir in Anti-HBV Therapy

Entecavir (ETV), a carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. Its clinical success is rooted in its potent and highly selective inhibition of the HBV polymerase, the viral enzyme essential for genome replication.[1] Unlike many other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Entecavir boasts a high barrier to resistance in treatment-naïve patients, a characteristic directly linked to its intricate mechanism of action.[2] This guide provides an in-depth analysis of the enzymatic assays crucial for validating the mechanism of (1R,3R,4R)-Entecavir, offering a comparative perspective against other key anti-HBV nucleos(t)ide analogs, Lamivudine (3TC) and Tenofovir.

The core of Entecavir's efficacy lies in its intracellular conversion to the active triphosphate form, Entecavir-triphosphate (ETV-TP).[1] ETV-TP then targets the HBV polymerase with a multi-faceted approach:

  • Competitive Inhibition: ETV-TP directly competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral polymerase.[1][2]

  • Inhibition of All Three Polymerase Functions: It effectively blocks all three catalytic activities of the HBV polymerase: the priming of DNA synthesis, the reverse transcription of the pre-genomic RNA (pgRNA) into the negative-strand DNA, and the synthesis of the positive-strand DNA.[1][3]

  • Delayed Chain Termination: Upon incorporation into the nascent viral DNA, Entecavir acts as a "nonobligate" chain terminator. Despite possessing a 3'-hydroxyl group, steric hindrance caused by its unique structure prevents efficient subsequent nucleotide addition, effectively halting DNA elongation after a few more bases are added.[2][3][4]

This guide will dissect the key enzymatic assays that substantiate these claims, providing both the "how" and the "why" behind the experimental designs.

Visualizing the Mechanism: Entecavir's Triple-Lock on HBV Replication

Entecavir_Mechanism cluster_Cell Hepatocyte cluster_HBV_Replication HBV Polymerase Action ETV Entecavir (Prodrug) ETV_TP Entecavir-TP (Active) ETV->ETV_TP Cellular Kinases Priming 1. Base Priming ETV_TP->Priming Competes with dGTP Inhibits ReverseTranscription 2. Reverse Transcription (- Strand Synthesis) ETV_TP->ReverseTranscription Competes with dGTP Inhibits PositiveStrand 3. DNA Synthesis (+ Strand Synthesis) ETV_TP->PositiveStrand Incorporation & Chain Termination dGTP dGTP (Natural Substrate) dGTP->Priming dGTP->ReverseTranscription dGTP->PositiveStrand

Caption: Entecavir's multi-stage inhibition of HBV polymerase.

I. The Workhorse Assay: HBV Polymerase Inhibition

The foundational experiment to determine the potency of an antiviral compound against HBV is the in vitro polymerase inhibition assay. This assay directly measures the ability of the active form of the drug (ETV-TP) to inhibit DNA synthesis catalyzed by the HBV polymerase.

Causality Behind Experimental Choices

The choice of enzyme source is critical. While recombinant HBV polymerase can be used, a more biologically relevant system utilizes endogenous polymerase within intact nucleocapsids isolated from HBV-transfected hepatoma cells (e.g., HepG2).[3] This approach preserves the native conformation of the polymerase and its interaction with the viral pgRNA template. The use of a radiolabeled deoxynucleoside triphosphate (dNTP), such as [α-³³P]TTP, provides a sensitive and quantitative measure of newly synthesized DNA.

Experimental Protocol: HBV Polymerase Inhibition Assay
  • Isolation of HBV Nucleocapsids:

    • Transfect HepG2 cells with an HBV expression plasmid.

    • After 4-5 days, lyse the cells and treat the lysate with detergent and nuclease to remove cellular debris and non-encapsidated nucleic acids.

    • Isolate the nucleocapsids by centrifugation through a sucrose cushion.[2]

  • Polymerase Reaction:

    • Prepare a reaction mixture containing the isolated nucleocapsids, a reaction buffer (Tris-HCl, MgCl₂, DTT, KCl), unlabeled dATP, dCTP, and dGTP, and a radiolabeled dNTP like [α-³³P]TTP.

    • Add serial dilutions of ETV-TP (or other inhibitors like Lamivudine-TP or Tenofovir-diphosphate) to the reaction tubes. Include a no-inhibitor control.

    • Initiate the reaction by incubating at 37°C for 1-2 hours.

  • Quantification of DNA Synthesis:

    • Stop the reaction and precipitate the newly synthesized radiolabeled DNA using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled dNTPs.

    • Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of polymerase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression.[5]

II. Proving the Mechanism: Kinetic and Chain Termination Assays

Beyond simply demonstrating inhibition, it is crucial to elucidate how Entecavir works. This involves determining its mode of inhibition (competitive) and confirming its ability to terminate DNA chain elongation.

A. Kinetic Analysis: Unveiling Competitive Inhibition

To confirm that ETV-TP competes with the natural substrate dGTP, kinetic studies are performed. By measuring the rate of the polymerase reaction at various concentrations of both the substrate (dGTP) and the inhibitor (ETV-TP), a Lineweaver-Burk plot can be generated.

Experimental Protocol: Kinetic Analysis
  • Set up Polymerase Reactions: Follow the HBV Polymerase Inhibition Assay protocol, but with a matrix of varying concentrations of both dGTP and ETV-TP.

  • Measure Reaction Velocity: Quantify the rate of DNA synthesis (velocity) for each condition.

  • Data Analysis:

    • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the dGTP concentration (1/[S]).

    • A hallmark of competitive inhibition is that the lines for different inhibitor concentrations will intersect on the y-axis.[6]

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value and the Michaelis constant (Kₘ) for the substrate using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .[3]

B. The Definitive Proof: Primer Extension Assay for Chain Termination

The primer extension assay provides visual and definitive evidence of chain termination. This technique uses a labeled DNA primer annealed to a template, which is then extended by the polymerase. The lengths of the resulting products in the presence and absence of the inhibitor reveal its effect on elongation.

Experimental Protocol: Primer Extension Assay
  • Prepare the Template-Primer:

    • Synthesize a DNA or RNA template and a complementary DNA primer. The primer is typically labeled at its 5' end with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye.[7][8]

    • Anneal the labeled primer to the template.

  • Extension Reaction:

    • Set up reaction mixtures containing the annealed template-primer, recombinant HBV polymerase, and a mixture of all four dNTPs.

    • Add either a chain-terminating dideoxynucleotide (ddGTP, as a positive control), ETV-TP, or no inhibitor (negative control) to separate reactions.

    • Incubate at 37°C to allow primer extension.

  • Analysis of Products:

    • Stop the reactions and denature the DNA products.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled or fluorescently-labeled DNA fragments by autoradiography or fluorescence imaging.

  • Interpreting the Results: In the presence of ETV-TP, the assay will show an accumulation of shorter DNA fragments compared to the no-inhibitor control, indicating that the polymerase has been halted prematurely. This demonstrates the chain-terminating property of Entecavir.[6]

Visualizing the Workflow: From Inhibition to Termination

Assay_Workflow cluster_Inhibition HBV Polymerase Inhibition Assay cluster_Termination Primer Extension Assay a1 Isolate Nucleocapsids a2 Polymerase Reaction (ETV-TP Titration) a1->a2 a3 Quantify DNA Synthesis a2->a3 a4 Calculate IC50 a3->a4 b1 Prepare Labeled Primer-Template b2 Extension Reaction (with/without ETV-TP) b1->b2 b3 Denaturing PAGE b2->b3 b4 Visualize Products b3->b4

Caption: Workflow for key enzymatic validation assays.

III. Comparative Performance: Entecavir vs. Alternatives

The true measure of a drug's utility is its performance relative to other therapeutic options. Enzymatic assays provide a direct, quantitative comparison of the intrinsic potencies of different antiviral agents.

Compound (Active Form)Target PolymeraseKᵢ (nM)IC₅₀ (nM)Fold Potency vs. 3TC-TPReference(s)
Entecavir-TP Wild-Type HBV0.2 0.5 ~22x[5]
Lamivudine-TP (3TC-TP)Wild-Type HBV4.4~111x[5]
Entecavir-TP 3TC-Resistant HBV-31-52100-300x [5]
Lamivudine-TP (3TC-TP)3TC-Resistant HBV->10,000-[5]

Note: Kᵢ and IC₅₀ values can vary based on assay conditions. Data presented is for comparative purposes.

These data clearly demonstrate the superior intrinsic potency of ETV-TP against wild-type HBV polymerase compared to Lamivudine-TP.[5] Crucially, while Lamivudine loses its efficacy against resistant strains, Entecavir retains significant activity, highlighting its high barrier to resistance at a biochemical level.[5] Clinical studies comparing Entecavir with Lamivudine and Tenofovir have shown comparable or superior efficacy in reducing HBV DNA levels.[9][10][11]

IV. The Safety Check: Assessing Off-Target Effects on Human DNA Polymerases

A critical aspect of drug development is ensuring selectivity for the viral target over host enzymes. For nucleoside analogs, this means assessing their effect on human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), as its inhibition can lead to mitochondrial toxicity.

Causality Behind Experimental Choices

The rationale here is to directly test the inhibitory potential of ETV-TP against purified human DNA polymerases (alpha, beta, and gamma). Polymerase alpha is involved in the initiation of DNA replication, beta in DNA repair, and gamma in mitochondrial DNA replication. A lack of inhibition at high concentrations indicates high selectivity and predicts a favorable safety profile.

Experimental Protocol: Human DNA Polymerase Inhibition
  • Obtain Purified Enzymes: Use commercially available, purified recombinant human DNA polymerases α, β, and γ.

  • Set up Polymerase Reactions:

    • For each polymerase, prepare a reaction mixture with an appropriate buffer, an activated DNA template, all four dNTPs (one of which is radiolabeled), and the purified human polymerase.

    • Add serial dilutions of ETV-TP, with concentrations reaching well above the therapeutic range (e.g., up to 300 µM).[12]

  • Quantify DNA Synthesis: Use the same TCA precipitation and scintillation counting method as described for the HBV polymerase assay.

  • Data Analysis: Calculate the percent inhibition at each concentration. Studies have shown that ETV-TP does not significantly inhibit human DNA polymerases α, β, or δ, and is not recognized by mitochondrial DNA polymerase γ, even at very high concentrations.[3][12] This high degree of selectivity is a key contributor to Entecavir's excellent safety profile.

Conclusion: A Validated Mechanism for a Superior Antiviral

The enzymatic assays detailed in this guide provide a robust framework for validating the mechanism of action of (1R,3R,4R)-Entecavir. Through a combination of polymerase inhibition, kinetic analysis, and chain termination assays, it is possible to quantitatively demonstrate Entecavir's potent, competitive, and multi-faceted inhibition of the HBV polymerase. Furthermore, comparative assays against other nucleoside analogs and selectivity profiling against human polymerases solidify its position as a highly effective and safe therapeutic agent. These self-validating experimental systems are fundamental to the continued development and understanding of antiviral therapies, providing the critical data that bridges molecular interactions with clinical efficacy.

References

  • MDPI. (n.d.). Full-Genome Hepatitis B Virus Genotyping: A Juxtaposition of Next-Generation and Clone-Based Sequencing Approaches—Comparing Genotyping Methods of Hepatitis B Virus. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. Available from: [Link]

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  • National Institutes of Health (NIH). (n.d.). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Available from: [Link]

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  • PubMed. (n.d.). Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Available from: [Link]

  • Allied Academies. (2011). Active recombinant Reverse Transcriptase Domain of human Hepatitis B Virus Polymerase. Available from: [Link]

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  • Patsnap. (n.d.). What is the mechanism of Entecavir?. Available from: [Link]

  • ResearchGate. (n.d.). Entecavir+tenofovir vs. lamivudine/telbivudine+adefovir in chronic hepatitis B patients with prior suboptimal response. Available from: [Link]

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A Comparative Guide to the Pharmacodynamics of (1R,3R,4R)-Entecavir and Its Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of antiviral therapeutics, particularly for chronic hepatitis B virus (HBV) infection, entecavir stands as a cornerstone of treatment. Its potent and selective inhibition of the HBV polymerase has rendered it a first-line agent. However, the clinical success of entecavir is intrinsically linked to its specific stereochemistry. This guide provides an in-depth comparative analysis of the pharmacodynamics of the clinically approved (1R,3R,4R)-entecavir and its diastereomers, offering insights into the critical role of molecular geometry in its antiviral activity.

The core structure of entecavir possesses three chiral centers, giving rise to eight possible stereoisomers. The deliberate and stereospecific synthesis of the (1R,3R,4R) configuration is paramount, as even subtle changes in the spatial arrangement of its functional groups can dramatically alter its biological activity.[1][2] This guide will dissect the available data, explain the causality behind the observed differences in potency, and provide detailed experimental protocols for the evaluation of such antiviral agents.

The Primacy of (1R,3R,4R)-Entecavir: A Deep Dive into its Pharmacodynamics

(1R,3R,4R)-Entecavir is a carbocyclic guanosine analogue that, upon administration, is efficiently phosphorylated within hepatocytes to its active triphosphate form, entecavir triphosphate (ETV-TP).[3] This active metabolite then acts as a potent and selective inhibitor of the HBV polymerase, a multi-functional enzyme essential for viral replication.

The inhibitory action of ETV-TP is multifaceted, targeting three distinct activities of the HBV polymerase:

  • Base Priming: The initiation of DNA synthesis.

  • Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.

  • DNA-Dependent DNA Polymerase Activity: The synthesis of the positive DNA strand.[3]

By competitively inhibiting the natural substrate, deoxyguanosine triphosphate (dGTP), ETV-TP effectively terminates the elongation of the viral DNA chain.[3] This leads to a profound reduction in HBV DNA levels in the blood.[4]

The remarkable potency of (1R,3R,4R)-entecavir is underscored by its low nanomolar 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values against wild-type HBV.

Parameter Value Reference
EC50 (in HepG2 2.2.15 cells) 0.004 µM[3]
IC50 (of ETV-TP against HBV polymerase) 0.001 µM[3]

Comparative Pharmacodynamics: The Case of Fluorinated Diastereomers

The anti-HBV activity of these diastereomers was evaluated in HepG2 2.2.15 cells, a widely used in vitro model for HBV replication. The following table summarizes the key pharmacodynamic parameters:

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
(1R,3R,4R)-Entecavir 0.0035>100>28,571[6]
6″-(E)-Fluoro Entecavir 0.000446.5116,250[6]
6″-(Z)-Fluoro Entecavir 0.0043>100>23,256[6]

Analysis of the Comparative Data:

  • 6″-(E)-Fluoro Entecavir: This diastereomer exhibited approximately 9-fold greater potency (lower EC50) than the parent entecavir. However, this increased potency was accompanied by a significant increase in cytotoxicity (lower CC50), resulting in a lower, though still favorable, selectivity index.

  • 6″-(Z)-Fluoro Entecavir: The antiviral potency of this diastereomer was comparable to that of entecavir. Notably, it displayed no significant cytotoxicity at the tested concentrations, leading to a high selectivity index.

These findings underscore the delicate balance between antiviral potency and cellular toxicity, and how stereochemical modifications can modulate this relationship. The exomethylene group at the 6'-position is a critical pharmacophore for entecavir's activity, and the introduction of a fluorine atom at this position with different spatial orientations (E vs. Z) clearly influences the molecule's interaction with both the viral polymerase and cellular components.[6]

The Unseen Diastereomers: A Case for Stereochemical Inactivity

The lack of published data on the other diastereomers of entecavir strongly suggests their pharmacological insignificance. The stereospecific requirements of the active site of the HBV polymerase are such that only the (1R,3R,4R) configuration of entecavir can bind with high affinity and effectively compete with the natural substrate.

The synthesis of entecavir is a complex process that often involves stereoselective steps to ensure the formation of the desired isomer.[1][2] Any deviation from the specific spatial arrangement of the hydroxyl, hydroxymethyl, and guanine moieties on the cyclopentyl ring would likely lead to a dramatic loss of antiviral activity due to improper fit within the enzyme's active site.

Experimental Protocols

In Vitro Anti-HBV Activity Assay in HepG2 2.2.15 Cells

This protocol outlines the methodology used to determine the 50% effective concentration (EC50) of antiviral compounds against HBV.

Objective: To quantify the antiviral potency of test compounds by measuring the inhibition of HBV DNA replication in a cell-based assay.

Methodology:

  • Cell Culture: Maintain HepG2 2.2.15 cells, which are stably transfected with the HBV genome, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., entecavir and its diastereomers) in a suitable solvent like DMSO. A series of dilutions are then made in the culture medium.

  • Treatment: Seed HepG2 2.2.15 cells in multi-well plates and allow them to adhere. Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a no-drug control and a positive control (a known anti-HBV agent).

  • Incubation: Incubate the treated cells for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • HBV DNA Extraction: After the incubation period, harvest the supernatant and extract the encapsidated HBV DNA from the viral particles.

  • Quantification of HBV DNA: Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a specific region of the HBV genome.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.

Objective: To assess the toxicity of the test compounds on the host cells used in the antiviral assay.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the anti-HBV activity assay, using the same cell line (HepG2 2.2.15) and the same range of compound concentrations.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-drug control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

HBV_Replication_and_Entecavir_Action cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte cluster_drug Entecavir Action HBV HBV Entry Entry into Hepatocyte HBV->Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA Formation Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (incl. Polymerase) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions Assembly of New Virions Reverse_Transcription->New_Virions Entecavir Entecavir Phosphorylation Phosphorylation Entecavir->Phosphorylation ETV_TP Entecavir-TP Phosphorylation->ETV_TP Inhibition Inhibition of HBV Polymerase ETV_TP->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of HBV replication and Entecavir's inhibitory action.

Antiviral_Assay_Workflow Start Start Cell_Culture Culture HepG2 2.2.15 Cells Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 6-8 Days Treatment->Incubation DNA_Extraction Extract HBV DNA from Supernatant Incubation->DNA_Extraction Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay Incubation->Cytotoxicity_Assay qPCR Quantify HBV DNA via qPCR DNA_Extraction->qPCR EC50_Calc Calculate EC50 qPCR->EC50_Calc SI_Calc Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc CC50_Calc->SI_Calc End End SI_Calc->End

Caption: Workflow for in vitro anti-HBV activity and cytotoxicity testing.

Conclusion

References

  • Kumamoto, H., Fukano, M., Nakano, T., Iwagami, K., Takeyama, C., Kohgo, S., Imoto, S., Amano, M., Kuwata-Higashi, N., Aoki, M., Abe, H., Mitsuya, H., Fukuhara, K., & Haraguchi, K. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836. [Link]

  • Kumamoto, H., Fukano, M., Nakano, T., Iwagami, K., Takeyama, C., Kohgo, S., Imoto, S., Amano, M., Kuwata-Higashi, N., Aoki, M., Abe, H., Mitsuya, H., Fukuhara, K., & Haraguchi, K. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. PubMed. [Link]

  • Kumamoto, H., Fukano, M., Nakano, T., Iwagami, K., Takeyama, C., Kohgo, S., Imoto, S., Amano, M., Kuwata-Higashi, N., Aoki, M., Abe, H., Mitsuya, H., Fukuhara, K., & Haraguchi, K. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. Europe PMC. [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., Pokornowski, K. A., Fang, J., Tenney, D. J., & Colonno, R. J. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Journal of virology, 81(8), 3992–4001. [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

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  • LiverTox. (2018). Entecavir. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

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  • Block, T. M., Lu, X., Platt, F. M., Foster, G. R., Gerlich, W. H., Dwek, R. A., & Blumberg, B. S. (1994). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. Antimicrobial agents and chemotherapy, 38(10), 2449–2454. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R,3R,4R)-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Entecavir, a potent guanosine nucleoside analogue used in antiviral research and therapy.[1][2] As a compound with significant biological activity, including potential long-term health effects, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide synthesizes regulatory standards with practical, field-proven insights to establish a self-validating system for managing Entecavir waste streams.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Entecavir's efficacy as an antiviral agent is rooted in its ability to interfere with viral polymerase activity.[2] This same potency necessitates careful handling and disposal. The primary risks associated with Entecavir are not acute but are related to prolonged or repeated exposure.

A review of supplier Safety Data Sheets (SDS) reveals several key hazard classifications under the Globally Harmonized System (GHS).[3] One comprehensive SDS classifies Entecavir (hydrate) with the following hazards:

  • Carcinogenicity, Category 2 (H351): Suspected of causing cancer.[3]

  • Reproductive Toxicity, Category 1B (H360): May damage fertility or the unborn child.[3]

  • Specific Target Organ Toxicity (Repeated Exposure), Category 1 (H372): Causes damage to organs through prolonged or repeated exposure.[3]

  • Acute Toxicity - Oral, Category 4 (H302): Harmful if swallowed.[3][4][5]

These classifications mandate that Entecavir be treated as a hazardous substance. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling hazardous and cytotoxic drugs, which serve as a foundational standard for risk mitigation.[6][7][8] The main routes of occupational exposure include inhalation of aerosolized powders, absorption through the skin, and accidental ingestion.[8] Therefore, the disposal plan is designed to minimize these exposure pathways for all personnel, including those not directly involved in the research.

Hazard Classification GHS Category Hazard Statement Primary Concern
Carcinogenicity2H351: Suspected of causing cancerLong-term health effects from chronic exposure
Reproductive Toxicity1BH360: May damage fertility or the unborn childDevelopmental and reproductive health risks
STOT (Repeated Exposure)1H372: Causes damage to organsCumulative organ damage
Acute Oral Toxicity4H302: Harmful if swallowedImmediate health risk upon ingestion

Data synthesized from supplier Safety Data Sheets.[3]

Regulatory Framework: Adherence to National Standards

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] A key tenet of recent EPA rulings is the strict prohibition on the sewering (i.e., drain disposal) of hazardous pharmaceutical waste to prevent the contamination of waterways.[11][12]

While Entecavir is not explicitly on the EPA's "P" or "U" lists of acute hazardous wastes, its characteristics of toxicity mean it must be managed as a hazardous waste.[10][11] Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete classification.[13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all Entecavir waste is handled, segregated, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Segregation at the Point of Generation

Proper disposal begins with immediate and correct segregation. Never mix Entecavir waste with non-hazardous solid or liquid waste.

  • Bulk/Pure Entecavir: Unused, expired, or off-spec Entecavir powder (API). This is the most concentrated form of the waste.

  • Grossly Contaminated Items: Labware (flasks, beakers, pipette tips), weighing papers, and personal protective equipment (PPE) that are visibly contaminated with Entecavir powder.

  • Trace Contaminated Items: Items with minimal, non-visible contamination, including empty stock containers, gloves, and bench paper from the work area.

Step 2: Personal Protective Equipment (PPE)

When handling any form of Entecavir waste, personnel must wear PPE consistent with OSHA's guidelines for hazardous drugs.[7][14]

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended. Change gloves immediately if torn or contaminated.[14]

  • Gown: A disposable, solid-front gown with long sleeves and elastic cuffs.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: If handling bulk powders outside of a containment hood, a NIOSH-approved respirator is required to prevent inhalation.

Step 3: Containment and Labeling

All pharmaceutical waste classified as RCRA hazardous must be collected in designated containers.

  • Container Type: Use black, leak-proof, and sealable containers specifically designated for hazardous pharmaceutical waste. These are often referred to as "black RCRA bins."

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Entecavir Waste," "Trace Chemotherapy Waste"). Follow all institutional and local labeling requirements.

Step 4: Final Disposal Method

The universally recommended and accepted method for the final disposal of Entecavir is high-temperature incineration .

  • Procedure: Arrange for a licensed hazardous waste disposal contractor to transport the sealed waste containers to a permitted chemical destruction facility.

  • Rationale: Controlled incineration at high temperatures ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[15]

  • Prohibited Methods:

    • DO NOT dispose of Entecavir waste down the drain. This is a violation of EPA regulations.[11][12]

    • DO NOT dispose of Entecavir waste in regular or biohazardous trash. This can lead to occupational exposure for custodial staff and environmental contamination.[8]

The following diagram illustrates the decision-making workflow for proper Entecavir disposal.

Entecavir_Disposal_Workflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Final Disposition start Entecavir Waste Generated assess Assess Waste Type & Contamination Level start->assess bulk Bulk API or Grossly Contaminated Items assess->bulk Bulk / Gross trace Trace Contaminated Labware & PPE assess->trace Trace sharps Contaminated Needles or Sharps assess->sharps Sharps container_black Place in Black RCRA Hazardous Waste Container bulk->container_black trace->container_black container_sharps Place in Hazardous Sharps Container (RCRA-rated) sharps->container_sharps end_process Seal Container When Full and Label Correctly container_black->end_process container_sharps->end_process disposal Arrange Pickup by Licensed Hazardous Waste Vendor for High-Temperature Incineration end_process->disposal

Entecavir Waste Disposal Decision Workflow

Spill and Emergency Procedures

Accidental spills must be managed immediately to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Don PPE: Wear the full PPE described in Step 2 of the protocol. For large spills, respiratory protection is critical.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For powder spills, gently cover the area with damp absorbent pads to avoid making the powder airborne.[14]

  • Clean-up: Collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them directly into the designated black RCRA hazardous waste container.[4][15]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Alternative Deactivation Methodologies

For specific applications, such as the decontamination of dilute aqueous solutions, chemical deactivation may be an option prior to disposal. Research has shown that adsorbents like activated carbon can be effective in binding and removing active pharmaceutical ingredients from solutions.[16][17] Commercial drug deactivation systems, often containing activated carbon, are available and render drugs inert and safe for disposal in household trash in non-laboratory settings.[18][19] In a laboratory context, any spent carbon or deactivation pouches must still be disposed of as solid hazardous chemical waste through a licensed vendor.[17] This method should only be used following a validated institutional protocol and does not replace the need for incineration for bulk or solid waste.

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Navigating the Handling of (1R,3R,4R)-Entecavir: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

(1R,3R,4R)-Entecavir, a potent guanosine nucleoside analogue active against the hepatitis B virus (HBV), requires meticulous handling to ensure the safety of laboratory personnel.[1][2][3] Its classification as a hazardous drug, with potential for carcinogenicity and reproductive toxicity, necessitates a robust framework of personal protective equipment (PPE) and stringent operational protocols.[4][5][6] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the rationale behind each safety measure.

Understanding the Risks: Hazard Identification and Assessment

Entecavir presents several health hazards that dictate the required level of protection. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5][6] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[4][5][6] Inhalation of the powdered form can also be harmful.[6] Therefore, all handling procedures must be designed to minimize the possibility of direct contact, ingestion, or inhalation.

Key Hazards of (1R,3R,4R)-Entecavir:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity (Oral), Category 4[4][5][6]
Suspected of causing cancerCarcinogenicity, Category 2[4][5][6]
May damage fertility or the unborn childReproductive Toxicity, Category 1B/2[4][5]
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated Exposure), Category 1[4][5]
Harmful if inhaledAcute Toxicity (Inhalation), Category 4[6]
Causes serious eye irritationEye Irritation, Category 2A[6]
Causes skin irritationSkin Irritation, Category 2[6]

Core Directive: A Multi-Layered Approach to Safety

A comprehensive safety strategy for handling Entecavir relies on a hierarchy of controls. This approach prioritizes engineering controls and administrative controls to minimize exposure, with personal protective equipment serving as the final, crucial barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Entecavir Handling Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Measures Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Essential Support Weighing_Protocol Start Start Don_PPE Don Full PPE (Double Gloves, Gown, Goggles, Respirator) Start->Don_PPE Prepare_Hood Prepare Ventilated Enclosure (Fume Hood/Glove Box) Don_PPE->Prepare_Hood Weigh Weigh Entecavir (Use anti-static measures) Prepare_Hood->Weigh Clean_Up Clean Weighing Area (Damp wipe) Weigh->Clean_Up Package Securely Package Weighed Compound Clean_Up->Package Doff_PPE Doff PPE in Designated Area Package->Doff_PPE End End Doff_PPE->End

Caption: Workflow for the safe weighing of solid Entecavir.

  • Step 1: Don all required PPE as outlined in the table above.

  • Step 2: Prepare the ventilated enclosure. Ensure it is clean and functioning correctly.

  • Step 3: Carefully weigh the required amount of Entecavir. Use appropriate tools to minimize dust generation. Be mindful of static electricity, which can cause the powder to disperse. [7]* Step 4: After weighing, carefully clean all surfaces with a damp wipe to remove any residual powder.

  • Step 5: Securely seal the container with the weighed Entecavir.

  • Step 6: Doff PPE in the designated area, following the correct procedure to avoid self-contamination.

2. Preparation of Entecavir Solutions:

  • Step 1: Conduct all solution preparation within a chemical fume hood.

  • Step 2: Wear appropriate PPE, including double nitrile gloves, a low-permeability gown, and safety goggles. A face shield is recommended if there is a risk of splashing.

  • Step 3: Slowly add the solvent to the solid Entecavir to avoid splashing.

  • Step 4: If sonication is required, ensure the container is securely capped.

  • Step 5: After preparation, wipe down the exterior of the container and all work surfaces.

3. Handling Spills:

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (Powder):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with damp absorbent material to avoid raising dust.

    • Carefully sweep or vacuum the material into a designated hazardous waste container. Use a HEPA-filtered vacuum cleaner. [7]* Minor Spills (Liquid):

    • Wear appropriate PPE.

    • Contain the spill with absorbent material.

    • Wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Managing Entecavir Waste

All materials contaminated with Entecavir are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All used PPE (gloves, gowns, shoe covers), disposable labware, and contaminated cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused Entecavir solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers that held Entecavir should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, or as per institutional policy.

  • General Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. For unused medicine, community take-back disposal programs are an option when available. [1][2]If such programs are not accessible, the medication can be mixed with an unappealing substance like dirt or used coffee grounds, placed in a sealed container, and disposed of in the household trash. [1][2][8] By adhering to this comprehensive guide, researchers and laboratory professionals can confidently and safely handle (1R,3R,4R)-Entecavir, ensuring both personal safety and the integrity of their research.

References

  • Baraclude (entecavir) oral solution label - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Entecavir Baraclude - Treatment - Hepatitis B Online - University of Washington. (n.d.). Retrieved from [Link]

  • Entecavir Patient Drug Record | NIH - Clinical Info .HIV.gov. (n.d.). Retrieved from [Link]

  • Entecavir Monograph for Professionals - Drugs.com. (2024, December 10). Retrieved from [Link]

  • Managing Risks with Potent Pharmaceutical Products - pharm-int. (n.d.). Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii - PMC - NIH. (2024, December 5). Retrieved from [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). Retrieved from [Link]

  • ICH's viral safety guidelines catch up with the latest biotech innovations. (n.d.).
  • Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). FDA. Retrieved from [Link]

  • Handling Potent Products Inside a Sterile Environment Webinar - YouTube. (2021, November 17). Retrieved from [Link]

  • Safe Handling of Highly Potent Substances - GMP Journal. (2023, November 7). Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from [Link]

Sources

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